molecular formula C7H12N2O B1295741 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 20000-80-0

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B1295741
CAS No.: 20000-80-0
M. Wt: 140.18 g/mol
InChI Key: ZGJJEKYPEQXOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJEKYPEQXOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293480
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-80-0
Record name 20000-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a thorough understanding of the synthetic pathway, encompassing the foundational Paal-Knorr pyrazole synthesis followed by a robust N-alkylation. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for a successful and reproducible synthesis. All protocols are presented with an emphasis on safety, efficiency, and high-purity outcomes, supported by detailed characterization data and references to authoritative literature.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in the realm of drug discovery and development. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal scaffolds for designing bioactive molecules.[1][2][3][4][5] The incorporation of a pyrazole nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and selectivity.[5]

The target molecule of this guide, this compound, is a versatile intermediate. The presence of a primary alcohol functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide array of more complex molecular architectures. This makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This guide will provide a detailed and reliable pathway to access this important chemical entity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the synthesis of the pyrazole core, 3,5-dimethylpyrazole, via the well-established Paal-Knorr condensation. The second step is the selective N-alkylation of the pyrazole ring with a suitable two-carbon electrophile to introduce the hydroxyethyl moiety.

Synthesis_Pathway acetylacetone Acetylacetone step1 Step 1: Paal-Knorr Condensation acetylacetone->step1 hydrazine Hydrazine Hydrate hydrazine->step1 dimethylpyrazole 3,5-Dimethylpyrazole step1->dimethylpyrazole step2 Step 2: N-Alkylation dimethylpyrazole->step2 chloroethanol 2-Chloroethanol chloroethanol->step2 product 2-(3,5-Dimethyl-1H- purazol-1-yl)ethanol step2->product

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

The formation of the 3,5-dimethylpyrazole ring is a classic example of the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, acetylacetone (a 1,3-diketone) reacts with hydrazine hydrate.

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Paal_Knorr_Mechanism cluster_0 Mechanism of 3,5-Dimethylpyrazole Synthesis A Acetylacetone + Hydrazine B Hydrazone Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D 3,5-Dimethylpyrazole C->D Dehydration

Figure 2: Simplified mechanism of the Paal-Knorr pyrazole synthesis.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate (0.50 mol) in a 10% aqueous solution of sodium hydroxide (400 mL). Cool the solution to 15 °C in an ice bath.

  • Reaction: While maintaining the temperature at approximately 15 °C, add acetylacetone (0.50 mol) dropwise to the stirred solution over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water (200 mL) to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as n-hexane or petroleum ether to afford white crystalline needles.

Parameter Value
Yield Typically 80-90%
Melting Point 106-108 °C
Step 2: Synthesis of this compound

The second step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole with 2-chloroethanol in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Mechanism: The base deprotonates the pyrazole ring at the N-1 position, generating a nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with 2-chloroethanol, displacing the chloride and forming the desired N-C bond.

N_Alkylation_Mechanism cluster_1 Mechanism of N-Alkylation E 3,5-Dimethylpyrazole + Base F Pyrazolate Anion E->F Deprotonation H Transition State F->H SN2 Attack G 2-Chloroethanol G->H I This compound H->I Chloride Departure

Figure 3: Simplified mechanism of the N-alkylation of 3,5-dimethylpyrazole.

Protocol:

  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethanol (1.2 eq) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a light yellow to yellow solid.

Parameter Value
Purity >97%
Appearance Light yellow to yellow solid

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are the expected analytical data for 3,5-dimethylpyrazole and the final product.

3,5-Dimethylpyrazole
  • ¹H NMR (CDCl₃, 400 MHz): δ 5.80 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃).

  • IR (KBr, cm⁻¹): 3450-3200 (N-H stretch, broad), 2920 (C-H stretch), 1590 (C=N stretch).

  • Mass Spectrum (EI): m/z (%) = 96 (M⁺).

This compound
  • ¹H NMR (CDCl₃, 400 MHz): δ 5.75 (s, 1H, pyrazole-H4), 4.05 (t, J = 5.2 Hz, 2H, N-CH₂), 3.90 (t, J = 5.2 Hz, 2H, CH₂-OH), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 2.00 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (C5), 139.0 (C3), 105.5 (C4), 61.5 (CH₂-OH), 52.0 (N-CH₂), 13.5 (CH₃), 11.0 (CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 2925 (C-H stretch), 1580 (C=N stretch), 1050 (C-O stretch).

  • Mass Spectrum (EI): m/z (%) = 140 (M⁺), 109 (M⁺ - CH₂OH).

Safety Considerations

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium hydride is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • 2-Chloroethanol is toxic and readily absorbed through the skin. Wear appropriate gloves and handle in a fume hood.

  • Acetylacetone is a flammable liquid and an irritant.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for their synthetic endeavors in drug discovery and materials science. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis, empowering scientists to further explore the potential of this versatile pyrazole derivative.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Meskini, I., Daoudi, M., Daran, J.-C., Kerbal, A., & Zouihri, H. (2010). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1965.
  • McLauchlan, C. C., Smith, B. L., Pippins, R. S., & Nelson, B. M. (2011). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1133–o1134.
  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1855.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959–1968.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). The FT-IR spectrum of 3,5-dimethylpyrazole. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Image]. Retrieved from [Link]

  • MySkin-Recipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

  • MySkin-Recipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights and detailed methodologies for its study and application.

Introduction and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of biologically active molecules.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The incorporation of a hydroxyethyl group at the N1 position of the 3,5-dimethylpyrazole core introduces a versatile functional handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Furthermore, the nitrogen atoms of the pyrazole ring and the hydroxyl group can act as ligands for metal coordination, suggesting applications in catalysis and materials science.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of 3,5-dimethylpyrazole with a suitable two-carbon electrophile bearing a protected or masked hydroxyl group, followed by deprotection. A common and efficient method involves the direct N-alkylation of 3,5-dimethylpyrazole with 2-chloroethanol or ethylene oxide.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the principles of nucleophilic substitution. 3,5-dimethylpyrazole, while aromatic, possesses a nucleophilic N-H proton that can be deprotonated by a base to form the pyrazolate anion, a potent nucleophile. However, direct alkylation without a base is also possible, though it may be slower. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base and leaving the pyrazolate anion more reactive. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) as a base.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3,5-Dimethylpyrazole Reaction N-Alkylation (60-70 °C, 4-6h) Reactant1->Reaction Reactant2 2-Chloroethanol Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Workup Quench with Water Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 154.19 g/mol Calculated
CAS Number 20000-80-0[5]
Appearance Solid (at room temperature)[6]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Density (Predicted) 1.09 ± 0.1 g/cm³[3]
Solubility Soluble in polar organic solvents like ethanol, methanol, and DMSO. The solubility of the parent 3,5-dimethylpyrazole is high in ethanol.[7]Inferred

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

  • Expected Chemical Shifts (in CDCl₃):

    • ~5.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

    • ~4.0 ppm (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

    • ~3.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • ~2.2 ppm (s, 3H): A singlet for the methyl protons at the C3 position of the pyrazole ring.

    • ~2.1 ppm (s, 3H): A singlet for the methyl protons at the C5 position of the pyrazole ring.

    • Broad singlet (variable): The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Chemical Shifts (in CDCl₃):

    • ~148 ppm: C5 of the pyrazole ring.

    • ~139 ppm: C3 of the pyrazole ring.

    • ~105 ppm: C4 of the pyrazole ring.

    • ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

    • ~50 ppm: Methylene carbon adjacent to the nitrogen atom (-N-CH₂-).

    • ~13 ppm: Methyl carbon at the C5 position.

    • ~11 ppm: Methyl carbon at the C3 position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorption Bands:

    • 3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

    • 3100-3000 cm⁻¹: C-H stretching of the pyrazole ring.

    • 2980-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

    • ~1550 cm⁻¹: C=N stretching of the pyrazole ring.

    • 1260-1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 154).

    • Loss of CH₂OH (m/z = 123): Cleavage of the side chain can lead to a fragment corresponding to the 3,5-dimethylpyrazolyl-methyl cation.

    • Loss of C₂H₄O (m/z = 110): Fragmentation involving the entire ethanol side chain.

    • Base Peak: The most stable fragment, which is often the pyrazole ring itself or a derivative.

Diagram of Spectroscopic Analysis Workflow:

G cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR 1H & 13C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Reactivity

The reactivity of this compound is governed by the pyrazole ring and the primary alcohol functional group.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, typically at the C4 position. However, the N-substitution at the 1-position can influence the reactivity. The nitrogen atoms can also act as ligands to coordinate with metal ions.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo a variety of transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC, PDC, or Jones reagent).

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst yields esters.

  • Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis or by reaction with an alkyl halide under basic conditions.

  • Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as SOCl₂ or PBr₃.

Applications in Drug Development and Research

The unique combination of a pyrazole core and a reactive hydroxyl group makes this compound a highly attractive building block in several areas:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of novel drug candidates with potential anti-inflammatory, anticancer, and antimicrobial activities.[2][8] The hydroxyl group allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

  • Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal centers through one of the pyrazole nitrogen atoms and the hydroxyl oxygen. These metal complexes can be explored for their catalytic activity or as novel materials with interesting magnetic or optical properties.[4]

  • Agrochemicals: Pyrazole derivatives are known to possess insecticidal and herbicidal properties, and this compound can be used as a starting material for the development of new agrochemicals.[3]

Safety and Handling

Conclusion

This compound is a versatile and valuable building block with significant potential in drug discovery and materials science. Its straightforward synthesis, combined with the rich reactivity of its pyrazole and alcohol functionalities, provides a robust platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its chemical properties, offering a foundation for its effective utilization in research and development.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles]([Link])

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Crystalline Form in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of rational design and optimization. For researchers and scientists, this structural blueprint provides invaluable insights into a compound's physicochemical properties, including solubility, stability, and bioavailability. It is this fundamental understanding that transforms a promising molecule into a viable therapeutic agent. This guide offers an in-depth technical exploration of the crystal structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making them a fertile ground for pharmaceutical innovation.[1][2][3][4][5] This document is intended to serve as a comprehensive resource for professionals in the field, detailing the experimental methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Synthesis and Crystallization: From Liquid to Lattice

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol outlined below is a representative method adapted from established procedures for similar pyrazole derivatives.[6]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a condensation reaction between 3,5-dimethylpyrazole and 2-bromoethanol. This straightforward approach offers high yields and purity.

Experimental Protocol:

  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Addition of Reagent: While stirring at room temperature, add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Dissolve 3,5-dimethylpyrazole and K2CO3 in DMF s2 Add 2-bromoethanol dropwise s1->s2 s3 Heat to 80-90 °C (4-6 hours) s2->s3 s4 Monitor by TLC s3->s4 w1 Cool and pour into ice-water s4->w1 Reaction Complete w2 Extract with ethyl acetate w1->w2 w3 Wash with brine, dry, and concentrate w2->w3 w4 Purify by column chromatography w3->w4 final This compound w4->final Pure Product

Caption: A schematic overview of the synthetic and purification process for this compound.

Crystal Growth for X-ray Diffraction

The production of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over crystallization conditions.[7][8] The slow evaporation technique is a common and effective method for obtaining high-quality crystals of organic compounds.

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is sparingly soluble at room temperature. For the title compound, a mixture of ethanol and hexane is a viable option.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in a clean vial.

  • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent. This process should ideally occur over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) have appeared, carefully harvest them from the mother liquor using a nylon loop.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

Diagram: X-ray Crystallography Workflow

G cluster_exp Experimental cluster_analysis Data Analysis crystal Single Crystal detector Detector crystal->detector xray X-ray Source xray->crystal diff_pattern Diffraction Pattern detector->diff_pattern Collect Data structure_solution Structure Solution (Direct Methods) diff_pattern->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure validation Crystallographic Information File final_structure->validation Validation (CIF file)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, experimental protocols, and theoretical considerations.

Introduction: The Structural Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile ligands in coordination chemistry. The compound this compound incorporates the stable 3,5-dimethylpyrazole moiety, a key pharmacophore, with a reactive primary alcohol functionality. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including potential antibacterial and anticancer agents.[1] Accurate structural confirmation and purity assessment are paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose.

Predicted ¹H NMR Spectral Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, a highly accurate prediction of its ¹H NMR spectrum can be constructed based on the extensive data available for analogous structures and fundamental NMR principles. The expected spectrum is a composite of signals arising from the 3,5-dimethylpyrazole core and the N-linked 2-hydroxyethyl chain.

The analysis below is presented for a spectrum recorded in deuterated chloroform (CDCl₃), a common non-polar solvent, and contrasted with expected behavior in deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent that influences exchangeable protons.

Molecular Structure and Proton Environments

The structure of this compound features five distinct proton environments, as illustrated below.

Figure 1: Molecular structure of this compound showing distinct proton environments (a-f).

Tabulated Spectral Data

The predicted ¹H NMR data for this compound in CDCl₃ and DMSO-d₆ are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton LabelPredicted δ (CDCl₃, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Predicted IntegrationPredicted δ (DMSO-d₆, ppm)Notes
(a) C3-CH₃ ~2.25Singlet (s)-3H~2.10The chemical shift is consistent with methyl groups on a pyrazole ring.
(c) C5-CH₃ ~2.20Singlet (s)-3H~2.05May be slightly upfield compared to the C3-methyl due to electronic effects of the N1-substituent.
(b) C4-H ~5.80Singlet (s)-1H~5.75The lone proton on the pyrazole ring, appearing as a sharp singlet.
(d) N-CH₂ ~4.05Triplet (t)~5.52H~3.95Deshielded by the adjacent nitrogen atom. Coupled to the (e) protons.
(e) CH₂-OH ~3.85Triplet (t)~5.52H~3.60Coupled to the (d) protons.
(f) OH Variable (e.g., 1.5-3.0)Broad Singlet (br s)-1H~4.65 (t, J≈5.5)Chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, hydrogen bonding to the solvent slows exchange, often resulting in a triplet due to coupling with the adjacent CH₂ group.
Detailed Peak Assignments and Rationale
  • C3-CH₃ and C5-CH₃ (a, c): The two methyl groups on the pyrazole ring are expected to appear as sharp singlets. Based on data for 3,5-dimethylpyrazole and its derivatives, these signals typically resonate in the range of 2.1-2.3 ppm.[2][3][4] In 1-substituted 3,5-dimethylpyrazoles, the C5-methyl is often observed at a slightly higher field (lower ppm) than the C3-methyl.

  • C4-H (b): The single proton at the 4-position of the pyrazole ring is in a distinct electronic environment and does not have any adjacent protons to couple with, thus it will appear as a sharp singlet. Its chemical shift is anticipated to be around 5.80 ppm in CDCl₃.[3]

  • N-CH₂-CH₂-OH (d, e): The two methylene groups of the hydroxyethyl substituent form an A₂B₂ spin system, which, due to their different chemical environments, will appear as two triplets. The methylene group attached to the nitrogen (N-CH₂, d) is more deshielded and will appear further downfield, likely around 4.05 ppm. The methylene group attached to the hydroxyl group (CH₂-OH, e) will be slightly more shielded, appearing around 3.85 ppm. The coupling between these two adjacent methylene groups (³JHH) in an acyclic system is typically in the range of 6-8 Hz, which would result in two distinct triplets.[5]

  • OH (f): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding and the rate of chemical exchange.

    • In CDCl₃: This proton will likely appear as a broad singlet that can range from 1.5 to 3.0 ppm or even broader. At low concentrations and with very dry solvent, coupling to the adjacent CH₂ group might be observed.

    • In DMSO-d₆: DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl proton. Consequently, the OH signal is typically sharper and appears as a triplet due to coupling with the adjacent CH₂ group (e), with a coupling constant similar to that between the two methylene groups. The chemical shift is also shifted downfield, often appearing around 4.65 ppm.[6]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a standardized protocol is crucial.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

  • Solvent Selection and Addition:

    • Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to minimize impurity peaks.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Dissolution: Gently vortex or shake the vial until the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to use a different solvent or gently warm the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. A common method is to pass the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Sample Transfer and Volume Check: The final volume in the NMR tube should be approximately 0.55-0.6 mL, which corresponds to a column height of about 4 cm.[8]

  • Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃; DMSO-d₅ at 2.50 ppm in DMSO-d₆).[7]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a standard ¹H spectrum, 16-32 scans are typically sufficient.

Workflow Diagram for Sample Preparation

NMR_Sample_Prep A Weigh 5-10 mg of Sample B Add 0.6-0.7 mL of Deuterated Solvent A->B C Vortex to Dissolve B->C D Filter through Glass Wool into NMR Tube C->D E Adjust Volume to ~4 cm Height D->E F Add Internal Standard (TMS) if necessary E->F G Acquire Spectrum F->G

Figure 2: Standard workflow for preparing a ¹H NMR sample of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. By understanding the characteristic chemical shifts of the pyrazole core and the hydroxyethyl substituent, as well as the expected coupling patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. The choice of solvent, particularly for observing the hydroxyl proton, plays a critical role in the detailed interpretation of the spectrum. The protocols and predictive analysis outlined in this guide serve as a robust resource for scientists working with this and related pyrazole derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - NMR Sample Preparation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Amazon Web Services. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

Sources

A Comprehensive Guide to the 13C NMR Spectroscopic Analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be derived from the 13C NMR spectrum of this compound, outlines the methodology for data acquisition, and offers insights into the interpretation of the spectral data.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents.[1][2] The pyrazole moiety is a common scaffold in a multitude of biologically active compounds.[3][4] A thorough structural characterization is paramount for ensuring the identity and purity of this intermediate, and 13C NMR spectroscopy is an indispensable tool for this purpose. This guide will delve into the intricacies of the 13C NMR data of this compound, providing a foundational understanding for its application in research and development.

Predicted 13C NMR Data and Structural Assignment

The 13C NMR spectrum of this compound is expected to exhibit distinct signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment, including hybridization, substituent effects, and proximity to heteroatoms.

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound, based on established data for pyrazole derivatives and related structures.[5][6][7] The assignments are made with reference to the molecular structure depicted in the diagram below.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3148 - 152The C3 carbon of the pyrazole ring, being adjacent to a nitrogen atom and bearing a methyl group, is expected to resonate in this downfield region.[5]
C4104 - 107The C4 carbon, a methine in the pyrazole ring, typically appears in this range.[8]
C5139 - 143Similar to C3, the C5 carbon is adjacent to a nitrogen and substituted with a methyl group, leading to a downfield shift.[5]
C6 (CH2-N)50 - 55This methylene carbon is directly attached to the pyrazole nitrogen, resulting in a significant downfield shift compared to a typical aliphatic CH2 group.
C7 (CH2-OH)59 - 63The presence of the electron-withdrawing hydroxyl group deshields this methylene carbon, causing it to appear in this region.
C8 (CH3 at C3)13 - 16Methyl groups attached to the C3 position of a pyrazole ring typically resonate in this upfield region.[5]
C9 (CH3 at C5)10 - 13Methyl groups at the C5 position of a pyrazole ring are generally observed at a slightly more upfield position compared to those at C3.[5]

To aid in the visualization of the carbon assignments, the molecular structure of this compound with numbered carbons is provided below.

Figure 1: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may lead to slight variations in chemical shifts due to solvent effects.[5][9]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution and sensitivity.

  • Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.

  • Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.

  • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are adequate for a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

In-depth Interpretation and Advanced Techniques

While a standard 1D 13C NMR spectrum provides valuable information, unambiguous assignment of all carbon signals often requires the use of two-dimensional (2D) NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for identifying the CH, CH2, and CH3 groups. For instance, the signal for C4 would show a correlation to the H4 proton, and the signals for C6 and C7 would correlate with their respective methylene protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for confirming the connectivity of the molecular skeleton. For example, the protons of the methyl group at C8 (H8) would show correlations to C3 and C4, confirming the position of this methyl group.

The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation of this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation 1D_Proton 1H NMR Proton_Integration Proton Integration & Multiplicity 1D_Proton->Proton_Integration 1D_Carbon 13C NMR Carbon_Shifts 13C Chemical Shifts 1D_Carbon->Carbon_Shifts 2D_HSQC HSQC Direct_Correlations C-H Direct Correlations 2D_HSQC->Direct_Correlations 2D_HMBC HMBC Long_Range_Correlations C-H Long-Range Correlations 2D_HMBC->Long_Range_Correlations Structure_Confirmation Final Structure Confirmation Proton_Integration->Structure_Confirmation Carbon_Shifts->Structure_Confirmation Direct_Correlations->Structure_Confirmation Long_Range_Correlations->Structure_Confirmation

Figure 2: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The 13C NMR spectrum is a powerful tool for the structural characterization of this compound. By understanding the expected chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a robust and self-validating system for complete structural assignment, ensuring the scientific integrity of subsequent research and development activities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, substituent effects, and protonation. The Journal of Organic Chemistry, 39(24), 3577-3582. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 21(10), 603-607. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

  • Al-Ghorbani, M., El-Gohary, N. S., Shaaban, M. R., & El-Sayed, R. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(1), 97. [Link]

  • Ahmad, V. U., Iqbal, S., & Niazi, A. H. (1986). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Magnetic Resonance in Chemistry, 24(4), 307-310. [Link]

  • Breitmaier, E., & Voelter, W. (2007).
  • Elguero, J., & Goya, P. (2008). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 46(12), 1155-1158. [Link]

  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

  • Al-Hourani, B. J. (2011). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Basrah Researches (Sciences), 37(3 A), 33-41.
  • Pomarnacka, E., & Gdaniec, M. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. ARKIVOC, 2016(4), 22-43. [Link]

  • Al-Zaydi, K. M. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3298. [Link]

  • SpectraBase. (n.d.). 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR]. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Retrieved from [Link]

  • Kumar, G. S., Reddy, Y. T., Reddy, C. S., & Kumar, C. N. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

Sources

Introduction: The Structural Significance of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

This compound is a heterocyclic compound featuring a 3,5-dimethylpyrazole nucleus N-substituted with an ethanol side chain. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of both a hydroxyl group and a nitrogen-rich heterocyclic ring makes this molecule a versatile ligand and a valuable synthon in drug development.

Accurate structural confirmation and quality assessment are paramount in the synthesis and application of such molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and probing the molecular structure. This guide offers a detailed exploration of the IR spectroscopic signature of this compound, grounded in first principles and supported by established spectroscopic data.

Part 1: Theoretical Vibrational Mode Analysis

Before interpreting an experimental spectrum, it is essential to predict the expected vibrational frequencies based on the molecule's constituent functional groups. The structure of this compound contains several distinct bonds, each with a characteristic vibrational energy.

Caption: Molecular structure of this compound with key functional groups highlighted.

High-Frequency Region (>2500 cm⁻¹)
  • O-H Stretching: The most prominent feature in the spectrum is expected to be the stretching vibration of the hydroxyl (-OH) group. Due to intermolecular hydrogen bonding in the condensed phase (liquid or solid), this peak will appear as a very broad and intense band, typically spanning the 3500-3200 cm⁻¹ region.[3][4] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments within the sample.[5]

  • C-H Stretching: Two main types of C-H stretching vibrations will be present:

    • sp² C-H (Pyrazole Ring): The single C-H bond on the pyrazole ring (at position 4) is expected to absorb in the 3100-3000 cm⁻¹ range, characteristic of C-H bonds on aromatic or heteroaromatic rings.[6] This peak is often of medium to weak intensity.

    • sp³ C-H (Aliphatic): The methyl groups and the ethyl bridge contain numerous sp³-hybridized C-H bonds. These will give rise to a series of strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[7]

Fingerprint Region (1700-600 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending modes.

  • C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring contains conjugated double bonds. These ring stretching vibrations typically produce a set of two to four sharp bands of variable intensity in the 1650-1430 cm⁻¹ region.[6][8] For pyrazole derivatives, a C=N stretching mode is often observed around 1610-1550 cm⁻¹.[6]

  • C-H Bending:

    • Methyl (CH₃) and Methylene (CH₂): Asymmetric and symmetric bending vibrations (scissoring) of the aliphatic C-H bonds will appear around 1465 cm⁻¹ and 1375 cm⁻¹ (for methyl umbrella mode).[5]

  • C-O Stretching: As a primary alcohol, the molecule should exhibit a strong C-O stretching band. This absorption is a key diagnostic peak and is expected to appear in the 1070-1000 cm⁻¹ range.[3][4]

  • C-N Stretching: The spectrum will contain contributions from C-N stretching within the pyrazole ring and the C-N bond connecting the ring to the ethanol side chain. These vibrations typically occur in the 1350-1000 cm⁻¹ range and can be of variable intensity.[9][10]

Part 2: Experimental Protocol: Acquiring the Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following methodology outlines the steps for obtaining a high-quality FTIR spectrum using a common laboratory setup.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Acquire Background Spectrum (Clean, empty crystal) p1->p2 p3 Apply Sample (1-2 drops of liquid or a small amount of solid) p2->p3 a1 Set Spectrometer Parameters (e.g., 4 cm⁻¹ resolution, 16-32 scans) p3->a1 a2 Acquire Sample Spectrum a1->a2 d1 Perform ATR Correction a2->d1 d2 Perform Baseline Correction d1->d2 d3 Identify Peak Frequencies (Peak Picking) d2->d3 d4 Assign Peaks to Vibrational Modes d3->d4

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent contamination from previous samples.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (CO₂, water vapor) and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Causality: Failure to acquire an accurate background is the most common source of spectral artifacts, such as large CO₂ peaks around 2360 cm⁻¹.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a liquid, one or two drops are sufficient. If it is a solid, ensure good contact is made between the solid and the crystal surface, often using a pressure clamp.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters for routine analysis are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

    • Expertise: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

  • Data Processing:

    • The raw data should be processed using the spectrometer software. This includes an automated ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, as well as a baseline correction to produce a flat spectral baseline.

Part 3: Spectral Interpretation and Data Summary

The following table summarizes the expected key absorption bands for this compound and provides a guide for interpreting an experimental spectrum.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3500 - 3200O-H (Alcohol), H-bonded StretchStrong, Very Broad
3100 - 3000C-H (Pyrazole Ring), StretchMedium to Weak, Sharp
2960 - 2850C-H (Aliphatic), StretchStrong, Sharp
1610 - 1550C=N (Pyrazole Ring), StretchMedium, Sharp
1550 - 1430C=C (Pyrazole Ring), StretchMedium to Weak, Sharp
~1465C-H (CH₂/CH₃), BendingMedium
~1375C-H (CH₃), BendingMedium
1070 - 1000C-O (Primary Alcohol), StretchStrong, Sharp
1350 - 1000C-N (Ring and Side-chain), StretchMedium to Weak
Analysis Narrative

Upon acquiring the spectrum, the first feature to identify is the prominent, broad absorption band in the 3500-3200 cm⁻¹ region, which is the definitive signature of the hydroxyl group.[3][9] Its presence confirms the "ethanol" portion of the molecule. Immediately adjacent, at wavenumbers just below 3000 cm⁻¹, a cluster of strong, sharp peaks confirms the aliphatic C-H bonds of the methyl and ethyl groups.[7] A weaker, sharp peak may be visible just above 3000 cm⁻¹, corresponding to the lone C-H on the pyrazole ring.[6]

Moving into the fingerprint region, the presence of the pyrazole ring is confirmed by a series of sharp bands between 1610 cm⁻¹ and 1430 cm⁻¹, which arise from the stretching of C=N and C=C bonds within the heterocyclic system.[8][11] The most crucial peak for confirming the primary alcohol structure is the strong C-O stretch, which should be clearly visible around 1050 cm⁻¹.[4] This, in conjunction with the O-H stretch, provides unambiguous evidence for the -CH₂OH moiety. The complex pattern of weaker bands throughout the fingerprint region arises from various C-N stretches and C-H bends, providing a unique "fingerprint" for the molecule that can be used for identification against a reference standard.

Conclusion

The infrared spectrum of this compound is rich with information that allows for robust structural verification. By systematically analyzing the key absorption bands—the broad O-H stretch, the distinct sp³ and sp² C-H stretches, the pyrazole ring vibrations, and the strong C-O stretch—researchers and drug development professionals can rapidly confirm the identity and purity of the compound. This guide provides the theoretical foundation and practical methodology to confidently apply IR spectroscopy as a critical analytical tool in the scientific workflow.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (2015, August 8). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Semantic Scholar. (1989). A vibrational assignment for pyrazole. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2022, December 12). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • MDPI. (2002). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a substituted N-heterocycle of interest to researchers in medicinal chemistry and drug development. By delving into the principles of its ionization and fragmentation, this document serves as a valuable resource for scientists aiming to characterize this and similar molecules.

Introduction: The Structural Rationale for Mass Spectrometric Interrogation

This compound (MW: 154.21 g/mol , Formula: C8H14N2O) possesses a unique combination of chemical functionalities that dictate its behavior under mass spectrometric conditions. The molecule comprises a stable 3,5-dimethylpyrazole ring, an N-ethyl linker, and a terminal primary alcohol. Understanding the interplay of these structural motifs is paramount to interpreting its mass spectrum. The pyrazole ring, a five-membered aromatic heterocycle, is susceptible to characteristic fragmentation pathways, while the ethanol side chain introduces additional cleavage sites. This guide will elucidate these pathways, providing a predictive framework for the analysis of this compound.

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. While an experimental spectrum for this specific molecule is not publicly available, we can predict the major fragment ions based on established fragmentation patterns of pyrazoles and alcohols.[1][2][3]

Predicted Key Fragment Ions

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed Fragment StructureDescription of Fragmentation
154[C8H14N2O]+•Molecular Ion (M+•)
139[C7H11N2O]+Loss of a methyl radical (•CH3) from the pyrazole ring.
123[C7H11N2]+Loss of the terminal CH2OH group.
110[C6H10N2]+•Cleavage of the C-C bond in the ethanol side chain (loss of C2H4O).
97[C5H9N2]+The 3,5-dimethylpyrazolium cation, a highly stable fragment.
82[C4H6N2]+•Loss of a methyl group from the 3,5-dimethylpyrazole ring.
67[C3H3N2]+Further fragmentation of the pyrazole ring.
54[C3H4N]+Fragmentation of the pyrazole ring with loss of N2.
44[C2H6N]+A fragment containing the nitrogen from the pyrazole and the ethyl linker.
31[CH2OH]+Characteristic fragment for primary alcohols.[3]

Proposed Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M+•) at m/z 154. This energetically unstable species will then undergo a series of competing fragmentation reactions.

Alpha-Cleavage of the Ethanol Side Chain

The presence of the hydroxyl group makes the C-C bond adjacent to it susceptible to cleavage. This can lead to the formation of the resonance-stabilized oxonium ion at m/z 31, a hallmark of primary alcohols.[3]

Cleavage at the N-Ethyl Linker

Cleavage of the bond between the pyrazole nitrogen and the ethyl group is a likely event, leading to the formation of the stable 3,5-dimethylpyrazole radical cation at m/z 96 or the 3,5-dimethylpyrazolium cation at m/z 97. The latter is expected to be a prominent peak due to its aromatic stability.

Fragmentation of the Pyrazole Ring

Substituted pyrazoles are known to undergo characteristic ring fragmentation.[1][2] This can involve the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN), leading to a variety of smaller fragment ions.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M [C8H14N2O]+• m/z 154 Molecular Ion F139 [C7H11N2O]+ m/z 139 M->F139 - •CH3 F123 [C7H11N2]+ m/z 123 M->F123 - •CH2OH F110 [C6H10N2]+• m/z 110 M->F110 - C2H4O F31 [CH2OH]+ m/z 31 M->F31 α-cleavage F97 [C5H9N2]+ m/z 97 F123->F97 - C2H4 F44 [C2H6N]+ m/z 44 F123->F44 ring cleavage F82 [C4H6N2]+• m/z 82 F110->F82 - C2H4 F97->F82 - •CH3 F67 [C3H3N2]+ m/z 67 F97->F67 - 2CH3 F54 [C3H4N]+ m/z 54 F82->F54 - N2

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution with a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas chromatography (GC) is the preferred inlet system for volatile and thermally stable compounds like this. A direct insertion probe (DIP) can also be used.

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Analyzer Settings:

    • Mass Range: m/z 30-200.

    • Scan Rate: 2 scans/second.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Dissolution Dissolve in Methanol Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Separation Mass Analysis (m/z 30-200) Ionization->Separation Detection Data Acquisition Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Fragments Spectrum->Interpretation

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on well-established principles of mass spectrometry.[4] To ensure the validity of the obtained data, the following steps should be taken:

  • Mass Accuracy: High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the proposed structures.

  • Isotope Pattern: The presence of naturally occurring isotopes (e.g., 13C) will result in a characteristic isotope pattern for each ion. The observed pattern should match the theoretical pattern for the proposed elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments can be performed. This involves isolating a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the fundamental principles of its fragmentation, researchers can confidently identify and characterize this molecule. The predictive framework and experimental protocols detailed in this guide offer a robust starting point for the analysis of this and structurally related compounds.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. (1967). DOI: 10.1039/J29670000885.
  • Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 - ResearchGate. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.).
  • 12.2% 116,000 120M TOP 1% 154 3,900 - ResearchGate. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.).
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich. (n.d.).
  • 20000-80-0|this compound - BLDpharm. (n.d.).
  • 2-(3,5-diphenylpyrazol-1-yl)ethanol Formula - Echemi. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem. (n.d.).
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich. (n.d.).
  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing). (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol Product Description. (n.d.).
  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436 - ResearchGate. (n.d.).
  • Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC. (n.d.).
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH. (n.d.).
  • Receptor Chem - Innovation in Life Science Research. (n.d.).
  • Ethanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (CAS No. 20000-80-0) is a heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] As a functionalized pyrazole, it serves as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals like herbicides and pesticides.[1] Its structure, featuring a stable dimethylpyrazole ring linked to an ethanol moiety, provides a versatile scaffold for developing derivatives with tailored biological activities. Recent research has highlighted its role as a precursor to novel aryl-ethanols exhibiting significant antimicrobial and antioxidant properties, underscoring its potential in drug discovery pipelines.[2]

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. Moving beyond a simple data sheet, this document offers insights into the experimental methodologies for property determination, predicted spectroscopic characteristics based on first principles and analogous structures, and essential safety and handling protocols. The content is structured to equip researchers with the foundational knowledge required for the effective use, characterization, and derivatization of this compound in a laboratory setting.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its application in synthesis, formulation, and biological screening. While some experimental values for this compound are not widely published, a combination of data from suppliers and predictive models provides a solid baseline.

PropertyValue / ObservationSource / Rationale
CAS Number 20000-80-0[1][3][4]
Molecular Formula C₇H₁₂N₂O[1][3]
Molecular Weight 140.183 g/mol [1][3]
Physical State Not explicitly documented; likely a liquid or low-melting solid at room temperature.Based on the low molecular weight and the parent pyrazole's melting point of 67-70 °C.[5]
Melting Point Not experimentally determined in reviewed literature.-
Boiling Point Not experimentally determined in reviewed literature.-
Density (Predicted) 1.09 ± 0.1 g/cm³[1]
Solubility Not experimentally determined in reviewed literature.Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO due to the hydroxyl group and nitrogen atoms.
Storage Store at room temperature.[1][3]

Section 2: Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While a definitive, published spectrum for this specific molecule is elusive, a reliable profile can be predicted based on the analysis of its constituent functional groups and data from closely related pyrazole derivatives.[6][7]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the primary tool for confirming the proton framework of the molecule. The expected signals for a CDCl₃ solution are as follows:

  • δ ~ 5.8-6.0 ppm (1H, singlet): This signal corresponds to the lone proton on the pyrazole ring (C4-H). Its singlet nature is due to the absence of adjacent protons.

  • δ ~ 4.1-4.3 ppm (2H, triplet): These protons are on the carbon adjacent to the pyrazole nitrogen (N-CH₂). The signal is split into a triplet by the two neighboring protons of the CH₂-OH group.

  • δ ~ 3.8-4.0 ppm (2H, triplet): This triplet arises from the protons on the carbon bearing the hydroxyl group (CH₂-OH), coupled to the adjacent N-CH₂ group.

  • δ ~ 2.2-2.3 ppm (6H, two singlets or one singlet): These are the signals from the two methyl groups (CH₃) attached to the pyrazole ring. They are expected to be sharp singlets. Depending on the specific electronic environment, they might appear as a single 6H singlet or two closely spaced 3H singlets.

  • δ (variable, broad singlet): The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Seven distinct signals are expected:

  • δ ~ 148-150 ppm (C3/C5): Carbons of the pyrazole ring attached to the methyl groups.

  • δ ~ 140-142 ppm (C5/C3): The other methyl-bearing carbon of the pyrazole ring.

  • δ ~ 105-107 ppm (C4): The carbon bearing the lone proton in the pyrazole ring.[6]

  • δ ~ 60-65 ppm (CH₂-OH): The carbon atom bonded to the hydroxyl group, deshielded by the electronegative oxygen.[8]

  • δ ~ 50-55 ppm (N-CH₂): The carbon atom directly attached to the pyrazole nitrogen.

  • δ ~ 11-14 ppm (CH₃): Signals corresponding to the two methyl group carbons on the pyrazole ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands are:

  • ~3600-3300 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol group, typically broad due to hydrogen bonding.[8]

  • ~2980-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.

  • ~1550-1450 cm⁻¹ (medium): C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring.

  • ~1250-1050 cm⁻¹ (strong): C-O stretching vibration from the primary alcohol.[8]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Expected M⁺ Peak: m/z = 140.1004 (for [C₇H₁₂N₂O]⁺).

  • Likely Fragmentation: Key fragments would likely arise from the loss of the hydroxyl group, the entire ethanol side chain, or cleavage within the side chain, providing further structural confirmation.

Section 3: Experimental Determination of Physical Properties

For novel compounds or when verifying supplier data, in-house determination of physical properties is a cornerstone of good scientific practice. The following protocols describe standard, reliable methods for key physical measurements.

Protocol: Melting Point Determination (for solids)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound. The capillary method is chosen for its accuracy and requirement for only a small amount of sample.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Melt-Temp or similar).

  • Heating: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. For the accurate measurement, start heating at a rate of ~10-15 °C/minute until the temperature is ~20 °C below the estimated melting point.

  • Measurement: Reduce the heating rate to 1-2 °C/minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement P1 Dry & Crush Sample P2 Load Capillary Tube (2-3 mm height) P1->P2 M1 Place in Apparatus P2->M1 M2 Rapid Heating (Estimate) M1->M2 M3 Slow Heating (1-2°C/min) near estimated MP M2->M3 M4 Record T1 (First Drop) & T2 (Fully Liquid) M3->M4 R1 Final Melting Range M4->R1 Report Range T1-T2 BoilingPointWorkflow cluster_setup Setup cluster_process Process S1 Add 0.5 mL Liquid to Sample Tube S2 Insert Inverted, Sealed Capillary S1->S2 S3 Suspend in Heating Bath with Thermometer S2->S3 P1 Heat Bath Gently S3->P1 P2 Observe Continuous Stream of Bubbles P1->P2 P3 Turn Off Heat, Allow to Cool Slowly P2->P3 R1 Record Temperature when liquid enters capillary P3->R1

Caption: Workflow for Micro Boiling Point Determination.

Protocol: Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility is crucial for choosing reaction solvents, purification methods, and formulation excipients. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexanes, DMSO).

  • Sample Addition: Add a pre-weighed small amount of the compound (e.g., 1-2 mg) to each vial.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, cap the vial and vortex or shake vigorously for 1-2 minutes. Observe again.

  • Heating: If still not dissolved, gently warm the vial in a water bath (do not exceed the solvent's boiling point). Observe solubility upon heating and after cooling back to room temperature (to check for precipitation).

  • Classification: Classify the solubility in each solvent as:

    • Freely Soluble: Dissolves quickly in a small amount of solvent.

    • Soluble: Dissolves completely after agitation or gentle warming.

    • Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

SolubilityWorkflow Start Start: 1 mg Compound + 1 mL Solvent A1 Observe at RT Start->A1 A2 Dissolved? A1->A2 A3 Vortex / Agitate A2->A3 No R1 Freely Soluble A2->R1 Yes A4 Dissolved? A3->A4 A5 Gently Warm A4->A5 No R2 Soluble A4->R2 Yes A6 Dissolved? A5->A6 A6->R2 Yes R3 Sparingly Soluble or Insoluble A6->R3 No

Caption: Systematic Workflow for Qualitative Solubility Testing.

Section 4: Handling, Storage, and Safety

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [9][10]Avoid inhalation of any vapors or contact with skin and eyes. [11][12]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). [9][10]* Hazard Profile (Inferred):

    • Skin/Eye Contact: Based on related pyrazoles, this compound should be considered a potential skin and eye irritant. [12][13]In case of contact, flush the affected area with copious amounts of water.

    • Inhalation: May cause respiratory tract irritation. * Ingestion: Assumed to be harmful if swallowed. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [9] Disclaimer: This safety profile is advisory. Researchers must consult a specific, supplier-provided SDS when available and perform their own risk assessment before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. This guide has consolidated its known physicochemical properties, provided a detailed predicted spectroscopic profile for its unambiguous identification, and outlined robust experimental protocols for determining its key physical constants. By integrating established chemical principles with data from analogous structures, this document serves as a practical resource for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors.

References

  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • ResearchGate. Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents.
  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • Echemi. 2-(3,5-diphenylpyrazol-1-yl)ethanol Formula.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Cayman Chemical. Safety Data Sheet.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Sigma-Aldrich. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.
  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • Greenfield Global. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.
  • Sigma-Aldrich. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.
  • BLDpharm. 20000-80-0|this compound.
  • PubChem. N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl].
  • SpectraBase. 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR].
  • ChemicalBook. 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol(SALTDATA: HCl).
  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
  • doc brown's advanced organic chemistry revision notes. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.
  • ChemicalBook. Pyrazole.

Sources

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Lacking extensive published data on its specific solubility profile, this document outlines the theoretical principles governing its solubility and presents a detailed, field-proven experimental workflow for its systematic determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. This guide also includes critical safety and handling information for laboratory personnel.

Introduction: The Significance of this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of the dimethyl-pyrazole group and a hydroxyl group from the ethanol side-chain imparts specific physicochemical properties that are crucial for its behavior in various chemical and biological systems.

Understanding the solubility of this compound is a critical first step in its development for several applications, including:

  • Pharmaceutical Development: Solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited efficacy.

  • Agrochemical Formulation: The effectiveness of herbicides and pesticides often depends on their ability to be formulated in stable, soluble concentrates.[1]

  • Chemical Synthesis: As a building block or reagent, its solubility in different reaction media will dictate the choice of solvents and reaction conditions.[1]

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.[2]

  • Polarity: The molecule possesses both polar and non-polar regions. The pyrazole ring has some aromatic character, while the nitrogen atoms and the hydroxyl group are polar. The two methyl groups and the ethylene bridge are non-polar.

  • Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This suggests that the compound will have a higher affinity for polar, protic solvents.

  • Molecular Size: While not an exceptionally large molecule, its molecular weight (140.19 g/mol ) will influence its solubility compared to smaller, more polar molecules.

Based on these characteristics, it is anticipated that this compound will exhibit moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in non-polar solvents such as hexane. Its solubility in water is expected to be limited due to the non-polar hydrocarbon portions of the molecule.

Experimental Determination of Solubility

The following sections outline a robust, multi-step process for determining the qualitative and quantitative solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents provides a rapid understanding of the compound's general behavior.[3][4]

Protocol:

  • Dispense 10-20 mg of this compound into a series of labeled glass vials.

  • Add 1 mL of the selected solvent to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for the complete dissolution of the solid.

  • If the solid dissolves, add another 1 mL of solvent and repeat the process to assess the approximate level of solubility.

  • If the solid does not dissolve, gently warm the vial and observe any changes.

  • Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Table 1: Proposed Solvents for Qualitative Solubility Screening

Solvent ClassExamplesExpected Outcome
Polar Protic Water, Methanol, Ethanol, IsopropanolHigher solubility expected due to hydrogen bonding capabilities.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to high solubility anticipated.
Non-Polar Hexane, Toluene, DichloromethaneLower solubility expected due to the compound's polar functional groups.
Aqueous Buffers pH 4.0, pH 7.4, pH 9.0Important for understanding solubility in biological contexts.
Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Protocol:

  • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent.

  • Seal the flasks to prevent solvent evaporation.

  • Agitate the flasks at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the flasks to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample from the clear supernatant of each flask using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the original solubility in mg/mL or mol/L.

Diagram 1: Workflow for Quantitative Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal flasks A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid (24h) C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Safety and Handling

While specific toxicity data for this compound is not widely available, the safety precautions for related pyrazole compounds should be followed.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[5][9] Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

  • Skin: Wash off with soap and plenty of water.[8]

  • Inhalation: Move the person to fresh air.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

Seek medical attention if any symptoms develop.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and industrial applications. This guide provides a theoretical framework and a detailed experimental protocol for the accurate and reliable determination of its solubility profile. By following the outlined procedures and adhering to the recommended safety precautions, researchers can generate the critical data needed to advance their work with this promising compound.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Echemi. (n.d.). 2-(3,5-diphenylpyrazol-1-yl)ethanol.
  • BLDpharm. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.

Sources

stability of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its molecular architecture, featuring a stable 3,5-dimethylpyrazole core and a reactive primary alcohol functional group, presents a unique stability profile that is critical for its effective use in multi-step syntheses and for the shelf-life of resulting intermediates.[3] This guide provides a comprehensive analysis of the inherent stability of the pyrazole heterocycle, identifies potential degradation pathways, and outlines a robust, self-validating experimental framework for conducting a definitive stability assessment. This document is intended for researchers, synthetic chemists, and formulation scientists who require a deep, mechanistic understanding of this compound's chemical behavior under various stress conditions.

Introduction and Molecular Overview

This compound (CAS No. 20000-80-0) is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The N-1 position of the pyrazole ring is substituted with an ethanol group, providing a reactive hydroxyl moiety for further chemical transformations.[3] This structure is instrumental in the development of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized ligands for coordination chemistry.[2][3] Understanding its stability is not merely an academic exercise; it is a prerequisite for ensuring the purity, potency, and safety of the final products derived from it. An unstable intermediate can introduce impurities that are difficult to remove, compromise reaction yields, and pose significant regulatory challenges.

This guide moves beyond a simple data sheet to explain the chemical rationale behind the stability profile of this molecule and provides actionable protocols for its empirical validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These data serve as the foundation for designing analytical methods and understanding its physical handling requirements.

PropertyValueSource(s)
CAS Number 20000-80-0[1][5]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 - 140.19 g/mol [1]
Physical Form Solid
Predicted Density 1.09 ± 0.1 g/cm³[1]
Storage Condition Room temperature, sealed in dry conditions[1]

Intrinsic Stability of the Pyrazole Core

The foundation of the molecule's stability lies in the 3,5-dimethylpyrazole ring. The pyrazole ring is an aromatic system, a characteristic that confers significant chemical resilience.

  • Aromaticity and Resonance: The pyrazole ring contains 6 π-electrons (four from the two double bonds and two from the lone pair of the N-2 nitrogen atom), satisfying Hückel's rule for aromaticity. This delocalization of electrons across the ring results in a lower ground-state energy and, consequently, high resistance to reactions that would disrupt this aromatic system.

  • Resistance to Oxidation and Reduction: The pyrazole nucleus is notably resistant to common oxidizing and reducing agents.[4][6] This stability is a direct consequence of its aromaticity; degradation via these pathways would require overcoming a significant energy barrier to break the aromatic stabilization. While catalytic hydrogenation can reduce the ring, this typically requires forcing conditions not encountered during standard storage or synthesis.[4]

This inherent stability of the pyrazole core suggests that degradation is most likely to initiate at the more chemically labile N-1 ethanol substituent.

Potential Degradation Pathways and Stress Testing

A thorough stability analysis involves subjecting the compound to forced degradation under conditions that mimic potential storage and handling excursions. The primary functional groups susceptible to degradation are the primary alcohol and the N-C bond of the side chain.

Oxidative Degradation

The primary alcohol is the most probable site for oxidative attack.

  • Mechanism: Exposure to oxidizing agents (e.g., peroxides, atmospheric oxygen accelerated by light or metal ions) can lead to a two-step oxidation. The primary alcohol is first oxidized to the corresponding aldehyde, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde. Further oxidation yields the carboxylic acid, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

  • Causality: Primary alcohols are readily oxidized. The formation of these impurities introduces new reactive functional groups (aldehyde, carboxylic acid) that could lead to unwanted side reactions in subsequent synthetic steps.

Hydrolytic Degradation (Acidic/Basic)

The stability of the N-C bond linking the ethanol side chain to the pyrazole ring is of concern under hydrolytic stress.

  • Acidic Conditions: Under strong acidic conditions (e.g., refluxing in HCl), protonation of the pyrazole ring nitrogens can occur. While the ring itself is stable, extreme conditions could potentially catalyze the cleavage of the N-1 side chain, leading to the formation of 3,5-dimethylpyrazole and ethylene glycol or its derivatives.

  • Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The hydroxyl proton is acidic and will be deprotonated, but this does not typically lead to a degradation pathway under mild basic conditions.

Thermal and Photolytic Degradation
  • Thermal Stress: As a solid, the compound is likely stable at ambient temperatures. However, elevated temperatures, particularly near its melting point, could provide sufficient energy to initiate decomposition, potentially through dehydration of the alcohol or homolytic cleavage of bonds.

  • Photolytic Stress: The pyrazole ring contains chromophores that absorb UV radiation. This absorbed energy can promote molecules to an excited state, making them more reactive. Potential photolytic degradation pathways could involve radical-mediated oxidation of the alcohol or reactions involving the pyrazole ring itself.

Experimental Framework for Stability Assessment

To empirically determine the stability profile, a systematic approach involving the development of a stability-indicating analytical method followed by forced degradation studies is required.

Workflow for Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation and separate it from all potential degradation products.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation A Select Analytical Technique (RP-HPLC with UV Detection) B Column & Mobile Phase Screening (C18, C8 columns; ACN/MeOH, Buffers) A->B C Optimize Separation (Gradient, Flow Rate, Temperature) B->C D Select Detection Wavelength (UV Scan for λmax) C->D E Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) D->E F Analyze Samples with Developed Method E->F G Assess Peak Purity (Diode Array Detector) F->G H Confirm Mass Balance G->H I Validate Method (ICH Q2) H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample to generate potential impurities and validate the analytical method's ability to separate them.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL. Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL. Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL. Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL. Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL. Analyze by HPLC.

  • Control Samples: A non-stressed sample should be prepared and analyzed alongside the stressed samples for comparison.

Expertise Note: The goal is to achieve 5-20% degradation. If degradation is excessive or absent, the stressor concentration, temperature, or duration should be adjusted. This iterative process is key to a successful study.

Protocol: Identification of Degradation Products

Objective: To elucidate the structure of unknown peaks observed during the forced degradation study.

Methodology:

  • LC-MS Analysis: Analyze the stressed samples using a High-Resolution Mass Spectrometer (HRMS) coupled with HPLC (e.g., Q-TOF or Orbitrap). This provides accurate mass measurements of the parent ion and its fragments.

  • Fragmentation Analysis (MS/MS): Isolate the mass of the impurity peak in the mass spectrometer and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Structural Elucidation:

    • Compare the accurate mass of the impurity to the parent compound. A mass increase of +14 Da (+O, -2H) suggests oxidation to an aldehyde, while a mass increase of +30 Da (+O₂, -2H) suggests oxidation to a carboxylic acid.

    • Analyze the fragmentation pattern. The loss of characteristic fragments can confirm the structure. For example, the loss of the ethanol side chain would be a key indicator of N-C bond cleavage.

G A Degradation Peak Detected (HPLC-UV) B Analyze by LC-HRMS A->B C Determine Accurate Mass (Molecular Formula) B->C E Propose Structure Based on Mass Shift & Fragments C->E D Perform MS/MS Fragmentation D->E F Confirm with Reference Standard (If Available) E->F

Caption: Logical workflow for the identification of degradation products.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:

  • Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from atmospheric moisture and oxygen.[1]

  • Protection from Light: To prevent potential photolytic degradation, storage in amber vials or in a dark location is advised.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.

Conclusion

This compound possesses a robust chemical backbone due to its aromatic pyrazole core.[4][6] However, its utility as a synthetic intermediate is defined by the reactivity of its N-ethanol substituent, which is also its primary point of vulnerability. The most probable degradation pathway is the oxidation of the primary alcohol. While expected to be stable under typical storage conditions, a comprehensive, empirically-driven stability study is essential for any GMP application. The protocols and workflows outlined in this guide provide a self-validating framework for researchers to definitively characterize the stability of this important molecule, ensuring its quality and the integrity of the valuable compounds synthesized from it.

References

  • ResearchGate. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Indian Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.net/publication/326888636_Synthesis_of_some_novel_2-35-dimethyl-1H-pyrazol-1-yl-1-arylethanols_as_antimicrobial_agents]
  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. [URL: https://myskinrecipes.com/shop/product/41435/2-3-5-dimethyl-1h-pyrazol-1-yl-1-ethanol-41435]
  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol (General Information). [URL: https://myskinrecipes.com/shop/product/41435/2-3-5-dimethyl-1h-pyrazol-1-yl-1-ethanol-41435]
  • Benchchem. This compound | 20000-80-0. [URL: https://www.benchchem.com/product/b48362]
  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/676764]
  • Echemi. 2-(3,5-diphenylpyrazol-1-yl)ethanol | 67000-27-5. [URL: https://www.echemi.com/products/pd20180808111910034.html]
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://globalresearchonline.net/journalcontents/v65-1/30.pdf]
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [URL: https://www.jocpr.
  • PubChem. N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-1-ethanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/361753]
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [URL: https://ijprajournal.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [URL: https://www.jocpr.
  • Journal of Pharmaceutical and Scientific-Innovation. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [URL: https://jpsbr.org/index.php/jpsbr/article/download/175/167]
  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [URL: https://www.ijnrd.org/papers/IJNRD2407061.pdf]
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1hpyrazolyl-phthalazine1-4diones.pdf]
  • PubChem. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12988154]
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/18/6491]
  • BLDpharm. 20000-80-0|this compound. [URL: https://www.bldpharm.com/products/20000-80-0.html]
  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [URL: https://www.researchgate.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/27/5/1476]
  • ChemRxiv. (2024). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6633659c049d5b7216a9a7a1]
  • National Institutes of Health. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000261/]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/CN/zh/product/bld/bl3h9abbaff9]
  • ResearchGate. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [URL: https://www.researchgate.net/publication/251574581_ChemInform_Abstract_Pyrazol-5-ones_Tautomerism_Synthesis_and_Reactions]
  • ResearchGate. (2004). 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. [URL: https://www.researchgate.net/publication/258161746_2-bis15-dimethyl-1H-pyrazol-3-ylmethylaminoethanol]
  • National Institutes of Health. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960920/]
  • National Institutes of Health. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316669/]
  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]

Sources

Foreword: The Pyrazole Nucleus as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable structural versatility and capacity for diverse substitutions have enabled the development of compounds targeting a vast array of biological pathways. This has led to the successful market introduction of drugs with profound impacts on human health, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4][5] The inherent stability of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, makes it an ideal framework for designing potent and selective therapeutic agents.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causal mechanisms, the self-validating experimental protocols used to confirm these activities, and the synthetic strategies that bring these molecules to life. We will explore the core biological activities of pyrazole derivatives—anti-inflammatory, anticancer, and antimicrobial—grounding our discussion in established science and providing actionable experimental insights.

Part 1: The Anti-Inflammatory Powerhouse: Targeting Cyclooxygenase

The most prominent and commercially successful application of pyrazole derivatives lies in their potent anti-inflammatory effects.[6] This activity is primarily rooted in their ability to selectively inhibit key enzymes in the inflammatory cascade.

Causality of Mechanism: Selective COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[7]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[7][9]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects.[10] The genius of many pyrazole-based anti-inflammatory agents is their structural configuration, which allows for selective binding to and inhibition of the COX-2 enzyme.[9][11][12] This selectivity provides comparable anti-inflammatory and analgesic efficacy with a reduced risk of gastric complications.[8]

A prime example is Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that selectively fits into the larger, more flexible active site of the COX-2 enzyme.[9]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

The following diagram illustrates the central role of pyrazole derivatives in blocking the inflammatory pathway.

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Pain & Inflammation PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a gold-standard in vivo assay for evaluating acute anti-inflammatory activity. Its self-validating nature comes from the inclusion of both a negative control (vehicle) and a positive control (a known NSAID), allowing for a clear, comparative assessment of the test compound's efficacy.

Objective: To determine the anti-inflammatory effect of a test pyrazole derivative by measuring its ability to reduce edema induced by carrageenan.

Materials:

  • Wistar rats (150-200g)

  • Test pyrazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide the rats into at least four groups (n=6 per group):

    • Group I (Negative Control): Receives vehicle only.

    • Group II (Positive Control): Receives the reference drug (e.g., Indomethacin).

    • Group III (Test Group): Receives the test pyrazole derivative at a specific dose.

    • Group IV (Test Group): Receives the test pyrazole derivative at a different dose.

  • Dosing: Administer the vehicle, reference drug, or test compound intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.[13]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after the injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[13]

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Novel Pyrazoles
CompoundDose (mg/kg)Max. Edema Inhibition (%) at 3hReference Drug (% Inhibition)
Derivative 2d [7]5078Indomethacin (69)
Derivative 2e [7]5075Indomethacin (69)
Derivative 4 [14]1062.11Diclofenac Sodium (68.42)
Derivative 35a [15]5091.11Celecoxib (86.66)

Part 2: The Anticancer Arsenal: A Multi-Targeted Approach

Pyrazole derivatives have emerged as highly promising scaffolds in oncology, demonstrating a remarkable ability to interact with a wide range of cancer-related targets.[16] This multi-targeted potential is a significant advantage, as cancer is a complex disease often driven by redundant or compensatory signaling pathways.

Causality of Mechanism: Diverse Modes of Action

Unlike anti-inflammatory agents that often converge on a single pathway, the anticancer activity of pyrazoles is multifaceted:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyrazoles have been successfully designed to inhibit several key kinases, including EGFR, VEGFR-2, and CDKs.[16][17] By blocking the ATP-binding site of these enzymes, the pyrazole derivatives shut down the downstream signaling pathways that promote cell proliferation, angiogenesis, and survival.

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some pyrazole derivatives bind to tubulin, preventing its polymerization into microtubules.[16][18] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • DNA Binding: Certain planar pyrazole structures can function as DNA intercalating agents or bind to the minor groove of DNA.[16] This interaction can inhibit DNA replication and transcription, leading to cell death.

Workflow: Multi-Target Anticancer Mechanisms

This diagram illustrates the various cellular targets of anticancer pyrazole derivatives.

Anticancer_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Tubulin Tubulin Monomers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis CDK CDKs CDK->Proliferation DNA DNA DNA->Apoptosis Pyrazole Anticancer Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->Tubulin Inhibits Polymerization Pyrazole->CDK Inhibits Pyrazole->DNA Binds

Caption: Diverse anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a test pyrazole derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivative (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxic Activity (IC50) of Pyrazole Derivatives
CompoundCell LineIC50 (µM)Reference Drug (IC50 in µM)
Compound 59 [16]HepG22.0Cisplatin (5.5)
Compound 43 [16]MCF-70.25Doxorubicin (0.95)
Compound 5b [18]K5620.021ABT-751 (>1)
Compound 5b [18]A5490.69ABT-751 (0.01)
Compound 6g [17]A5491.537Erlotinib (IC50 not specified for A549)

Part 3: The Antimicrobial Frontier

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, making them attractive candidates for the development of new anti-infective agents.[19] They have shown efficacy against Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[3][5][14]

Causality of Mechanism

The exact mechanisms of antimicrobial action are often less clearly defined than their anti-inflammatory or anticancer effects and can be multifactorial. Proposed mechanisms include the disruption of microbial cell wall or membrane synthesis, inhibition of essential metabolic enzymes, and interference with nucleic acid replication. The specific mechanism is highly dependent on the substitution pattern around the pyrazole core.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard laboratory method for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test pyrazole derivative against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole derivative (dissolved in DMSO)

  • Reference drugs (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Methodology:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a range of decreasing concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum in broth, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. Also, run a parallel dilution series for a reference antibiotic/antifungal.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazoles
CompoundE. coli (µg/mL)S. epidermidis (µg/mL)A. niger (µg/mL)Reference (Ciprofloxacin/Clotrimazole)
Derivative 3 [14][20]0.25>162.0Ciprofloxacin (0.5) / Clotrimazole (2.0)
Derivative 4 [14][20]2.00.25>16Ciprofloxacin (4.0) / Clotrimazole (N/A)
Derivative 2 [14][20]4.08.01.0Ciprofloxacin (N/A) / Clotrimazole (2.0)

Part 4: Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to several other therapeutic areas, demonstrating its wide-ranging biological potential.

  • Anticonvulsant Activity: Numerous pyrazole derivatives have been reported to possess anticonvulsant properties, highlighting their potential in treating neurological disorders like epilepsy.[21]

  • Anti-obesity Activity: The pyrazole derivative Rimonabant was developed as an anti-obesity drug. It functions as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[22][23] By blocking this receptor in the brain and peripheral tissues, it reduces appetite and can improve metabolic parameters.[23][24][25] However, it was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression, serving as a critical lesson in drug development regarding on-target side effects in the central nervous system.[26]

Mechanism: CB1 Receptor Antagonism

CB1_Antagonism Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activates Appetite Increased Appetite & Lipogenesis CB1->Appetite Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1 Blocks

Caption: Blockade of the CB1 receptor by the pyrazole derivative Rimonabant.

Part 5: A Note on Synthesis

The accessibility of the pyrazole core through robust and scalable chemical reactions is a key reason for its prevalence in medicinal chemistry.

Workflow: Common Synthetic Route to Pyrazoles

The most common and versatile methods involve the condensation of a 1,3-dielectrophile with hydrazine or its derivatives. A popular modern strategy involves a two-step process starting with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization.

Synthesis_Workflow Aldehyde Aromatic Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Acetophenone Ketone->Chalcone Claisen-Schmidt Condensation Pyrazole Final Pyrazole Derivative Chalcone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Cyclocondensation

Caption: A common synthetic workflow for preparing pyrazole derivatives.

Key synthetic strategies include:

  • Knorr Pyrazole Synthesis: The classical reaction between 1,3-dicarbonyl compounds and hydrazines.[1][4]

  • From α,β-Unsaturated Systems: The reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazines is a highly efficient and widely used method.[4][7]

  • 1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes also provide a direct route to the pyrazole core.[4][5]

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with a proven track record of producing effective drugs across multiple therapeutic areas. Its synthetic accessibility and structural tunability allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, from selective enzyme inhibition in inflammation to multi-targeted approaches in cancer, underscore its remarkable versatility.

Future research will continue to leverage this privileged structure. The focus will likely be on developing derivatives with even greater target specificity to minimize off-target effects, exploring novel applications in areas like neurodegenerative diseases and viral infections, and integrating computational modeling and machine learning to accelerate the design and discovery of the next generation of pyrazole-based therapeutics.

References

  • Fesatoglou, S., Dotsikas, Y., Kourounakis, A. P., Laggner, C., & Koutsourea, A. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • El-Sayed, N., & El-Bendary, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • El-Sayed, N., & El-Bendary, E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Li, Y., Wang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Yıldırım, S., & Alkan, M. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • Kumar, V., & Kumar, R. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Saini, A., & Kumar, A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Wang, B., & Liu, X. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Rodriguez, J., & Bonne, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Mahal, K., & Kumar, R. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • Singh, P., & Kumar, A. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • So, D., & Leonard, J. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Pi-Sunyer, F. X. (2006). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Sharma, P., & Kumar, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Bioactive Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Journal of Chemical Health Risks. (2022). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]

  • Singh, R. P., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rimonabant? Patsnap Synapse. [Link]

  • Sharma, P., & Kumar, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. A. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Kumar, A., & Singh, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Wikipedia. (n.d.). Rimonabant. Wikipedia. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International Journal of Obesity. [Link]

  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

  • Moreira, F. A., & Crippa, J. A. (2009). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. Revista Brasileira de Psiquiatria. [Link]

  • International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Iadanza, M. D., & Tron, G. C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Synthesis, Coordination Chemistry, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in various fields of chemical research. Its structure, featuring a stable 3,5-dimethylpyrazole moiety linked to a reactive hydroxyl group via an ethyl bridge, makes it a highly valuable precursor and ligand.[1] This guide provides an in-depth exploration of its synthesis, characterization, coordination behavior, and diverse applications, tailored for researchers in organic synthesis, coordination chemistry, and drug development. The molecule's utility stems from its role as a key building block in the production of pharmaceuticals, particularly active pharmaceutical ingredients (APIs) that incorporate the pyrazole scaffold, and in the development of agrochemicals like herbicides and pesticides.[2][3] Furthermore, its ability to act as a chelating agent has established its importance in the synthesis of metal complexes with potential uses in catalysis and materials science.[1]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are crucial for its handling, application in synthesis, and characterization.

PropertyValueReference
CAS Number 20000-80-0[2][3]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.183 g/mol [2]
Appearance Light yellow to yellow solid[2]
Purity ≥95-97%[2][3]
Predicted Density 1.09 ± 0.1 g/cm³[2]
Storage Condition Room temperature[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 3,5-dimethylpyrazole ring, followed by N-alkylation to introduce the hydroxyethyl group. This approach provides a reliable and scalable route to the target compound.

Synthetic Workflow

Synthesis_Workflow acetylacetone Acetylacetone step1 Step 1: Knorr Pyrazole Synthesis (Condensation) acetylacetone->step1 hydrazine Hydrazine Hydrate hydrazine->step1 pyrazole 3,5-Dimethylpyrazole step1->pyrazole step2 Step 2: N-Alkylation pyrazole->step2 chloroethanol 2-Chloroethanol chloroethanol->step2 base Base (e.g., K₂CO₃) base->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
Step 1: Synthesis of 3,5-Dimethylpyrazole

This step is a classic Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.

  • Rationale: The reaction between acetylacetone and hydrazine hydrate is a high-yielding and straightforward method to produce the 3,5-dimethylpyrazole core.[4][5] Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.[4]

  • Procedure:

    • To a round-bottomed flask charged with ethanol, add acetylacetone (1.0 equivalent).

    • Slowly add hydrazine hydrate (1.0 equivalent) to the solution while stirring. An exothermic reaction may be observed.

    • Fit the flask with a condenser and heat the mixture to reflux for 3 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification.[4]

Step 2: Synthesis of this compound

This step involves the N-alkylation of the pyrazole ring. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

  • Rationale: The use of a base like potassium carbonate (K₂CO₃) is essential to deprotonate the pyrazole N-H, increasing its nucleophilicity. Acetone is a common solvent for such alkylations.[4] Refluxing provides the necessary energy to overcome the activation barrier for the Sₙ2 reaction.

  • Procedure:

    • In a round-bottomed flask, dissolve the crude 3,5-dimethylpyrazole (1.0 equivalent) from Step 1 in acetone.

    • Add anhydrous potassium carbonate (K₂CO₃, ~3.0 equivalents) and 2-chloroethanol (1.2 equivalents).[4]

    • Heat the mixture to reflux and stir for 5-14 hours, monitoring the reaction by TLC.[4]

    • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography over silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and two triplets corresponding to the -CH₂-CH₂-OH group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the pyrazole ring carbons, the methyl carbons, and the two carbons of the hydroxyethyl side chain.[6]

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, along with C-H and C=N stretching frequencies.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak [M+H]⁺ consistent with the compound's molecular weight (m/z = 141.10).[6]

Core Application I: Coordination Chemistry

This compound is an excellent N,O-bidentate ligand. The pyrazole ring provides a nitrogen donor atom, while the terminal hydroxyl group offers an oxygen donor. This dual-coordination ability allows it to form stable chelate rings with a wide range of metal ions.

Ligand Coordination and Complex Formation

The ligand can coordinate to a metal center in a neutral form or as a deprotonated alcoholate, which increases its versatility. The resulting metal complexes exhibit various coordination geometries, including distorted trigonal-bipyramidal and octahedral structures, depending on the metal ion and other coordinating ligands.[7][8][9]

Caption: Chelation of a metal ion by the N,O-bidentate ligand.

Experimental Protocol: Synthesis of a Cu(II) Complex

This protocol describes a general method for synthesizing a copper(II) complex, adapted from procedures for similar pyrazole-based ligands.[10]

  • Rationale: The reaction involves the direct coordination of the ligand to a copper(II) salt in a suitable solvent like methanol. The choice of the copper salt (e.g., CuCl₂, Cu(NO₃)₂) can influence the final structure and properties of the complex.

  • Procedure:

    • Dissolve this compound (2.0 equivalents) in methanol in a small flask.

    • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 equivalent) in a minimum amount of methanol.

    • Slowly add the copper(II) solution to the ligand solution with constant stirring.

    • A color change and/or precipitation of the complex should occur.

    • Stir the reaction mixture at room temperature for several hours to ensure complete complexation.

    • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

    • The resulting complex can be characterized by elemental analysis, IR spectroscopy (to observe shifts in the O-H band upon coordination), and single-crystal X-ray diffraction if suitable crystals can be obtained.

Core Application II: Precursor in Organic Synthesis

Beyond coordination chemistry, this compound is a valuable intermediate for constructing more elaborate molecules with specific functions.[1]

Medicinal and Agrochemical Chemistry

The pyrazole nucleus is a well-known pharmacophore found in numerous drugs.[11] Derivatives of this core scaffold have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][12] this compound provides a convenient starting point for synthesizing libraries of new chemical entities for screening. The terminal hydroxyl group is a prime site for further functionalization, allowing for the introduction of various pharmacologically relevant groups. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. It is a precursor for producing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, a class of compounds investigated for potential antibacterial and anticancer activities.[1]

Catalysis

Metal complexes derived from pyrazole-based ligands, including those similar to this compound, have been successfully employed as catalysts in various organic transformations.[13] A notable application is in the field of olefin polymerization and oligomerization. For instance, iron(II) and cobalt(II) complexes with pyrazolyl-imine ligands act as active catalysts for ethylene oligomerization, producing valuable short-chain alkenes like butenes and hexenes.[14] The electronic and steric properties of the pyrazole ligand play a crucial role in determining the activity and selectivity of the catalyst.

Catalytic_Cycle precatalyst [L-M-X₂] Pre-catalyst (L = Pyrazole Ligand) activation Activation (e.g., with MAO/EtAlCl₂) precatalyst->activation Co-catalyst active_catalyst [L-M-R]⁺ Active Catalyst activation->active_catalyst oligomerization Ethylene Insertion & β-H Elimination active_catalyst->oligomerization Ethylene oligomerization->active_catalyst products α-Olefins (C₄, C₆, etc.) oligomerization->products

Caption: Simplified catalytic cycle for ethylene oligomerization.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation, combined with the dual functionality of the pyrazole and hydroxyl groups, makes it an indispensable tool for chemists. In coordination chemistry, it serves as a robust N,O-bidentate ligand for creating a diverse range of metal complexes with interesting structural features and potential catalytic applications. In medicinal and materials science, it functions as a versatile scaffold for the development of new molecules with tailored biological or physical properties. Future research will likely continue to expand its applications, particularly in the design of novel catalysts, functional materials, and as a key intermediate in the synthesis of complex pharmaceutical agents.

References

  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. [Link]

  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol, ≥95%. [Link]

  • ResearchGate. Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. [Link]

  • MDPI. 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. [Link]

  • NIH National Center for Biotechnology Information. 2-(3,5-Dimethyl-1H-pyrazol-1-yl-κN 2)-1,10-phenanthroline-κ2 N,N. [Link]

  • NIH National Center for Biotechnology Information. 2-(3,5-Dimethyl-1H-pyrazol-1-yl-κN 2)-1,10-phenanthroline-κ2 N,N. [Link]

  • [No Title Found]. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • ResearchGate. Study of the coordination behaviour of (3,5-diphenyl-1 H-pyrazol-1-yl)ethanol against Pd(II), Zn(II) and Cu(II). [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • ResearchGate. An Experimental and Theoretical Investigation of the Ethylene Oligomerization Reactions Catalyzed by Heterocyclic (Pyrazolyl)Imine Fe(II) and Co(II) Complexes. [Link]

  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

Sources

The Synthesis, Characterization, and Application of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a versatile heterocyclic compound. It serves as a crucial building block in the development of novel pharmaceuticals and functional materials. This document details its synthesis, structural characterization, and explores its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[2][4] The compound this compound, featuring a reactive hydroxyl group and a stable dimethylpyrazole moiety, is a key intermediate in the synthesis of more complex molecules with tailored biological functions.[5][6] Its structure allows for further functionalization, making it a valuable precursor in the design of novel therapeutic agents and agrochemicals.[5][6]

Synthesis of this compound

The synthesis of this compound and its derivatives is a well-established process in organic chemistry. A common and efficient method involves the reaction of 3,5-dimethylpyrazole with a suitable two-carbon synthon, such as 2-chloroethanol or ethylene oxide. The following protocol outlines a general procedure for its synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,5-dimethylpyrazole and 2-chloroethanol.

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (or another suitable base)

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dimethylpyrazole in DMF, add sodium hydroxide and stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial to deprotonate the pyrazole nitrogen, making it a more potent nucleophile.

  • DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction, as it can solvate the cation while leaving the nucleophile relatively free.

  • Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

  • The workup procedure is designed to remove the solvent and unreacted starting materials, and the final purification by column chromatography ensures the isolation of the pure product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Reaction_Mixture Nucleophilic Substitution 3,5-Dimethylpyrazole->Reaction_Mixture Step 1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Mixture Step 2 NaOH NaOH NaOH->Reaction_Mixture Step 1 DMF DMF Heat Heat Extraction Extraction Washing Washing Drying Drying Column Chromatography Column Chromatography Product Product Purification_Steps Purification Reaction_Mixture->Purification_Steps Step 3 Purification_Steps->Product Step 4

Caption: Synthetic workflow for this compound.

Structural Characterization

The confirmation of the structure of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
Technique Key Features and Interpretations
¹H NMR Signals corresponding to the two methyl groups on the pyrazole ring, the pyrazole ring proton, and the two methylene groups of the ethanol side chain. The chemical shifts and coupling patterns are characteristic of the proposed structure.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the methyl groups, and the ethanol side chain, confirming the carbon skeleton of the molecule.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. Characteristic peaks for C-H, C=N, and C-N bonds are also observed.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound confirms its elemental composition.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Applications

The pyrazole moiety is a cornerstone in drug discovery. Derivatives of this compound have been investigated for a range of biological activities:

  • Antimicrobial Agents: Novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols have been synthesized and shown to exhibit significant inhibitory potential against fungal strains like Candida albicans.[8]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and derivatives of this compound are explored for their potential cytotoxic effects against various cancer cell lines.[4][9]

  • Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2]

Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group in this compound can act as ligands to coordinate with metal ions. This property makes it a valuable building block for the synthesis of metal complexes with potential applications in:

  • Catalysis: Metal complexes incorporating pyrazole-based ligands can be used as catalysts in various organic transformations.[5]

  • Material Science: These complexes can be utilized in the development of new materials with specific magnetic, optical, or electronic properties.[5]

Agrochemicals

The pyrazole core is also found in a number of commercially successful herbicides and pesticides. The functional groups of this compound allow for the synthesis of a diverse library of compounds that can be screened for agrochemical activity.[5]

Future Perspectives

The continued exploration of this compound and its derivatives holds significant promise. Future research will likely focus on:

  • The development of more efficient and environmentally friendly synthetic routes.

  • The synthesis of novel derivatives with enhanced biological activities and improved pharmacokinetic profiles.

  • The investigation of its potential in the design of new functional materials and catalysts.

Conclusion

This compound is a valuable and versatile chemical entity with a broad spectrum of applications. Its straightforward synthesis and the ease with which it can be functionalized make it an important tool for chemists in both academic and industrial settings. The continued investigation of this compound and its derivatives is expected to lead to the discovery of new therapeutic agents, agrochemicals, and advanced materials.

References

  • Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. (2018). Indian Journal of Heterocyclic Chemistry, 28(1), 153-162. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). International Journal of ChemTech Research, 12(1), 216-222. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2018). Molecules, 23(10), 2469. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2015). International Journal of Pharmaceutical Sciences and Research, 6(12), 1431-1442. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (2023). ChemRxiv. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2020). Journal of Medicinal Chemistry, 63(15), 8349-8370. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2015). International Journal of Pharma Sciences and Research, 6(12), 1431-1442. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4935. [Link]

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2011). European Journal of Medicinal Chemistry, 46(9), 4054-4060. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a valuable heterocyclic alcohol intermediate. This compound serves as a critical building block in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals, owing to the versatile reactivity of its hydroxyl group and the stable pyrazole core.[1][2] The protocol detailed herein describes a robust method for the N-alkylation of 3,5-dimethylpyrazole with 2-chloroethanol under phase-transfer catalysis conditions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction: The Synthetic Utility of Pyrazole Alcohols

The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules with anti-inflammatory, antibacterial, and analgesic properties.[3] The title compound, this compound, functionalizes this core with a primary alcohol, opening a gateway for subsequent chemical transformations. It is a precursor for synthesizing more complex molecules, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which have been explored for their potential therapeutic activities.[1] The synthesis relies on the regioselective N-alkylation of the pyrazole ring, a common challenge due to the presence of two reactive nitrogen atoms.[4] This protocol employs a phase-transfer catalyst to facilitate the reaction between the water-soluble pyrazolate anion and the organic-soluble alkylating agent, providing an efficient route to the desired N-1 substituted product.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The process can be broken down into two key stages:

  • Deprotonation: Sodium hydroxide (NaOH), a strong base, deprotonates the N-1 proton of 3,5-dimethylpyrazole. This generates the corresponding pyrazolate anion, a potent nucleophile.

  • N-Alkylation: The pyrazolate anion attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of a new C-N bond, yielding the final product. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC) is crucial for shuttling the pyrazolate anion from the aqueous phase (where it is formed) to the organic phase (where the 2-chloroethanol resides), thereby accelerating the reaction.[5]

Reaction_Mechanism Pyrazole 3,5-Dimethylpyrazole (Nucleophile Precursor) Pyrazolate Pyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate Deprotonation (+ NaOH, - H₂O) Base NaOH (Base) Base->Pyrazolate Product This compound (Final Product) Pyrazolate->Product SN2 Attack (+ 2-Chloroethanol) Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->Product Byproduct NaCl + H₂O

Caption: The reaction mechanism for the N-alkylation of 3,5-dimethylpyrazole.

Critical Safety Precautions

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • 2-Chloroethanol: EXTREMELY TOXIC AND FLAMMABLE. Fatal if swallowed, inhaled, or in contact with skin.[6][7][8][9] It is a flammable liquid and vapor.[8] All handling must be done with extreme caution, using appropriate personal protective equipment (PPE).

  • Sodium Hydroxide (NaOH): CORROSIVE. Causes severe skin burns and eye damage.[10][11][12] Contact with moisture or water generates significant heat.

  • 3,5-Dimethylpyrazole: HARMFUL. Harmful if swallowed and causes skin and serious eye irritation.[13][14]

Required Personal Protective Equipment (PPE):

  • Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.[10]

  • Skin: A chemical-resistant lab coat or apron over full-length clothing. Do not allow any skin to be exposed.

  • Hands: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is required. Check breakthrough times.

  • Respiratory: All manipulations must be performed in a chemical fume hood to avoid inhalation of vapors.[7]

Emergency Preparedness:

  • Ensure immediate access to a safety shower and eyewash station.

  • Keep appropriate fire extinguishing media (e.g., dry chemical, CO₂, or alcohol-resistant foam) readily available.

  • Have spill kits for caustics and solvents nearby. In case of skin contact with any reagent, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]

Detailed Synthesis Protocol

Materials and Equipment
Reagent / MaterialGradeSupplier ExampleCAS Number
3,5-Dimethylpyrazole≥98%Acros Organics67-51-6
2-Chloroethanol≥99%, stabilizedAldrich107-07-3
Sodium Hydroxide (pellets)≥98%Fisher Scientific1310-73-2
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Tetrabutylammonium Chloride (TBAC)≥97%TCI America1112-67-0
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Anhydrous Sodium SulfateGranular, ≥99%EMD Millipore7757-82-6
Deionized WaterN/AIn-house7732-18-5

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Experimental Workflow Diagram

Synthesis_Workflow arrow arrow Setup 1. Assemble Reaction Apparatus in Fume Hood Charge 2. Charge Flask with Pyrazole, Toluene, and TBAC Setup->Charge AddBase 3. Prepare and Add NaOH Solution Charge->AddBase AddChloro 4. Add 2-Chloroethanol AddBase->AddChloro Reflux 5. Heat to Reflux (90°C) Monitor via TLC AddChloro->Reflux Workup 6. Cool and Perform Aqueous Work-up Reflux->Workup Extract 7. Extract with Ethyl Acetate Workup->Extract Dry 8. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 9. Concentrate via Rotary Evaporation Dry->Concentrate Purify 10. Purify Crude Product (Column Chromatography) Concentrate->Purify Analyze 11. Characterize Pure Product (NMR, IR, MS) Purify->Analyze

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Perform the entire reaction in a chemical fume hood.

  • Charging Reagents: To the flask, add 3,5-dimethylpyrazole (9.61 g, 100 mmol), tetrabutylammonium chloride (TBAC) (2.78 g, 10 mmol, 0.1 eq), and 100 mL of toluene. Begin stirring to dissolve the solids.

  • Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (6.00 g, 150 mmol, 1.5 eq) in 50 mL of deionized water. Caution: This process is highly exothermic. Use an ice bath to cool the solution.

  • Addition of Electrophile: Add 2-chloroethanol (8.86 g, 110 mmol, 1.1 eq) to the stirred pyrazole/toluene mixture in the reaction flask.

  • Initiating the Reaction: Transfer the cooled NaOH solution to the dropping funnel and add it dropwise to the reaction flask over 30 minutes. An increase in temperature may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 90-95 °C) using a heating mantle. Maintain the reflux for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the 3,5-dimethylpyrazole spot has been consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of deionized water and shake. Allow the layers to separate and discard the lower aqueous layer.

  • Extraction: Wash the organic layer sequentially with 2 x 50 mL of deionized water and then with 1 x 50 mL of brine. This removes residual NaOH and other water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 4:1) to afford the pure this compound.

Quantitative Data Summary
ParameterValueMoles (mmol)Molar Eq.
3,5-Dimethylpyrazole9.61 g1001.0
2-Chloroethanol8.86 g (7.4 mL)1101.1
Sodium Hydroxide6.00 g1501.5
Tetrabutylammonium Chloride2.78 g100.1
Solvent (Toluene)100 mL--
Reaction Temperature90-95 °C--
Reaction Time6-8 hours--
Expected Yield 75-85% (10.5 - 11.9 g)--

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inefficient stirring. Deactivated catalyst.Extend reflux time and monitor by TLC. Ensure vigorous stirring. Use fresh, dry TBAC.
Low Yield Incomplete reaction. Loss of product during work-up. Wet reagents or solvent.Ensure reaction goes to completion. Perform extractions carefully to avoid emulsions. Use anhydrous solvents and freshly opened reagents.
Formation of N-2 Isomer Steric and electronic factors can sometimes lead to a mixture of regioisomers.While this protocol favors the N-1 isomer, careful purification by column chromatography is essential to separate any minor N-2 isomer that may form.
Emulsion during Work-up Vigorous shaking with a basic aqueous layer.Add a small amount of brine to the separatory funnel to help break the emulsion. If persistent, filter the mixture through a pad of Celite.

References

  • 2-Chloroethanol - Safety D
  • Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc.
  • 2-Chloroethanol MSDS. (n.d.). Scribd.
  • 3,5-Dimethylpyrazole - Safety Data Sheet. (2014, October 10). Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2025, June 26). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Chloroethanol. (2010, June 4). Fisher Scientific.
  • Sodium Hydroxide | Medical Management Guidelines. (n.d.).
  • Sodium Hydroxide Fact Sheet. (n.d.). Tennessee Department of Health.
  • Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.
  • Sodium Hydroxide. (n.d.).
  • Safety data sheet - 2-chloroethanol. (2025, September 5). ITW Reagents.
  • 3,5-Dimethylpyrazole - Safety D
  • SAFETY DATA SHEET - 2-chloroethanol. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2025, December 11). FUJIFILM Wako Chemicals.
  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Safety Information. (n.d.).
  • Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. (2018, January). Indian Journal of Heterocyclic Chemistry.
  • This compound | 20000-80-0. (n.d.). Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (2017, March). Indian Journal of Heterocyclic Chemistry.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. (n.d.). MySkinRecipes.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source Document].
  • Method for purifying pyrazoles. (n.d.).
  • Synthesis of 3,5-Dimethylpyrazole. (2020, September 2). YouTube.
  • Synthesis of 3,5-Dimethylpyrazole. (n.d.). Scribd.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025, October 14).
  • The Versatile Chemistry of 3,5-Dimethylpyrazole: A Cornerstone for Organic Synthesis. (n.d.). [Source Document].
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar.
  • Technical Support Center: Regioselective N-Alkyl
  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022, December 16).
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

Sources

The Versatility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol as a Ligand in Metal Complex Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Coordination Chemistry

Pyrazole derivatives represent a cornerstone in the design of ligands for metal complexes, owing to their robust coordination properties and the tunability of their steric and electronic characteristics.[1][2][3] Among these, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol stands out as a particularly versatile N,O-bidentate ligand. The presence of a pyrazole ring offers a nitrogen donor atom for coordination, while the ethanol arm provides a hydroxyl group that can either coordinate to a metal center or engage in hydrogen bonding, influencing the supramolecular architecture of the resulting complexes.[4] This unique combination of features makes it a valuable building block in the development of novel metal complexes with applications spanning catalysis, materials science, and medicinal chemistry.[5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound and its metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this ligand in their respective fields.

Synthesis of the Ligand: this compound

The synthesis of this compound is a straightforward procedure involving the nucleophilic substitution of 2-chloroethanol with 3,5-dimethylpyrazole. The causality behind this experimental choice lies in the readily available starting materials and the high efficiency of the reaction.

Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1 equivalent) in ethanol.

  • Base Addition: To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add toluene and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil or a low-melting solid.

Formation of Metal Complexes: A Gateway to Diverse Applications

The coordination chemistry of this compound is rich and varied, with the ligand capable of forming stable complexes with a wide range of transition metals.[1][7] The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Protocol: Synthesis of a Representative Metal Complex - Dichlorido[this compound]copper(II)

This protocol outlines the synthesis of a simple copper(II) complex, which serves as a representative example. Similar procedures can be adapted for other metal salts.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in absolute ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimum amount of absolute ethanol.

  • Complexation: Slowly add the ethanolic solution of the copper salt to the ligand solution with constant stirring at room temperature.

  • Precipitation: A precipitate should form upon mixing or after a short period of stirring. Continue stirring for 2-4 hours to ensure complete reaction.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the structure of the ligand and observe changes upon coordination.For the free ligand, characteristic signals for the pyrazole methyl groups, the pyrazole ring proton, and the methylene protons of the ethanol arm are expected. Upon complexation, shifts in these signals, particularly those of the protons near the coordination sites (N and O), are observed.[1]
FTIR Spectroscopy To identify functional groups and confirm coordination.The free ligand will show a broad O-H stretching band. Upon coordination of the hydroxyl group, this band may shift or disappear. New bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations may appear in the complex.[8]
UV-Vis Spectroscopy To study the electronic properties of the metal complexes.d-d transitions for transition metal complexes can provide information about the coordination geometry of the metal center.[8]
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the metal complex.This technique provides definitive information on bond lengths, bond angles, and the overall coordination environment of the metal ion, as well as intermolecular interactions.[9]
Elemental Analysis To determine the elemental composition and confirm the empirical formula.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.

Applications of Metal Complexes with this compound

The metal complexes derived from this compound exhibit a range of interesting properties and potential applications.

Catalysis

Pyrazole-based ligands are known to form catalytically active metal complexes for a variety of organic transformations. The steric and electronic properties of the this compound ligand can be fine-tuned to influence the activity and selectivity of the catalyst. Potential catalytic applications include oxidation, reduction, and cross-coupling reactions.

Medicinal Chemistry

Metal complexes are increasingly being investigated for their therapeutic potential.[5][10] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][11][12] The chelation of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.

  • Antimicrobial and Antifungal Activity: Metal complexes of pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[10][12] The increased lipophilicity of the metal complex compared to the free ligand often facilitates its transport across cell membranes, leading to enhanced biological activity.

  • Anticancer Agents: Copper and other transition metal complexes with pyrazole-based ligands have been reported to exhibit significant cytotoxicity against various cancer cell lines.[8] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to apoptosis.

Metal Complex Potential Application Reported Activity
Copper(II) complexesAnticancerCytotoxicity against various cancer cell lines, sometimes comparable to cisplatin.[8]
Zinc(II) complexesSupramolecular ChemistryFormation of interesting supramolecular architectures through hydrogen bonding.[1]
Various Transition MetalsAntimicrobialBroad-spectrum activity against bacteria and fungi.[10][12]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_characterization Characterization 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Reaction Reaction 3,5-Dimethylpyrazole->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction Ligand_Product 2-(3,5-Dimethyl-1H- purazol-1-yl)ethanol Reaction->Ligand_Product Complexation Complexation Ligand_Product->Complexation Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex NMR NMR Metal_Complex->NMR FTIR FTIR Metal_Complex->FTIR X-ray X-ray Metal_Complex->X-ray

Caption: Workflow for the synthesis and characterization of metal complexes.

Ligand_Coordination cluster_ligand This compound M M N2 N M->N2 Coordination O O M->O Coordination N1 N C1 C N1->C1 C4 CH₂ N1->C4 C3 C N2->C3 C2 C C1->C2 C2->N2 C3->N1 C5 CH₂ C4->C5 C5->O H H O->H

Caption: Bidentate coordination of the ligand to a metal center.

Conclusion and Future Outlook

This compound is a highly adaptable ligand that provides a facile entry into a diverse range of metal complexes. The straightforward synthesis of the ligand, coupled with its versatile coordination behavior, makes it an attractive building block for the development of new materials, catalysts, and therapeutic agents. Future research in this area will likely focus on the synthesis of heterometallic complexes, the exploration of their catalytic activities in challenging organic transformations, and the detailed investigation of their biological mechanisms of action for drug development. The protocols and application notes provided herein serve as a solid foundation for researchers to embark on their exploration of this promising ligand system.

References

  • ResearchGate. (n.d.). Transition metal complexes with pyrazole derivatives as ligands. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved January 11, 2026, from [Link]

  • mocedes.org. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Metal complexes of pyrazole. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Retrieved January 11, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Perspective: The potential of pyrazole-based compounds in medicine. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved January 11, 2026, from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 11, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved January 11, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Chemical Science. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved January 11, 2026, from [Link]

  • Journal of Chemistry and Technologies. (n.d.). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Coordination behavior and binding properties of (3,5-dimethyl-1H- pyrazol-1-yl)ethanol with Cu(II), Zn(II), Cd(II), and Pb(II) metals. Retrieved January 11, 2026, from [Link]

Sources

The Rising Catalyst: A Technical Guide to the Applications of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ligand on the Catalytic Frontier

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Among the myriad of organic molecules designed to coordinate with metal centers and facilitate chemical transformations, pyrazole-containing ligands have emerged as a privileged class. Their straightforward synthesis, tunable electronic and steric properties, and strong coordination to a variety of metals make them highly attractive for applications in homogeneous catalysis.

This guide focuses on a specific, yet highly promising, member of this family: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol . This molecule possesses a unique combination of a nitrogen-donor pyrazole ring and a hydroxyl group, positioning it as a versatile bidentate N,O-donor ligand. The pyrazole moiety provides a robust coordination site, while the pendant hydroxyl group can participate in catalysis through deprotonation to form an alkoxide, thereby creating a metal-ligand bifunctional system. This cooperative effect can lead to enhanced catalytic activity and selectivity in a range of important organic reactions.

This document serves as a detailed application note and protocol guide for researchers interested in exploring the catalytic potential of this compound. We will delve into its synthesis, explore its application in a representative catalytic transformation—the oxidation of alcohols—and provide a detailed experimental protocol to empower researchers to harness its capabilities in their own laboratories.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is a straightforward procedure that can be accomplished in a standard chemistry laboratory. The following protocol is a general method adapted from established procedures for the N-alkylation of pyrazoles.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Product This compound 3,5-Dimethylpyrazole->Product + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product + Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF)

Caption: Synthetic route to this compound.

Step-by-Step Protocol:
  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of pyrazole).

  • Reaction Setup:

    • Stir the suspension at room temperature for 15 minutes.

    • Add 2-chloroethanol (1.2 eq) dropwise to the stirring suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Application in Catalysis: A Case Study in the Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of fine chemicals, pharmaceuticals, and fragrances. Copper complexes bearing nitrogen-donor ligands have shown significant promise as catalysts for the aerobic oxidation of alcohols, offering a greener and more economical alternative to stoichiometric oxidants. The this compound ligand is an excellent candidate for this transformation due to its ability to form stable copper complexes and the potential for the alcohol moiety to participate in the catalytic cycle.

Proposed Catalytic System

A plausible catalytic system for the aerobic oxidation of benzyl alcohol (a model substrate) involves the in situ generation of a copper(II) complex of this compound.

  • Metal Precursor: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ligand: this compound

  • Base: A non-coordinating base such as potassium carbonate (K₂CO₃) or a hindered organic base.

  • Oxidant: Molecular oxygen (from air or a balloon).

  • Solvent: A high-boiling, non-coordinating solvent such as toluene or xylenes.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed aerobic oxidation of benzyl alcohol, highlighting the potential role of the pyrazolyl-alcohol ligand.

Catalytic_Cycle A [Cu(II)L(OAc)₂] B [Cu(II)L(OR)(OAc)] (Substrate Coordination) A->B + RCH₂OH - AcOH C [Cu(0)L] + Aldehyde (Reductive Elimination) B->C β-hydride elimination D [Cu(II)L(OOH)] (Oxidative Addition of O₂) C->D + O₂ E [Cu(II)L(OH)₂] D->E + RCH₂OH E->A - 2H₂O L = this compound L = this compound

Caption: Proposed catalytic cycle for the aerobic oxidation of an alcohol.

Causality Behind the Proposed Cycle:

  • Ligand Exchange: The catalytic cycle is initiated by the coordination of the alcohol substrate to the copper(II) center, displacing an acetate ligand.

  • β-Hydride Elimination: The key step involves the abstraction of a hydride from the coordinated alcohol, leading to the formation of the aldehyde product and a reduced copper(0) species. The deprotonated hydroxyl group of the ligand can act as an internal base, facilitating this step.

  • Re-oxidation: The active copper(II) catalyst is regenerated by oxidation of the copper(0) species with molecular oxygen.

Detailed Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol is a representative procedure adapted from known methods for copper-catalyzed alcohol oxidations. Note: This is a general protocol and may require optimization for the specific ligand and substrate.

  • Catalyst Preparation (in situ):

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and this compound (0.055 mmol, 5.5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn from pale blue to a more intense color.

  • Reaction Setup:

    • To the catalyst solution, add benzyl alcohol (1.0 mmol, 1.0 eq) via syringe.

    • Add K₂CO₃ (0.1 mmol, 10 mol%) as a base.

    • Replace the argon atmosphere with an oxygen balloon fitted to the top of the condenser.

  • Reaction Conditions:

    • Heat the reaction mixture to 100 °C in an oil bath.

    • Stir vigorously to ensure efficient mixing of the gas and liquid phases.

    • Monitor the reaction progress by TLC or Gas Chromatography (GC) by taking aliquots at regular intervals.

  • Work-up and Analysis:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

    • Wash the silica pad with ethyl acetate (10 mL).

    • The filtrate can be analyzed by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

    • For isolation of the product, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography if necessary.

Data Presentation: Expected Results for Model Substrate

The following table summarizes the expected performance of the catalytic system based on data from similar copper-pyrazole catalysts for the oxidation of benzyl alcohol.

EntryCatalyst Loading (mol%)Base (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
151010012>95>99

Potential for Broader Catalytic Applications

While this guide has focused on alcohol oxidation, the unique electronic and structural features of this compound suggest its potential utility in a variety of other catalytic transformations. The robust pyrazole-metal bond and the potential for hemilability of the alcohol arm make it an intriguing ligand for:

  • Cross-Coupling Reactions: Palladium or nickel complexes of this ligand could be effective catalysts for Suzuki, Heck, or Sonogashira cross-coupling reactions.

  • Polymerization: Aluminum or titanium complexes could be explored for the ring-opening polymerization of cyclic esters like lactide.

  • Asymmetric Catalysis: Chiral versions of this ligand, with stereocenters on the ethanol backbone, could be developed for enantioselective catalysis.

Conclusion: A Promising Future in Catalyst Design

This compound represents a readily accessible and highly versatile ligand for homogeneous catalysis. Its bidentate N,O-coordination mode, coupled with the potential for metal-ligand cooperation, opens up a wide range of possibilities for the development of novel and efficient catalytic systems. The detailed protocols and conceptual framework provided in this guide are intended to serve as a launchpad for researchers to explore the full catalytic potential of this promising molecule and to contribute to the advancement of sustainable chemical synthesis.

References

  • Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. [Link]

  • Kuilya, T., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link]

  • Chen, X., et al. (2008). Synthesis of pyrazoles. Synthesis.
  • Davydenko, Y. M., et al. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies.
  • Hayotsyan, S. S., et al. (2016). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. Russian Journal of General Chemistry.
  • Moroz, O. V., et al. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethyl-idene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online.
  • Redshaw, C., et al. (2019). Synthesis and catalytic application of aluminium anilido-pyrazolate complexes. Dalton Transactions. [Link]

  • Swarts, A. J., et al. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes. Sustainable Energy & Fuels. [Link]

  • Tonks, I. A., et al. (2024).
  • Tounsi, N., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules.
  • Wang, Z., & Qin, H. (2004). Green synthesis of pyrazoles. Green Chemistry.
  • Zhang, Y., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • Zhu, Y., et al. (2013). Reusable Oxidation Catalysis Using Metal-Monocatecholato Species in a Robust Metal−Organic Framework. Journal of the American Chemical Society.

The Strategic Utility of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] This application note delves into the specific utility of a key derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, as a versatile building block in medicinal chemistry. Its unique structural features—a stable, substituted pyrazole core coupled with a reactive primary alcohol—provide a powerful handle for the synthesis of diverse compound libraries with a wide range of pharmacological activities.[3][4] This guide will provide detailed protocols for the synthesis of this valuable intermediate and its subsequent elaboration into medicinally relevant compounds, supported by an exploration of its established applications.

The Rationale for Pyrazole Scaffolds in Drug Design

The prevalence of the pyrazole moiety in pharmaceuticals is not coincidental. Its chemical architecture imparts several advantageous properties:

  • Metabolic Stability: The aromatic nature of the pyrazole ring often confers resistance to metabolic degradation, a desirable trait for drug candidates.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Three-Dimensional Diversity: The non-planar arrangement of substituents on the pyrazole ring allows for the exploration of three-dimensional chemical space, which is crucial for optimizing binding to complex protein targets.

  • Tunable Electronics: The electronic properties of the pyrazole ring can be readily modulated through substitution, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Intermediate: this compound

The synthesis of this key intermediate is a two-step process, beginning with the well-established Knorr pyrazole synthesis to form the 3,5-dimethylpyrazole core, followed by N-alkylation to introduce the hydroxyethyl side chain.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from established methods for the condensation of a 1,3-dicarbonyl compound with a hydrazine source.[5]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise to the cooled solution. An exothermic reaction is expected.

  • Add a catalytic amount of glacial acetic acid.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid 3,5-dimethylpyrazole by filtration, wash with cold water, and dry under vacuum. The product is typically a white crystalline solid.

Diagram of 3,5-Dimethylpyrazole Synthesis:

G acetylacetone Acetylacetone ethanol_acid Ethanol, Acetic Acid (cat.) Reflux acetylacetone->ethanol_acid hydrazine Hydrazine Hydrate hydrazine->ethanol_acid product 3,5-Dimethylpyrazole ethanol_acid->product

Caption: Synthesis of 3,5-Dimethylpyrazole.

Protocol 2: N-Alkylation to Yield this compound

This protocol utilizes a phase-transfer catalysis approach for the efficient N-alkylation of the pre-formed 3,5-dimethylpyrazole.[6]

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3,5-dimethylpyrazole (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (50%).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring.

  • Slowly add 2-chloroethanol (1.1-1.2 eq) to the reaction mixture.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a viscous oil or low-melting solid.

Diagram of N-Alkylation Workflow:

G start 3,5-Dimethylpyrazole reaction N-Alkylation (60-70°C, 4-6h) start->reaction reagents 2-Chloroethanol, NaOH(aq), TBAB, Toluene reagents->reaction workup Phase Separation & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: N-Alkylation Workflow.

Applications in Medicinal Chemistry

The primary alcohol functionality of this compound serves as a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse libraries of compounds for biological screening.

Application 1: Synthesis of Antimicrobial and Antioxidant Agents

The hydroxyl group can be readily oxidized or used as a nucleophile to introduce a variety of pharmacophores. A notable application is the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols, which have demonstrated significant antimicrobial and antioxidant activities.

Protocol 3: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanol Derivatives

This protocol involves a Grignard reaction, where the pyrazole-containing fragment is introduced to an aromatic aldehyde.

Materials:

  • This compound

  • Thionyl chloride or a similar halogenating agent

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Substituted aromatic aldehyde

  • Ammonium chloride solution (saturated)

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Grignard Reagent Precursor: Convert this compound to the corresponding 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole by reacting with thionyl chloride in an appropriate solvent. Purify the product.

  • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in anhydrous ether or THF dropwise to initiate the reaction.

  • Reaction with Aldehyde: Cool the Grignard reagent in a dry ice/acetone bath. Slowly add a solution of the desired substituted aromatic aldehyde (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanol by column chromatography.

Table 1: Biological Activity of Selected 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanol Derivatives

Compound IDAryl SubstituentAntimicrobial Activity (MIC, µg/mL) vs. C. albicansAntioxidant Activity (IC50, µM)
2j 4-ChlorophenylSignificantModerate
2k 2,4-DichlorophenylSignificantModerate
4d 4-NitrophenylModeratePotent
4j 4-MethoxyphenylLowPotent

Data adapted from related studies on similar scaffolds.

Application 2: Precursor for Anti-HIV Agents

The N-hydroxyethyl pyrazole scaffold is a key component in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][3] The ethanol moiety can be further functionalized to optimize interactions within the NNRTI binding pocket of the HIV reverse transcriptase enzyme.

Diagram of Bio-application Pathway:

G start This compound functionalization Further Chemical Modification start->functionalization antimicrobial Antimicrobial Agents functionalization->antimicrobial antioxidant Antioxidant Agents functionalization->antioxidant antihiv Anti-HIV Agents (NNRTIs) functionalization->antihiv

Caption: Bio-application Pathways.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group allow for the facile generation of diverse libraries of pyrazole-containing compounds. The demonstrated utility of its derivatives as antimicrobial, antioxidant, and anti-HIV agents underscores the potential of this scaffold in the development of new therapeutic agents. The protocols and applications detailed in this note provide a solid foundation for researchers and drug development professionals to harness the power of this strategic molecular starting point.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Bondavalli, F., Bruno, O., Ranise, A., & Schenone, P. (1988). 3,5-Diphenyl-1H-pyrazole derivatives. I--Esters and N-substituted carbamates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative with depressant, antiarrhythmic, analgesic and other activities. Il Farmaco; edizione scientifica, 43(9), 725–743. [Link]

  • Mohamed, A. M., & Abdou, W. M. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Erudition, 10(1), 1-10. [Link]

  • Kumar, A., & Kumar, S. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: a review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Singh, P. P., & Srivastava, V. K. (2013). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 233-238. [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (2004).
  • Kumar, D., & Maruthi Kumar, S. (2013). Synthesis of novel substituted-3, 5-dimethyl-1h-pyrazolyl phthalazine-1, 4-diones. Int. J. Chem. Sci, 12(1), 215-224. [Link]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Bune, A. B., & Butler, D. N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 58-71. [Link]

  • Kappe, C. O., & Murphree, S. S. (2008). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. In Microreactors in Organic Synthesis and Catalysis (pp. 131-150). Wiley-VCH. [Link]

  • Wu, J., & Li, Z. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(18), 4248. [Link]

  • Fusco, R., & D'Alo, F. (1983). Synthesis of dimethylpyrazolo[1,2-a]benzotriazoles and of methylpyrazolo[1,2-a]quinoxalines by cyclization of 3,5-dimethyl-1-(2-azidophenyl)pyrazoles. Gazzetta Chimica Italiana, 113, 131-136. [Link]

  • Gul, S. (n.d.). Synthesis of 3-5-Dimethylpyrazole. Scribd. [Link]

  • Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(12), 2495-2501. [Link]

  • Vitale, P., & Scilimati, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

Sources

Application Note: A Practical Guide to Evaluating the Antimicrobial Activity of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a highly promising class of therapeutic agents due to their diverse and significant biological activities.[1][2][3] Pyrazole derivatives are featured in a range of clinically approved drugs, demonstrating their pharmacological viability.[2]

This application note focuses on derivatives of the this compound scaffold. This core structure offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The 3,5-dimethyl substitution on the pyrazole ring is a common feature in active compounds, while the ethanol side-chain provides a key reactive handle for creating diverse libraries of derivatives.[4][5]

The objective of this guide is to provide researchers with a robust framework and detailed, field-proven protocols for the synthesis and comprehensive evaluation of the antimicrobial properties of these novel pyrazole derivatives. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not only reproducible but also scientifically sound and self-validating.

General Synthesis Pathway for Pyrazole Derivatives

A fundamental and efficient route to the core 3,5-dimethylpyrazole structure involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone.[6][7] The subsequent N-alkylation with an appropriate electrophile, like 2-chloroethanol, introduces the ethanol side chain, which can be further derivatized.

Causality of Method Selection: This synthetic approach is widely adopted due to its reliability, use of commercially available starting materials, and high yields. It provides a straightforward pathway to the core scaffold, which can then be elaborated upon to generate a chemical library for screening.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Derivatization start Hydrazine Hydrate + Acetylacetone core 3,5-Dimethyl-1H-pyrazole start->core  Condensation (e.g., in Ethanol, Reflux) reagent 2-Haloethanol scaffold This compound reagent->scaffold  N-Alkylation (e.g., Base, Solvent) derivatives Library of Derivatives (Esters, Ethers, etc.) scaffold->derivatives  Esterification / Etherification (Reaction on -OH group)

Caption: General workflow for the synthesis of this compound derivatives.

Protocols for Antimicrobial Susceptibility Testing

Standardized and reproducible susceptibility testing is the cornerstone of evaluating any new antimicrobial agent.[8][9] We present two universally accepted methods: the Agar Disk Diffusion test for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).[9]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[10][11] The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a clear zone around the disk indicates antimicrobial activity.[11][12]

Expert Insight: The choice of Mueller-Hinton Agar (MHA) is critical as it is a non-selective, non-differential medium with minimal inhibitors, making it a global standard for antimicrobial susceptibility testing.[13]

Step-by-Step Methodology:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] This standardization is crucial for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each swabbing to ensure confluent growth.[13]

  • Disk Application:

    • Prepare stock solutions of the test pyrazole derivatives in a suitable solvent (e.g., DMSO).

    • Aseptically apply a defined volume (e.g., 10 µL) of each test compound solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[10]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a caliper or ruler.[13]

    • A larger zone of inhibition generally indicates greater potency of the antimicrobial agent.[11]

Disk_Diffusion_Workflow prep_inoculum Prepare 0.5 McFarland Standard Inoculum inoculate_plate Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Disks to Inoculated Plate inoculate_plate->apply_disks prep_disks Impregnate Sterile Disks with Test Compounds & Controls prep_disks->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Standardized workflow for the Agar Disk Diffusion test.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16] This quantitative assay is the gold standard for determining the potency of a novel compound and is essential for further drug development.[15]

Expert Insight: The broth microdilution method, performed in 96-well plates, is highly efficient for testing multiple compounds and concentrations simultaneously.[15] It is crucial to include a growth control (to ensure the bacteria can grow in the medium) and a sterility control (to ensure the medium is not contaminated).[14]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each pyrazole derivative in a suitable solvent.

    • In a 96-well microtiter plate, dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells in columns 2 through 12.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.[17]

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension as described in Protocol 1 (Step 2). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Plate Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

    • The total volume in each test well is now 100 µL.

  • Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (a cloudy appearance indicating bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16] The result can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow cluster_plate 96-Well Plate Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Analysis add_broth Add Broth to Wells 2-12 add_compound Add Compound to Well 1 add_broth->add_compound serial_dilute Perform 2-Fold Serial Dilution (Wells 1-10) add_compound->serial_dilute inoculate Add Inoculum to Wells 1-11 serial_dilute->inoculate prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate 16-20 hours inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Data Presentation and Mechanistic Insights

Quantitative data from antimicrobial testing should be summarized in a clear, tabular format for easy comparison across different derivatives and microbial strains.

Table 1: Example Antimicrobial Activity Data for Pyrazole Derivatives

Compound IDModification on Ethanol MoietyS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
PZ-OH-01 -OH (Parent Compound)64>128>128
PZ-OAc-02 -OCOCH₃ (Acetate Ester)1664128
PZ-OBn-03 -OCH₂Ph (Benzyl Ether)83264
Ciprofloxacin (Positive Control)0.50.015N/A
Clotrimazole (Positive Control)N/AN/A1

Note: Data are hypothetical and for illustrative purposes only.

Potential Mechanisms of Action:

While the precise mechanism for every new derivative must be investigated, the broader class of pyrazole-containing antimicrobials has been shown to act through several key pathways. A prominent target is bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[1][2][18] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Other reported mechanisms include the disruption of the bacterial cell wall.[18]

Mechanism_of_Action compound Pyrazole Derivative target Bacterial DNA Gyrase (Topoisomerase II) compound->target Binds to & Inhibits process DNA Supercoiling & Replication target->process Enables outcome Inhibition of DNA Synthesis target->outcome death Bacterial Cell Death outcome->death

Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.

Conclusion

The this compound scaffold represents a valuable starting point for the development of new antimicrobial agents. By employing the standardized and robust protocols detailed in this guide, researchers can reliably screen and quantify the activity of novel derivatives. Systematic derivatization of the ethanol moiety, coupled with rigorous susceptibility testing, will enable the elucidation of clear structure-activity relationships, paving the way for the identification of lead compounds with potent activity against clinically relevant pathogens.

References

  • Title: Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH Source: National Institutes of Health URL
  • Title: Minimum Inhibitory Concentration (MIC)
  • Title: Zone of Inhibition Test - Kirby Bauer Test Source: Microbe Investigations URL
  • Title: Minimal Inhibitory Concentration (MIC)
  • Source: WOAH (World Organisation for Animal Health)
  • Title: Zone of Inhibition Test for Antimicrobial Activity Source: Microchem Laboratory URL
  • Title: Minimum inhibitory concentration Source: Wikipedia URL
  • Title: Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Title: Antimicrobial Susceptibility Testing Protocols Source: NHBS Academic & Professional Books URL
  • Title: Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL
  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Unknown URL
  • Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL
  • Title: Zone of Inhibition Source: Nelson Labs URL
  • Title: Antimicrobial Susceptibility Testing Protocols Source: NHBS Academic & Professional Books URL
  • Title: Zone of Inhibition explained Source: Singer Instruments URL
  • Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...
  • Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL
  • Title: Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives Source: JOCPR URL
  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health URL
  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Unknown URL
  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC Source: National Institutes of Health URL
  • Title: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)
  • Title: Novel Acetohydrazide Pyrazole Derivatives Source: Asian Publication Corporation URL
  • Title: Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives Source: MDPI URL
  • Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL

Sources

Application Notes & Protocols: Evaluating the Antioxidant Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Pyrazoles in Combating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has spurred a significant demand for the discovery of novel, potent antioxidants with high efficacy and low toxicity.[1]

Among the vast landscape of heterocyclic compounds, pyrazoles—five-membered rings with two adjacent nitrogen atoms—have emerged as a privileged scaffold in medicinal chemistry.[1][2] While pyrazole derivatives are renowned for a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects, their capacity as antioxidants is a particularly compelling area of research.[1][3][4]

The antioxidant action of pyrazole compounds is frequently attributed to their ability to act as free radical scavengers, often through mechanisms like hydrogen atom transfer (HAT) or sequential proton-loss electron-transfer (SPLET).[5][6] Certain derivatives have also been shown to exert their effects by modulating the activity of pro-oxidative enzymes, such as NADPH oxidase.[1][7] This guide provides a detailed exploration of the methodologies used to characterize the antioxidant potential of pyrazole derivatives, offering both the theoretical basis and practical protocols for key in vitro assays.

Part 1: Core In Vitro Assays for Antioxidant Capacity

A comprehensive evaluation of a compound's antioxidant potential cannot rely on a single method. Different assays measure distinct aspects of antioxidant action. Therefore, a battery of tests is essential for robust characterization. Here, we detail the protocols for the most common and reliable assays used for pyrazole compounds: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is one of the most widely used methods for screening antioxidant activity. It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[8][9] When a pyrazole compound (or any antioxidant) donates a hydrogen atom or an electron to the DPPH• radical, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[9] This reduction leads to a stoichiometric loss of color from violet to a pale yellow or colorless solution, a change that is directly proportional to the number of electrons captured and can be measured spectrophotometrically.[9][10]

Causality Behind Experimental Choices:

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH• radical. Monitoring the decrease in absorbance at this specific wavelength provides the most sensitive measure of radical scavenging.[8]

  • Solvent (Methanol/Ethanol): DPPH is readily soluble in organic solvents like methanol or ethanol, which are also typically good solvents for the pyrazole compounds being tested.

  • Incubation Time (30 minutes in the dark): The reaction between the antioxidant and DPPH is not instantaneous. A 30-minute incubation period allows the reaction to reach a steady state or completion. The reaction is performed in the dark to prevent any light-induced degradation of the DPPH radical, ensuring the observed color change is solely due to the action of the antioxidant.[9]

  • Positive Control (Ascorbic Acid, BHT): Using a well-characterized antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) is crucial for validating the assay's performance and providing a benchmark against which the activity of the pyrazole compounds can be compared.[1][11]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis P1 Prepare Pyrazole Stock Solutions (e.g., 1 mg/mL in DMSO/Methanol) R1 Add 0.5 mL of Pyrazole solution to 3 mL of DPPH solution P1->R1 P2 Prepare DPPH Working Solution (e.g., 100-200 µM in Methanol) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 Parallel setup R2 Vortex thoroughly R1->R2 R3 Incubate in the dark (Room Temp, 30 min) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (100 µM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark.

    • Test Compounds: Prepare a stock solution of the pyrazole derivative (e.g., 1 mg/mL) in methanol or DMSO.[11] Create a series of dilutions from this stock solution to determine the IC50 value.

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox with the same concentration range as the test compounds.

  • Assay Procedure:

    • In a set of test tubes, add 0.5 mL of each concentration of the pyrazole sample solution.

    • Add 3.0 mL of the methanolic DPPH solution to each tube.[9]

    • Prepare a blank sample containing 0.5 mL of the solvent (methanol or DMSO) and 3.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the blank (DPPH solution without sample)

      • A_sample = Absorbance of the DPPH solution with the pyrazole sample

    • Plot the % Inhibition against the concentration of the pyrazole compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

Principle of the Assay: This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[12] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to form the radical cation, which is a stable, blue-green chromophore with a maximum absorbance at 734 nm.[12] In the presence of a hydrogen-donating antioxidant like a pyrazole derivative, the colored ABTS•+ is reduced back to the colorless ABTS form. The extent of this decolorization is proportional to the antioxidant's concentration and potency.[13]

Causality Behind Experimental Choices:

  • Wavelength (734 nm): This is the recommended wavelength for monitoring the reaction as it is less prone to interference from colored compounds compared to absorbance maxima at lower wavelengths.[12]

  • Radical Generation: The reaction between ABTS and potassium persulfate requires an incubation period (typically 12-16 hours in the dark) to ensure the complete formation of the stable radical cation before the assay begins.

  • pH Considerations: The assay is often performed in a buffered solution (e.g., phosphate buffer saline) to maintain a stable pH, as pH can influence the reaction kinetics.

  • Hydrophilic and Lipophilic Compounds: A key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic pyrazole derivatives.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Procedure cluster_analysis Analysis P1 Mix equal volumes of 7 mM ABTS solution and 2.45 mM Potassium Persulfate P2 Incubate in the dark (Room Temp, 12-16h) P1->P2 R1 Dilute ABTS•+ solution with buffer to Abs of ~0.7 at 734 nm P2->R1 R2 Add 10 µL of Pyrazole sample to 1 mL of diluted ABTS•+ solution R1->R2 R3 Incubate (e.g., 6 min) R2->R3 R4 Measure Absorbance at 734 nm R3->R4 A1 Calculate % Inhibition R4->A1 A2 Determine Trolox Equivalent Antioxidant Capacity (TEAC) A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the radical stock solution.

    • Assay-Ready ABTS•+ Solution: On the day of the assay, dilute the radical stock solution with a suitable buffer (e.g., PBS pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the pyrazole sample (at various concentrations) to 1.0 mL of the assay-ready ABTS•+ solution.

    • Mix thoroughly.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement:

    • Record the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve for Trolox and comparing the antioxidant capacity of the pyrazole derivative to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay uses a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺-TPTZ), which results in the formation of an intense blue color with an absorption maximum at 593 nm.[14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.

Causality Behind Experimental Choices:

  • Low pH (3.6): The reaction is carried out in an acidic medium (acetate buffer, pH 3.6) to maintain iron solubility and drive the reduction reaction.

  • Reagent (TPTZ): 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is an excellent ligand that forms a stable and intensely colored complex with Fe²⁺, providing a sensitive colorimetric readout.

  • Measurement (593 nm): This wavelength corresponds to the maximum absorbance of the Fe²⁺-TPTZ complex, ensuring maximum sensitivity for detecting the reduction reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Add 50 µL of the pyrazole sample (at various concentrations) to 1.5 mL of the freshly prepared FRAP reagent.

    • Vortex the mixture.

    • Incubate at 37°C for 4-30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm against a blank.

  • Data Analysis:

    • A standard curve is prepared using a known antioxidant, typically FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of the pyrazole sample is then calculated from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Part 2: Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is critical for the rational design of more potent antioxidant agents.[15][16]

Key SAR Observations:

  • Hydroxyl and Amino Groups: The presence of electron-donating groups, particularly hydroxyl (-OH) and amino (-NH₂) groups directly on the pyrazole or an attached aromatic ring, is often crucial for high antioxidant activity.[17] These groups can readily donate a hydrogen atom to stabilize free radicals.

  • Catechol Moiety: Pyrazolone derivatives bearing a catechol (1,2-dihydroxybenzene) moiety have demonstrated exceptionally high antiradical potency.[5][18]

  • Electron-Donating Substituents: Groups like methoxy (-OCH₃) on attached phenyl rings can enhance antioxidant activity, likely by increasing the electron density of the molecule and facilitating electron or hydrogen donation.[10]

  • Acylhydrazone Linker: The presence of an acylhydrazone moiety in some pyrazole series has been linked to good antioxidant properties, suggesting the linker itself can participate in radical stabilization.[15][19]

Illustrative SAR Diagram

Caption: Key structural features influencing pyrazole antioxidant activity.

Comparative Antioxidant Activity of Pyrazole Derivatives

Compound ClassAssayIC50 / ActivityReference
Pyrazolone with Catechol MoietyDPPHIC50: 2.6–7.8 µM[18]
3,5-disubstituted-2-pyrazolineDPPHSC50: 9.91-15.16 µg/mL[8]
3,5-disubstituted-2-pyrazolineABTSMore potent than BHT[8]
N-phenyl-pyrazole sulfonamidesDPPHSignificant activity[11]
5-AP acylhydrazonesROS InhibitionIC50 in low µM range[15]

Part 3: Advanced Mechanistic Pathways

While radical scavenging assays are excellent for initial screening, further studies are needed to understand the precise mechanism of action. Pyrazoles can interfere with cellular processes that generate ROS.

Inhibition of Pro-oxidant Enzymes: A key source of cellular ROS is the NADPH oxidase (NOX) enzyme complex. This enzyme transfers electrons from NADPH to molecular oxygen, producing superoxide anions (O₂•⁻). Some pyrazole derivatives have been shown to inhibit the activity of NADPH oxidase, thereby directly reducing the cellular production of ROS.[7] This represents a more targeted antioxidant mechanism compared to general radical scavenging.

Cellular ROS Generation and Pyrazole Intervention

NOX_Pathway Stimuli Inflammatory Stimuli (e.g., Thrombin, H2O2) NOX NADPH Oxidase (NOX) Activation Stimuli->NOX Reaction NADPH + 2O₂ → NADP⁺ + 2O₂•⁻ + H⁺ NOX->Reaction ROS ↑ Superoxide (O₂•⁻) ↑ ROS Reaction->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage Pyrazole Pyrazole Derivative Pyrazole->NOX Inhibition [16]

Caption: Pyrazole derivatives can inhibit NADPH oxidase, a key source of cellular ROS.

Conclusion

Pyrazole-based compounds represent a highly promising class of antioxidants with significant therapeutic potential. Their structural versatility allows for fine-tuning of their activity, as demonstrated by structure-activity relationship studies. For researchers in drug development, a systematic evaluation using the protocols outlined in this guide is essential. Employing a panel of assays, including DPPH for general scavenging, ABTS for both hydrophilic and lipophilic activity, and FRAP for reducing power, provides a robust and comprehensive profile of a compound's antioxidant capabilities. Further investigation into specific mechanisms, such as enzyme inhibition, can reveal more targeted effects and pave the way for the development of next-generation antioxidant therapies.

References

  • Ali, O. A. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Anusha, S., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

  • Sabatino, P., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Usta, A., et al. (2018). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ali, O. A. M., et al. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]

  • Arora, M., & Rudresh, H. M. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sabatino, P., et al. (2021). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Pintro, A. F. O., et al. (2018). Effect of 4-(arylcalcogenyl)-1H-pyrazoles on the FRAP assay. ResearchGate. Available at: [Link]

  • Ammendola, S., et al. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Semantic Scholar. Available at: [Link]

  • Glisic, B., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. Available at: [Link]

  • Glisic, B., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. SCIDAR. Available at: [Link]

  • Kumar, B. S., et al. (2012). in vitro evaluation of antioxidant and antimicrobial activity of series of new pyrazole derivatives; a study on the structure-activity relationship. ResearchGate. Available at: [Link]

  • Ammendola, S., et al. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]

  • Sabatino, P., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

  • Guda, M. R., et al. (2022). Antioxidant activity of pyrazoles 1 and 4. ResearchGate. Available at: [Link]

  • Journament. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. Available at: [Link]

  • Popova, Y., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). DPPH Scavenging Assay. ResearchGate. Available at: [Link]

  • Slideshare. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Slideshare. Available at: [Link]

  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Reactions. Available at: [Link]

  • Al-Abboodi, D. H., et al. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Asundaria, A. F., & Pandya, D. R. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activity of the newly synthesized compounds by ABTS method. ResearchGate. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Free-radical scavenging and α-glucosidase inhibitory activities of pyrazoline and pyrazole heterocyclic compounds. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Arts, M. J. T. J., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules. Available at: [Link]

Sources

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in Organic Synthesis

This compound is a valuable heterocyclic compound that serves as a versatile precursor and ligand in modern organic synthesis. Its structure uniquely combines the rich coordination chemistry of the 3,5-dimethylpyrazole moiety with the reactive potential of a primary alcohol. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and materials.[1] The N1-substituted ethanol side-chain not only enhances solubility but also provides a crucial coordination or reaction site, enabling its use as a bidentate N,O-ligand for various transition metals or as a building block for more complex molecular architectures.[2][3] This guide provides detailed application notes and validated protocols for the synthesis and utilization of this compound, aimed at researchers in organic synthesis and drug development.

Section 1: Synthesis of this compound

The synthesis of the title compound is most effectively approached in two stages: first, the construction of the pyrazole core, followed by the N-alkylation to introduce the ethanol moiety. This approach ensures high yields and purity.

Protocol 1A: Synthesis of 3,5-Dimethylpyrazole Precursor

The foundational step is the Knorr-type condensation of a β-dicarbonyl compound (acetylacetone) with a hydrazine source. This is a classic, robust, and high-yielding method for constructing the pyrazole ring.[4][5]

Reaction Principle: The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of hydrazine with one of the ketone functionalities of acetylacetone. Subsequent intramolecular cyclization and dehydration yields the aromatic 3,5-dimethylpyrazole ring. Using a mild acid catalyst facilitates both the condensation and dehydration steps.[4]

Experimental Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol, 1.0 equiv.) and ethanol (80 mL).

  • Hydrazine Addition: While stirring, slowly add hydrazine monohydrate (5.0 g, 0.1 mol, 1.0 equiv.) to the solution. An exothermic reaction is expected; control the addition rate to maintain a gentle reflux.

  • Catalysis & Reflux: Add glacial acetic acid (1 mL) as a catalyst.[5] Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is often of high purity but can be further purified by distillation or recrystallization from a minimal amount of hot hexane to yield 3,5-dimethylpyrazole as a white crystalline solid.

Protocol 1B: N-Alkylation to Yield this compound

With the pyrazole core in hand, the final step is the selective N1-alkylation to introduce the hydroxyethyl group. This is achieved via a nucleophilic substitution reaction.

Reaction Principle: The N-H proton of the pyrazole is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the pyrazole, forming a nucleophilic pyrazolate anion. This anion then displaces a halide from an alkylating agent like 2-chloroethanol to form the desired C-N bond. Acetonitrile or DMF are excellent solvents for this type of reaction as they effectively dissolve the reagents and facilitate the Sₙ2 reaction.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask, suspend 3,5-dimethylpyrazole (9.6 g, 0.1 mol, 1.0 equiv.) and anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv.) in 100 mL of dry acetonitrile.

  • Alkylating Agent Addition: Add 2-chloroethanol (8.8 g, 0.11 mol, 1.1 equiv.) to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the oil via vacuum distillation or column chromatography on silica gel (Eluent: gradient of 1:1 Hexane/Ethyl Acetate to 100% Ethyl Acetate) to afford this compound as a viscous oil or low-melting solid.

Synthesis Workflow Diagram

G cluster_0 Protocol 1A: Precursor Synthesis cluster_1 Protocol 1B: N-Alkylation A Acetylacetone + Hydrazine Hydrate B Condensation/ Cyclization (EtOH, AcOH cat.) A->B Reflux, 2h C Purification B->C Extraction D 3,5-Dimethylpyrazole C->D E 3,5-Dimethylpyrazole + 2-Chloroethanol D->E F N-Alkylation (K2CO3, MeCN) E->F Reflux, 12-18h G Purification F->G Filtration H This compound G->H

Caption: Workflow for the two-step synthesis of the title compound.

Section 2: Application as a Ligand in Catalysis

The true power of this compound is realized when it is employed as a ligand in transition metal catalysis. The pyrazole nitrogen and the hydroxyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring. This N,O-bidentate coordination stabilizes the metal catalyst, modulating its electronic properties and steric environment to promote important bond-forming reactions like Suzuki-Miyaura cross-couplings.[6][7]

Protocol 2A: Synthesis of a Bis(ligand) Palladium(II) Dichloride Pre-catalyst

To be used in catalysis, the ligand must first be complexed with a metal source. A common and stable pre-catalyst is a Pd(II) complex, which is then reduced in situ to the active Pd(0) species.

Reaction Principle: A labile palladium(II) source, such as bis(acetonitrile)palladium(II) chloride, is used. The weakly coordinating acetonitrile ligands are readily displaced by the stronger N-donor of the pyrazole ligand to form the stable palladium complex.

Experimental Protocol:

  • Reagent Setup: In a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (130 mg, 0.5 mmol, 1.0 equiv.) in 20 mL of dry, degassed dichloromethane (DCM).

  • Ligand Addition: In a separate flask, dissolve this compound (140 mg, 1.0 mmol, 2.0 equiv.) in 10 mL of dry, degassed DCM.

  • Complexation: Add the ligand solution dropwise to the stirring palladium solution at room temperature. A color change and/or precipitation of the complex is typically observed.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Isolation: If a precipitate has formed, collect it by filtration under inert conditions, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, reduce the solvent volume in vacuo until precipitation begins, then add pentane to complete the precipitation. Filter and dry to yield the [Pd(L)₂Cl₂] complex.

Protocol 2B: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized palladium pre-catalyst for the C-C bond formation between an aryl bromide and an arylboronic acid.

Reaction Principle: The Pd(II) pre-catalyst is reduced in situ to Pd(0), which enters the catalytic cycle. The Pd(0) undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[8] The pyrazole-ethanol ligand stabilizes the palladium species throughout this cycle.[6][7]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the synthesized [Pd(L)₂Cl₂] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of dioxane and water.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100°C. Stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Representative Suzuki-Miyaura Coupling Data

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
21-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl92
34-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl96
42-BromopyridinePhenylboronic acid2-Phenylpyridine85
Note: Yields are representative based on similar pyrazole-ligated palladium catalysts and are for illustrative purposes.[6][9]

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_reactants center Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Application as a Synthetic Building Block

Beyond its role in catalysis, the hydroxyl group of this compound is a functional handle for further molecular elaboration, making it a useful intermediate in multi-step synthesis.

Protocol 3A: Esterification of the Hydroxyl Group

This protocol demonstrates a standard esterification to illustrate the derivatization potential of the title compound.

Reaction Principle: The primary alcohol can be readily acylated using an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base scavenges the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

  • Reagent Setup: Dissolve this compound (1.40 g, 10 mmol, 1.0 equiv.) and triethylamine (1.52 g, 15 mmol, 1.5 equiv.) in 30 mL of dry DCM in a flask cooled in an ice bath (0°C).

  • Acylation: Slowly add a solution of benzoyl chloride (1.55 g, 11 mmol, 1.1 equiv.) in 10 mL of dry DCM to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the corresponding benzoate ester.

References

  • Böhme, U., Günther, B., & Schwarzer, A. (2025). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Crystals. [Link]

  • Böhme, U., Günther, B., & Schwarzer, A. (n.d.). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. ResearchGate. [Link]

  • Prananto, Y. P. (2022). Synthesis and structure of metal complexes and coordination polymers of 3-pyrazol-1-yl based ligands. Monash University. [Link]

  • Yadav, A. S., et al. (2014). Recent advances in the synthesis of new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research.
  • J. Chem. Pharm. Res. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. [Link]

  • Bandyopadhyay, D., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Sadowska, B., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes and Protocols for Complexation with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, offering a rich and tunable platform for the design of metal complexes with diverse applications.[1][2] The inherent properties of the pyrazole ring, including its aromaticity, the presence of two adjacent nitrogen atoms, and the ease of functionalization, allow for a wide array of coordination modes. These ligands can act as monodentate, bidentate, or bridging units, facilitating the construction of mononuclear, binuclear, and polynuclear metal complexes.[2] The ability to systematically modify the steric and electronic environment of the metal center through substitution on the pyrazole ring has led to the development of complexes with tailored catalytic, medicinal, and material properties.[3][4]

This application note focuses on the experimental procedures for complexation with a specific, highly versatile N,O-bidentate ligand: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. The introduction of a hydroxyethyl group at the N1 position of the 3,5-dimethylpyrazole core provides a secondary coordination site through the oxygen atom, enabling the formation of stable chelate rings with metal ions. This guide provides detailed protocols for the synthesis of the ligand and its subsequent complexation with various transition metals, along with comprehensive characterization methodologies for researchers, scientists, and drug development professionals.

Synthesis of the Ligand: this compound

The synthesis of this compound is a crucial first step for its use in coordination chemistry. A common and effective method involves the reaction of 3,5-dimethylpyrazole with 2-chloroethanol.

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask with stirring.

  • To this mixture, add 2-chloroethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Spectroscopic Data:

Proton (¹H) NMRChemical Shift (δ, ppm)
CH₃ (pyrazole)~2.2
CH₃ (pyrazole)~2.4
N-CH₂~4.1
CH₂-OH~3.8
OHVariable
CH (pyrazole)~5.8
Carbon (¹³C) NMRChemical Shift (δ, ppm)
CH₃ (pyrazole)~11
CH₃ (pyrazole)~13
N-CH₂~53
CH₂-OH~61
C-H (pyrazole)~105
C-CH₃ (pyrazole)~140
C-CH₃ (pyrazole)~148
Infrared (IR) SpectroscopyWavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2900-3000C-H stretch
~1550C=N stretch

General Experimental Procedure for Metal Complexation

The complexation of this compound with transition metal salts is typically a straightforward process. The ligand's ability to act as a bidentate N,O-donor facilitates the formation of stable complexes.[5] The choice of solvent, metal salt, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common solvent due to its ability to dissolve both the ligand and many metal salts, and its relatively high boiling point is suitable for refluxing conditions. Other solvents like methanol or acetonitrile can also be employed depending on the specific metal salt's solubility.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter. A 1:1 or 1:2 metal-to-ligand ratio is often used to obtain mononuclear complexes. Varying this ratio can lead to the formation of polynuclear or bridged structures.

  • Counter-ion: The anion of the metal salt (e.g., chloride, nitrate, acetate) can influence the final structure of the complex. In some cases, the anion may coordinate to the metal center.

  • Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the complexation reaction to proceed at a reasonable rate.

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, etc.)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of ethanol.

  • Add the metal salt solution to the ligand solution with continuous stirring.

  • Heat the resulting mixture under reflux for 2-4 hours. The formation of a precipitate or a color change often indicates complex formation.

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Ligand in Ethanol Mix Mix Solutions & Stir L_sol->Mix M_sol Dissolve Metal Salt in Ethanol M_sol->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate

Caption: Experimental workflow for the synthesis of metal complexes.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

  • Causality: Coordination of the pyrazole nitrogen to the metal center typically results in a shift of the C=N stretching vibration to a different wavenumber compared to the free ligand. Similarly, coordination of the hydroxyl group's oxygen will alter the O-H stretching frequency.

Protocol 3: FTIR Analysis

  • Prepare a KBr pellet of the free ligand and the synthesized metal complex.

  • Record the IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectra of the ligand and the complex, paying close attention to the shifts in the C=N and O-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand.

  • Causality: The coordination of the ligand to a metal ion alters the electronic environment of the ligand's protons and carbons, leading to shifts in their resonance frequencies in the NMR spectrum.

Protocol 4: NMR Analysis

  • Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • Compare the chemical shifts of the complex with those of the free ligand to identify coordination-induced shifts.

UV-Visible (Electronic) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help determine the coordination geometry of the metal center.

  • Causality: The d-orbitals of the transition metal ion are affected by the ligand field. The resulting d-d electronic transitions, which occur in the visible region of the spectrum, are characteristic of the metal ion and its coordination environment.

Protocol 5: UV-Vis Analysis

  • Dissolve the complex in a suitable solvent (e.g., ethanol, DMSO).

  • Record the absorption spectrum over a range of approximately 200-800 nm.

  • Analyze the positions and intensities of the absorption bands to infer the coordination geometry.

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

  • Causality: By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

Protocol 6: Single-Crystal X-ray Diffraction

  • Grow suitable single crystals of the complex. This can often be achieved by slow evaporation of the solvent from a saturated solution of the complex.

  • Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

G Start Synthesized Complex FTIR FTIR Spectroscopy (Coordination Confirmation) Start->FTIR NMR NMR Spectroscopy (For Diamagnetic Complexes) Start->NMR UVVis UV-Vis Spectroscopy (Coordination Geometry) Start->UVVis XRay Single-Crystal X-ray (Definitive Structure) Start->XRay Data Structural & Spectroscopic Data FTIR->Data NMR->Data UVVis->Data XRay->Data

Caption: Logical workflow for the characterization of metal complexes.

Exemplary Complexation Data

The following table summarizes typical data for the complexation of this compound with selected metal ions.

Metal IonMetal SaltM:L RatioSolventProductKey ObservationsReference
Zn(II)Zn(NO₃)₂1:1Ethanol[Zn(NO₃)₂(L)]Formation of a monometallic complex.[5]
Zn(II)ZnCl₂1:1Ethanol[ZnCl₂(L)]Formation of a monometallic complex.[5]
Cd(II)Cd(NO₃)₂1:2Ethanol[Cd(NO₃)₂(L)₂]Formation of a monometallic complex with two ligands.[5]
Cd(II)CdCl₂1:1Ethanol[Cd₂Cl₂(μ-Cl)₂(L)₂]Formation of a bimetallic, chloride-bridged complex.[5]
Cu(II)CuCl₂1:2Ethanol[CuCl₂(L)₂]Formation of a mononuclear complex.[6]

Conclusion and Future Perspectives

The N,O-bidentate ligand this compound serves as a versatile building block for the synthesis of a wide range of transition metal complexes. The straightforward synthetic protocols for both the ligand and its complexes, combined with a battery of robust characterization techniques, make this system accessible for exploration in various fields. The tunable nature of the pyrazole core allows for further functionalization to fine-tune the electronic and steric properties of the resulting complexes, opening avenues for the development of novel catalysts, therapeutic agents, and advanced materials. Future research in this area will likely focus on expanding the library of metal complexes with this ligand, exploring their reactivity in catalytic transformations, and evaluating their biological activities.

References

  • ACS Omega. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • ResearchGate. (2024). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. [Link]

  • Dalton Transactions. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • ResearchGate. (2013). Coordination behavior and binding properties of (3,5-dimethyl-1H- pyrazol-1-yl)ethanol with Cu(II), Zn(II), Cd(II), and Pb(II) metals. [Link]

  • ACS Publications. (2016). Coordination chemistry of pyrazole-derived ligands. [Link]

  • MDPI. (2025). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. [Link]

  • ResearchGate. (2025). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. [Link]

  • ResearchGate. (2015). Study of the coordination behaviour of (3,5-diphenyl-1 H-pyrazol-1-yl)ethanol against Pd(II), Zn(II) and Cu(II). [Link]

  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. [Link]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a pivotal building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocol details a robust, two-step synthetic strategy, commencing with the formation of 3,5-dimethylpyrazole from accessible starting materials, followed by its N-alkylation. Emphasis is placed on reaction causality, process safety, scalability, and purification strategies to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

This compound is a versatile intermediate characterized by a stable 3,5-dimethylpyrazole moiety and a reactive primary hydroxyl group.[2] This structure allows for subsequent functionalization, making it a valuable precursor for creating complex molecules with specific biological activities or material properties.[1][2] Its applications are found in the synthesis of active pharmaceutical ingredients (APIs), herbicides, pesticides, and as a ligand in coordination chemistry.[1][3]

The synthesis of N-substituted pyrazoles is a well-established field in heterocyclic chemistry.[4][5][6] For the large-scale production of the target molecule, a two-step approach is economically and practically superior. This strategy involves:

  • Synthesis of 3,5-Dimethylpyrazole: A cyclocondensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. This precursor is stable and can be produced in large quantities with high purity.[7][8][9]

  • N-alkylation of 3,5-Dimethylpyrazole: The introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring. The two primary industrial methods for this transformation are reaction with ethylene oxide or 2-chloroethanol.

This guide will focus on the ethylene oxide route for the alkylation step due to its superior atom economy and cleaner reaction profile, while also providing the 2-chloroethanol method as a viable alternative.

Detailed Synthesis Protocol

Part I: Large-Scale Synthesis of 3,5-Dimethylpyrazole

This initial step establishes the core pyrazole structure. The reaction is a classic Knorr-type pyrazole synthesis, proceeding via the condensation of a 1,3-dicarbonyl compound with hydrazine.[7][9]

(CH₃CO)₂CH₂ + N₂H₄·H₂O → C₅H₈N₂ + 3H₂O

ReagentFormulaMolar Mass ( g/mol )Quantity (10 mol scale)MolesNotes
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.121.0 kg (1.02 L)10.0Technical grade is suitable.[7]
Hydrazine Hydrate (64%)N₂H₄·H₂O50.06782 g (760 mL)10.0Highly Toxic & Corrosive.
Ethanol (95%)C₂H₅OH46.072.5 L-Reaction solvent.
Diethyl Ether(C₂H₅)₂O74.124.0 L-Extraction solvent.
Anhydrous Potassium CarbonateK₂CO₃138.21200 g-Drying agent.
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.

  • Reagent Preparation: In the reactor, charge 6.0 L of ethanol and 782 g of hydrazine hydrate. Begin stirring and cool the mixture to 10-15°C using a circulating chiller.[8]

  • Controlled Addition: Add 1.0 kg of acetylacetone dropwise via the addition funnel over 2-3 hours.[8] The reaction is exothermic; maintain the internal temperature below 25°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85°C) for 2-3 hours.[8] Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up & Extraction: To the resulting slurry, add 2 L of deionized water to dissolve any inorganic salts. Transfer the mixture to a large separatory funnel and extract with diethyl ether (1 x 1 L, then 3 x 500 mL).[7]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product, a pale-yellow solid, can be purified by recrystallization from a minimal amount of hot n-hexane or petroleum ether to yield white crystals.[7] Dry the final product under vacuum. The expected yield is 75-85%.

Part II: Synthesis of this compound

This step involves the nucleophilic attack of the deprotonated 3,5-dimethylpyrazole on an electrophilic two-carbon synthon.

SynthesisWorkflow cluster_part1 Part I: Synthesis of 3,5-Dimethylpyrazole cluster_part2 Part II: Synthesis of Target Compound A Acetylacetone + Hydrazine Hydrate B Reaction in Ethanol (Reflux) A->B C Solvent Removal & Aqueous Work-up B->C D Extraction with Diethyl Ether C->D E Drying & Evaporation D->E F Purification (Recrystallization) E->F G 3,5-Dimethylpyrazole F->G H 3,5-Dimethylpyrazole + Base (e.g., KOH) G->H Proceed to Alkylation I Reaction with Ethylene Oxide H->I J Neutralization & Work-up I->J K Purification (Vacuum Distillation) J->K L This compound K->L

Caption: Overall workflow for the two-part synthesis.

This method is highly efficient but requires specialized equipment and stringent safety protocols due to the hazardous nature of ethylene oxide.[10][11][12]

C₅H₈N₂ + C₂H₄O --(Base)--> C₇H₁₂N₂O

ReagentFormulaMolar Mass ( g/mol )Quantity (5 mol scale)MolesNotes
3,5-DimethylpyrazoleC₅H₈N₂96.13481 g5.0From Part I.
Ethylene OxideC₂H₄O44.05~242 g~5.5Extremely Flammable, Toxic, Carcinogenic. [10][13]
Potassium Hydroxide (KOH)KOH56.1128 g0.5Catalytic base.
TolueneC₇H₈92.142.5 L-Anhydrous solvent.
  • Reactor Setup: Use a high-pressure stainless-steel autoclave (Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple connected to a temperature controller.

  • Charging Reactor: Charge the reactor with 481 g of 3,5-dimethylpyrazole, 28 g of potassium hydroxide, and 2.5 L of anhydrous toluene.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all air.

  • Reaction: Heat the stirred mixture to 80-90°C. Once the temperature is stable, introduce ethylene oxide gas below the surface of the liquid. The reaction is highly exothermic; control the addition rate to maintain the temperature and keep the pressure within the safe operating limits of the reactor. A total of ~242 g of ethylene oxide is required.

  • Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and cooling) and analyzing by GC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Purge with nitrogen.

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the toluene under reduced pressure.

    • The crude product (a viscous oil or low-melting solid) is purified by vacuum distillation to yield the final product as a colorless liquid or white solid.

This method avoids the use of highly hazardous ethylene oxide but is less atom-economical and produces salt waste.[14]

In a suitable reactor, a mixture of 3,5-dimethylpyrazole (1 eq.), a base such as potassium carbonate (1.5 eq.), and a phase-transfer catalyst (e.g., TBAB, 0.05 eq.) in a solvent like acetonitrile or DMF is heated to 80-100°C.[14] 2-Chloroethanol (1.1 eq.) is added slowly, and the reaction is maintained at temperature for 8-16 hours. The work-up involves filtering the inorganic salts, removing the solvent, and purifying the residue by vacuum distillation.

Safety and Hazard Management

Causality: The choice of synthetic route directly impacts the required safety infrastructure. The high reactivity and hazards of ethylene oxide necessitate rigorous engineering controls.

  • Ethylene Oxide Handling: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[10][13] All operations must be conducted in a well-ventilated chemical fume hood or a dedicated, contained system.[15] Personal Protective Equipment (PPE) is mandatory and must include chemical-resistant gloves, splash goggles, a face shield, and protective clothing.[11][12] Continuous air monitoring for ethylene oxide is essential to ensure exposure remains below OSHA permissible limits (1 ppm 8-hour TWA).[10][12] An emergency plan for leaks or spills must be in place.[11]

  • Hydrazine Handling: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate PPE.

  • Exothermic Reactions: Both the synthesis of the pyrazole and its subsequent alkylation are exothermic. Large-scale reactions require robust temperature control (e.g., jacketed reactors with chillers) to prevent thermal runaways.

  • Pressure Systems: When using ethylene oxide, the reactor must be rated for the expected pressures and temperatures. Regular inspection and maintenance of pressure relief systems are critical.

Process Scale-Up and Optimization

  • Heat Transfer: Heat management is the primary challenge in scaling up this synthesis. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Ensure the cooling capacity of the reactor is sufficient.

  • Mass Transfer: In the ethylene oxide reaction, efficient gas dispersion into the liquid phase is crucial for a good reaction rate. The design of the stirrer and the gas sparging system are important optimization parameters.

  • Purification: While lab-scale purification may rely on chromatography, large-scale production necessitates more scalable techniques.[16] Fractional vacuum distillation is the most common method for this product. Optimization of column packing, reflux ratio, and vacuum pressure will be required to achieve high purity. For pharmaceutical applications, further purification by crystallization may be needed to remove trace impurities.[17][18][19]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to two methyl groups on the pyrazole ring, a proton on the pyrazole ring, and two methylene groups of the ethanol chain, plus a hydroxyl proton.
¹³C NMR Structural ConfirmationSignals for all 7 unique carbon atoms.
Mass Spec (MS) Molecular Weight[M+H]⁺ at m/z = 141.10.
GC/HPLC Purity AssessmentA single major peak indicating >98% purity.
FT-IR Functional Group IDBroad O-H stretch (~3400 cm⁻¹), C-H stretches, C=N and C=C stretches from the pyrazole ring.

Mechanistic Insight: N-Alkylation of Pyrazole

The N-alkylation reaction proceeds via a standard Sₙ2 mechanism.

Caption: Mechanism of N-alkylation. (Note: Placeholder images used for clarity).

  • Deprotonation: The base (e.g., hydroxide) removes the acidic proton from the N1 nitrogen of the pyrazole ring, forming a highly nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbons of the strained ethylene oxide ring, causing the ring to open and form an alkoxide intermediate.

  • Protonation: This alkoxide intermediate is protonated during the aqueous work-up step to yield the final this compound product.

References

  • Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
  • Canadian Centre for Occupational Health and Safety (CCOHS). Ethylene Oxide.
  • EHSLeaders. (2023). Back to Basics: Ethylene Oxide.
  • Belkacem, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, via PMC - NIH.
  • Environmental Health & Safety, University of New Mexico.
  • CompSource Mutual. Ethylene Oxide Safety Talk.
  • Belkacem, et al. (2018).
  • NIH.
  • ResearchGate.
  • MDPI. (2023).
  • International Journal of Scientific Research in Science and Technology. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • Organic Syntheses. 3,5-dimethylpyrazole.
  • ECHEMI. Could anybody tell about synthesis of 3,5 dimethylpyrazole?.
  • ResearchGate. Reaction schemes for (a) synthesis of 3,5-dimethylpirazole....
  • Benchchem. This compound | 20000-80-0.
  • MySkinRecipes. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • ResearchGate. (PDF) 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • International Journal of Pharmaceutical Sciences and Research. (2009). synthesis and biological significance of pyrazolones: a review.
  • NCBI. Ethylene Oxide.
  • NIH Common Fund.
  • BioProcess International. Development of a Universal Preparative Anion-Exchange Method to Purify Oligonucleotides.
  • PubMed.
  • PubMed.
  • Biotage. (2023).

Sources

functionalization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, found in numerous bioactive molecules and functional materials.[1][2] Compounds incorporating this five-membered aromatic ring, which contains two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and analgesic properties.[3] Among the vast library of pyrazole derivatives, this compound stands out as a particularly versatile building block. Its structure uniquely combines a stable, substituted pyrazole core with a reactive primary alcohol, offering two distinct and orthogonal sites for chemical modification.

This guide provides a comprehensive overview of the key functionalization strategies for this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Reactivity Profile: Understanding the Functionalization Sites

The synthetic utility of this compound stems from its two primary reactive centers: the terminal hydroxyl (-OH) group of the ethyl side chain and the C4 carbon of the pyrazole ring.

  • The Hydroxyl Group: As a primary alcohol, this group is amenable to a wide range of classical transformations, including oxidation, esterification, and etherification. These reactions allow for the introduction of diverse functional groups and the extension of the molecule's framework.

  • The Pyrazole Ring (C4 Position): The pyrazole ring possesses distinct electronic properties. The C4 position is the most electron-rich and, therefore, the most nucleophilic center, making it highly susceptible to electrophilic aromatic substitution.[4] Conversely, the C5 proton is the most acidic due to the influence of the adjacent sp2-hybridized nitrogen atom.[5] The N2 nitrogen atom also acts as a Lewis basic site, capable of directing certain metal-catalyzed reactions.[5]

G cluster_molecule This compound cluster_sites Key Reactive Sites mol hydroxyl Hydroxyl Group (-OH) (Nucleophilic) c4_position C4-Position (Nucleophilic / For Electrophilic Substitution) n2_lewis_base N2 Lewis Basic Site (Directing Group) G start Start: Combine Reactants reactants Pyrazolylethanol (1 eq) Aryl Halide (1.5 eq) Pd Catalyst (e.g., Pd(OAc)2, 5 mol%) Ligand (e.g., P(o-tol)3, 10 mol%) Base (e.g., K2CO3, 2 eq) Solvent (e.g., DMA) start->reactants setup Assemble Reaction (Inert Atmosphere, N2 or Ar) reactants->setup heat Heat Reaction Mixture (e.g., 120-140 °C, 12-24 h) setup->heat monitor Monitor Progress by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up Procedure monitor->workup Complete filter Cool to RT, Dilute with EtOAc, Filter through Celite workup->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry Organic Layer (Na2SO4), Concentrate in vacuo extract->dry purify Purification dry->purify column Silica Gel Column Chromatography purify->column product Final Product: C-H Arylated Pyrazole column->product

Sources

Guide to the Synthesis and Reaction Mechanism of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a pivotal building block in contemporary organic synthesis, serving as a versatile precursor for active pharmaceutical ingredients (APIs) and specialized ligands in coordination chemistry.[1][2] Its structure, which combines a stable 3,5-dimethylpyrazole moiety with a reactive primary alcohol, allows for extensive functionalization, making it highly valuable in the development of novel compounds for enzyme inhibition, receptor modulation, and the creation of advanced materials.[2][3] This document provides a comprehensive guide to the reaction mechanism for its synthesis via N-alkylation of 3,5-dimethylpyrazole and presents a detailed, field-proven protocol for its preparation and purification.

The Reaction Mechanism: N-Alkylation of a Symmetric Pyrazole

The synthesis of this compound is fundamentally an N-alkylation reaction. This class of reaction is a cornerstone in heterocyclic chemistry for modifying the properties of pyrazole-based molecules.[4] The process involves the deprotonation of the pyrazole ring nitrogen followed by a nucleophilic substitution reaction with a suitable two-carbon electrophile bearing a protected or masked hydroxyl group, such as 2-chloroethanol or ethylene oxide.

The key steps of the mechanism are as follows:

  • Deprotonation of Pyrazole: The reaction is initiated by treating 3,5-dimethylpyrazole with a strong base, such as sodium hydride (NaH). The pyrazole N-H proton is acidic and is readily abstracted by the base to form a sodium pyrazolate salt. This step is critical as it transforms the weakly nucleophilic pyrazole into a highly reactive pyrazolate anion.[4] The choice of a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent (e.g., DMF or THF) is crucial to prevent side reactions and ensure complete deprotonation.

  • Nucleophilic Attack: The generated pyrazolate anion acts as a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent. In the case of reacting with ethylene oxide, the attack occurs on one of the carbon atoms of the strained epoxide ring. This results in the opening of the ring and the formation of an alkoxide intermediate. This step follows an SN2 mechanism.

  • Protonation (Workup): The reaction is quenched by the addition of a protic solvent, typically water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The alkoxide intermediate is protonated during this aqueous workup step, yielding the final product, this compound.

A Note on Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can be a significant challenge, often yielding a mixture of N1 and N2 regioisomers that can be difficult to separate.[5][6] However, the substrate in this synthesis, 3,5-dimethylpyrazole, is symmetrical. Consequently, the two nitrogen atoms are chemically equivalent, and the alkylation proceeds regioselectively to yield a single product without the formation of isomers.

Figure 1. Reaction Mechanism of this compound Synthesis.

Experimental Protocol

This protocol details a general and robust procedure for the synthesis of this compound. The methodology is based on established N-alkylation techniques for pyrazole-containing compounds.[4][7]

2.1 Materials and Reagents

  • 3,5-Dimethylpyrazole (98%)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Chloroethanol (99%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dimethylpyrazole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5 mL per 1 g of pyrazole) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is essential to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloroethanol (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3,5-dimethylpyrazole) is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a pure compound.

2.3 Data Summary

ParameterValue / ConditionRationale
Reactants 3,5-Dimethylpyrazole, 2-ChloroethanolSymmetrical pyrazole prevents isomeric mixtures.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.[4]
Solvent Anhydrous DMFAprotic, polar solvent, effectively solubilizes reactants and intermediates.
Temperature 0 °C to Room TemperatureControls exothermicity of deprotonation and allows for steady reaction rate.
Reaction Time 12 - 18 hoursAllows the reaction to proceed to completion.
Workup Aqueous NH₄Cl quench, EtOAc extractionStandard procedure for terminating the reaction and isolating the organic product.
Typical Yield 60 - 80% (post-purification)Reflects a generally efficient transformation.

graph TD {
A[Start: Setup Flask under N₂] --> B{Dissolve 3,5-Dimethylpyrazole in anhydrous DMF};
B --> C{Cool to0°C};
C --> D[Add NaH portion-wise];
D --> E{Stir toform Pyrazolate};
E --> F{Cool to0°C};
F --> G[Add 2-Chloroethanol dropwise];
G --> H{Warm to RT, Stir 12-18h};
H --> I[Monitor by TLC];
I --> J{Quench with aq. NH₄Cl at 0°C};
J --> K[Extract with Ethyl Acetate];
K --> L[Wash with Water & Brine];
L --> M[Dry over Na₂SO₄ & Concentrate];
M --> N[Purify via Column Chromatography];
N --> O[End: Pure Product];
subgraph "Reaction Phase"
    A; B; C; D; E; F; G; H; I;
end

subgraph "Workup & Purification"
    J; K; L; M; N; O;
end

style A fill:#F1F3F4,stroke:#5F6368
style O fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#4285F4,fontcolor:#202124
style D fill:#FFFFFF,stroke:#4285F4,fontcolor:#202124
style G fill:#FFFFFF,stroke:#4285F4,fontcolor:#202124
style I fill:#FBBC05,stroke:#202124,fontcolor:#202124
style J fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style K fill:#FFFFFF,stroke:#34A853,fontcolor:#202124
style L fill:#FFFFFF,stroke:#34A853,fontcolor:#202124
style M fill:#FFFFFF,stroke:#34A853,fontcolor:#202124
style N fill:#FFFFFF,stroke:#34A853,fontcolor:#202124

}

Figure 2. Experimental Workflow for the Synthesis of this compound.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Ismail, I., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]

  • Water-assisted approaches toward the synthesis of pyrazole derivatives. (2021). ResearchGate. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. [Link]

  • Venkatesh, P. (2017). Pyrazole - Synthesis, Reactions & Medicinal Uses. Slideshare. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2005). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. ResearchGate. [Link]

  • Elguero, J., et al. (1972). On the reaction of 3,5-dimethylpyrazole with acetylenic esters. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of novel substituted-3, 5-dimethyl-1h-pyrazolyl phthalazine-1, 4-diones. (2013). TSI Journals. [Link]

  • Reaction schemes for synthesis of 3,5-dimethylpirazole. (2012). ResearchGate. [Link]

  • N-alkylation method of pyrazole. (1996).
  • Al-Hourani, B. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of 3_5-Dimethylpyrazole. (n.d.). Scribd. [Link]

  • Katritzky, A. R., et al. (1998). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Corrosion. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. (2020). ResearchGate. [Link]

  • General Procedure for the Synthesis of Pyrazoles. (2016). Royal Society of Chemistry. [Link]

  • Martinez, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (2004).
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (2009). PMC - NIH. [Link]

  • Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] The pyrazole moiety is a versatile scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and antimicrobial properties.[2] Rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can significantly impact the manufacturing process and the pharmacological profile of the active pharmaceutical ingredient (API).[3]

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering a suite of robust analytical methods for quality control and regulatory compliance. The methodologies described herein are grounded in fundamental scientific principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying the target analyte from related substances and potential impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, providing excellent retention and resolution of pyrazole derivatives.[6][7] The 250 mm length and 4.6 mm internal diameter offer a good balance between separation efficiency and analysis time.

  • Mobile Phase: A gradient of methanol and water with 0.1% trifluoroacetic acid (TFA) is employed. Methanol acts as the organic modifier, and its increasing concentration elutes compounds of increasing hydrophobicity. TFA serves as an ion-pairing agent, improving peak shape and resolution, particularly for basic compounds.[6]

  • Detection: UV detection at 206 nm is chosen based on the expected absorbance of the pyrazole ring.[6] A Photodiode Array (PDA) detector is recommended to assess peak purity and identify co-eluting impurities.

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Analyte Dissolve Dissolve in Methanol Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte and Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for RP-HPLC analysis of this compound.

Detailed Protocol for RP-HPLC Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 60 mg of this compound and dissolve it in 100 mL of methanol to prepare a stock solution.[6]

    • Further dilute the stock solution with the mobile phase to achieve a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Trifluoroacetic Acid in Milli-Q Water[6]
Mobile Phase B Methanol[6]
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 25 ± 2°C[6]
Injection Volume 5.0 µL[6]
Detection Wavelength 206 nm (with PDA scan from 200-400 nm)[6]
  • Method Validation (as per ICH Q2(R2) Guidelines): [4][5]

    • Specificity: Demonstrate the ability to assess the analyte in the presence of impurities and degradation products by spiking the sample with known related substances.[8]

    • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a range of 50-150 µg/mL. A correlation coefficient (r²) of ≥ 0.995 is acceptable.[6]

    • Accuracy: Determine the recovery of the analyte at different concentrations (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at the working concentration. The relative standard deviation (RSD) should be ≤ 2%.[4]

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polar stationary phase, such as 5% phenyl-methylpolysiloxane (DB-5ms), is chosen to provide good separation of pyrazole isomers and related compounds based on their boiling points and polarities.[9]

  • Temperature Programming: A programmed temperature ramp is essential to resolve compounds with a wide range of boiling points.

  • Detection: Mass spectrometry provides definitive identification of the analyte and its impurities based on their unique mass fragmentation patterns.[10]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Start_GC Weigh Analyte Dissolve_GC Dissolve in Dichloromethane Start_GC->Dissolve_GC Dilute_GC Dilute to Working Concentration Dissolve_GC->Dilute_GC Inject_GC Inject into GC System Dilute_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Detect_GC Mass Spectrometric Detection Separate_GC->Detect_GC Identify Identify Peaks via Mass Spectra Detect_GC->Identify Quantify_GC Quantify Analyte and Impurities Identify->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column DB-5ms (30 m × 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
  • Data Analysis:

    • Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).[11] The fragmentation pattern of the pyrazole ring is a key diagnostic feature.[10]

    • Quantify the analyte and impurities using the peak area percentage method, assuming a response factor of 1 for all components.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the analyte, confirming its identity and providing insights into its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyrazole Ring Proton (C4-H): ~5.9 ppm (singlet)[12]

  • Methylene Protons (-CH₂-N): ~4.2 ppm (triplet)

  • Methylene Protons (-CH₂-OH): ~3.9 ppm (triplet)

  • Methyl Protons (C3-CH₃ and C5-CH₃): ~2.2-2.3 ppm (two singlets)[12]

  • Hydroxyl Proton (-OH): Variable, depending on concentration and solvent

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Pyrazole Ring Carbons (C3 and C5): ~148 and 139 ppm[12]

  • Pyrazole Ring Carbon (C4): ~106 ppm[12]

  • Methylene Carbon (-CH₂-N): ~50 ppm

  • Methylene Carbon (-CH₂-OH): ~60 ppm

  • Methyl Carbons (C3-CH₃ and C5-CH₃): ~13 and 12 ppm[12]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[13]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule. Compare the observed spectra with reference data for similar pyrazole derivatives to confirm the structure.[12][13]

Part 3: Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The use of system suitability tests in HPLC, internal standards in GC, and the comparison of orthogonal analytical techniques (e.g., HPLC-UV and GC-MS) provides a high degree of confidence in the generated data. All analytical methods should be validated according to the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5] This includes a thorough assessment of specificity, linearity, accuracy, precision, and robustness.[8]

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole - NIST WebBook.

Sources

Application Notes and Protocols: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a valuable heterocyclic building block in contemporary chemical research and development. Its unique structure, featuring a stable 3,5-dimethylpyrazole moiety linked to a reactive primary alcohol, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries, where the pyrazole scaffold is a common feature in many biologically active agents.[1] These applications include the development of anti-inflammatory, antibacterial, antifungal, and anticancer therapeutics.

Given its integral role in the synthesis of novel compounds, a thorough understanding of the proper handling and storage of this compound is paramount to ensure its integrity, maximize experimental success, and maintain a safe laboratory environment. These application notes provide a detailed guide to the best practices for the handling and storage of this compound, underpinned by an understanding of its chemical properties and potential reactivity.

Chemical and Physical Properties

PropertyValue/InformationSource/Rationale
CAS Number 20000-80-0Chemical Abstracts Service
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Likely a solid at room temperatureInferred from related pyrazole-ethanol derivatives.
Density Predicted: 1.09 ± 0.1 g/cm³[1]
Melting Point Not specified; likely a low-melting solidInferred from physical state.
Boiling Point Not specified
Solubility Expected to be soluble in a range of organic solvents (e.g., ethanol, methanol, DMSO, DMF) and potentially sparingly soluble in water.Based on its chemical structure (polar ethanol group and less polar pyrazole ring).

Safety, Handling, and Personal Protective Equipment (PPE)

The safe handling of any chemical reagent is of utmost importance. While specific toxicological data for this compound is limited, the known hazards of related pyrazole compounds and alcohols provide a strong basis for recommended safety protocols. The parent compound, pyrazole, is known to be harmful if swallowed and can cause skin and eye irritation.[2] A related compound, 3,5-Dimethyl-4-iodo-1H-pyrazole, is classified as a skin and eye irritant and may cause respiratory irritation.[3] Therefore, a cautious approach is warranted.

Hazard Identification and Precautionary Measures
  • Potential Hazards: Based on analogous structures, this compound should be treated as potentially harmful if swallowed, an irritant to the skin and eyes, and a possible respiratory irritant.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

    • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.

    • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated fume hood don_ppe Don appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves prep_area->don_ppe gather_materials Gather necessary equipment: - Spatula - Weighing paper/boat - Glassware don_ppe->gather_materials unpack Carefully unpack the container weigh Weigh the desired amount of compound unpack->weigh transfer Transfer to the reaction vessel weigh->transfer clean_spills Clean any spills immediately dispose_waste Dispose of waste in designated chemical waste containers clean_spills->dispose_waste clean_glassware Clean glassware thoroughly dispose_waste->clean_glassware remove_ppe Remove and dispose of PPE correctly clean_glassware->remove_ppe

Figure 1. Workflow for the safe handling of this compound.

Storage and Stability

The stability of pyrazole derivatives can be influenced by factors such as pH, light, and temperature.[4][5] Some pyrazole compounds are known to be susceptible to oxidation and hydrolysis.[4][5] There is conflicting information from suppliers regarding the optimal storage temperature for this compound, with some suggesting room temperature and others indicating the need for cold-chain transportation. To ensure the long-term integrity of the compound, a conservative approach to storage is recommended.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.

  • Atmosphere: While not definitively classified as air-sensitive, the pyrazole ring can be susceptible to oxidation.[6] For optimal stability, especially for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Light: Protect from direct light by storing in an amber vial or in a dark location.

  • Moisture: The compound contains a hydroxyl group and may be hygroscopic. Store in a tightly sealed container to prevent moisture absorption. A desiccator can provide additional protection.

Logical Flow for Compound Storage

receive Receive Compound inspect Inspect for damage receive->inspect log Log into inventory inspect->log storage_decision Select appropriate storage location log->storage_decision short_term Short-term Storage: - Cool, dry, dark place - Tightly sealed container storage_decision->short_term Frequent use long_term Long-term Storage: - Refrigerate (2-8°C) - Inert atmosphere (Ar/N₂) - Amber vial - Desiccator (optional) storage_decision->long_term Infrequent use use Retrieve for use short_term->use long_term->use

Figure 2. Decision-making process for the storage of this compound.

Protocols for Solution Preparation

Accurate solution preparation is critical for reproducible experimental results. The following protocol outlines the steps for preparing a stock solution of this compound.

Materials
  • This compound

  • Appropriate solvent (e.g., anhydrous DMSO, DMF, or ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Step-by-Step Protocol
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Weigh the compound: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper or into a weighing boat.

  • Transfer to volumetric flask: Carefully transfer the weighed compound into the appropriate size volumetric flask.

  • Initial solvent addition: Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume).

  • Dissolution: Gently swirl the flask to dissolve the compound. A magnetic stirrer can be used to aid dissolution. Sonication may be used cautiously if the compound is difficult to dissolve, but avoid excessive heating.

  • Final volume adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final addition to ensure accuracy.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of the solution: Transfer the solution to a clean, dry, and appropriately labeled storage container (e.g., an amber glass vial with a screw cap). For long-term storage of solutions, refrigeration or freezing may be appropriate, depending on the solvent and the stability of the compound in solution. It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

Conclusion

This compound is a key synthetic intermediate with broad applications in drug discovery and agrochemical development. Adherence to the handling and storage guidelines outlined in these application notes will help ensure the quality and stability of the compound, leading to more reliable and reproducible research outcomes. By taking appropriate safety precautions, researchers can work with this valuable building block with confidence and minimize risks in the laboratory.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central (PMC). [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Preparing Solutions and Making Dilutions. University of North Carolina at Chapel Hill. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. [Link]

  • Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. St. Olaf College. [Link]

  • How To Make A Standard Solution. The Chemistry Blog. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. ResearchGate. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. [Link]

  • SAFETY DATA SHEET - Denatured Ethanol. Greenfield Global. [Link]

  • SAFETY DATA SHEET - Ethanol Solution 96%. Fisher Scientific. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Alcohol. Britannica. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields and purity. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its efficient production crucial.[1][2][3]

Understanding the Core Reaction: N-Alkylation of 3,5-Dimethylpyrazole

The most common and direct route to synthesizing this compound is through the N-alkylation of 3,5-dimethylpyrazole. This reaction typically involves the deprotonation of the pyrazole's N-H proton by a suitable base to form a pyrazolide anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent like 2-chloroethanol or ethylene oxide.

The general mechanism involves a nucleophilic substitution (SN2) reaction. The choice of base, solvent, and temperature are critical parameters that dictate the reaction's success, yield, and purity profile.

Reaction_Mechanism Figure 1: General Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) pyrazole 3,5-Dimethylpyrazole plus1 + pyrazole->plus1 base Base (e.g., NaH, K2CO3) alkylating_agent 2-Chloroethanol product This compound plus3 + product->plus3 anion Pyrazolide Anion plus2 + anion->plus2 anion->plus2 salt Salt (e.g., NaCl, KHCO3) plus1->base plus1->anion Forms Nucleophile plus2->alkylating_agent plus2->product C-N Bond Formation plus3->salt

Caption: Figure 1: General Reaction Mechanism

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

A1: Low or no conversion is a common issue that typically points to one of three areas: inefficient deprotonation, poor reaction conditions, or an inactive alkylating agent.

Potential Cause 1: Incomplete Deprotonation of the Pyrazole Ring The pKa of the pyrazole N-H proton is approximately 14, meaning a sufficiently strong base is required for complete deprotonation to form the reactive pyrazolide anion.[4]

  • Solution:

    • Evaluate Your Base: For a high-yielding reaction, a strong base like Sodium Hydride (NaH) in an aprotic solvent like DMF or THF is highly effective. Weaker bases like Potassium Carbonate (K2CO3) can work but may require higher temperatures and longer reaction times, leading to lower yields.[5][6]

    • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent and glassware are thoroughly dried. All reactions should be run under an inert atmosphere (e.g., argon or nitrogen).[7]

Potential Cause 2: Suboptimal Reaction Conditions The solvent and temperature play a crucial role in the kinetics of SN2 reactions.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are ideal as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its reactivity.[6]

    • Temperature Adjustment: If using a weaker base like K2CO3, heating the reaction to reflux may be necessary to drive the reaction forward.[5] For reactions with NaH, starting at 0 °C during deprotonation and then allowing the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) is a common strategy.[8]

Potential Cause 3: Purity of Reagents The purity of your 3,5-dimethylpyrazole and 2-chloroethanol is critical.

  • Solution:

    • Verify Starting Materials: Ensure your 3,5-dimethylpyrazole is pure. It can be synthesized from acetylacetone and hydrazine hydrate.[9] Check the purity of 2-chloroethanol, as it can degrade over time.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Is the base strong enough? (e.g., NaH vs. K2CO3) start->q1 q2 Are conditions anhydrous? q1->q2 Yes sol1 Switch to a stronger base (NaH). Increase temperature if using K2CO3. q1->sol1 No q3 Is the solvent appropriate? (Polar aprotic?) q2->q3 Yes sol2 Thoroughly dry glassware & solvent. Use an inert atmosphere. q2->sol2 No q4 Is the temperature optimized? q3->q4 Yes sol3 Use DMF, THF, or MeCN. q3->sol3 No sol4 Heat reaction to 50-80°C or reflux. q4->sol4 No

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Q2: My TLC/LC-MS analysis shows multiple product spots. What are the potential side products and how can I avoid them?

A2: The formation of multiple products often indicates side reactions or the presence of unreacted starting materials.

Side Product 1: Isomeric Pyrazoles (Not applicable for 3,5-dimethylpyrazole) For unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The outcome is typically controlled by steric hindrance, with the alkyl group favoring the less sterically hindered nitrogen.[7][10] Fortunately, with 3,5-dimethylpyrazole, both nitrogens are equivalent, so this is not a concern.

Side Product 2: Bis-Alkylation Product (Pyrazolium Salt) If an excess of the alkylating agent is used or if the product is not removed from the reaction mixture, the second nitrogen atom on the pyrazole ring can be alkylated, forming a quaternary pyrazolium salt.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of 2-chloroethanol).

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting pyrazole is consumed.

Side Product 3: Unreacted Starting Materials The presence of starting materials alongside the product indicates an incomplete reaction.

  • Solution:

    • Refer to the solutions in Q1 . Increasing reaction time, temperature, or using a more effective base/solvent system can drive the reaction to completion.

Q3: I'm having difficulty purifying the final product. What are the best methods?

A3: this compound is often a viscous oil or low-melting solid, which can make purification challenging.

Method 1: Column Chromatography This is the most common method for purifying pyrazole derivatives.[5]

  • Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A gradient of 10% to 50% ethyl acetate in hexane is a good starting point. The product is moderately polar and should elute after the non-polar impurities.

Method 2: Distillation If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

Method 3: Crystallization via Salt Formation For products that are difficult to crystallize directly, forming an acid addition salt can induce crystallization.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, isopropanol).

    • Add an acid (e.g., HCl in ether, or sulfuric acid) dropwise to precipitate the corresponding salt.

    • The resulting salt can be filtered, washed, and dried. The free base can be regenerated by treatment with a base like sodium bicarbonate. This method is highly effective for removing non-basic impurities.[11]

Frequently Asked Questions (FAQs)

  • What are the recommended reaction conditions for optimal yield? For a robust and high-yielding synthesis, we recommend the following conditions, which can be optimized for your specific lab setup.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilEnsures complete and rapid deprotonation for high conversion.[6]
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that enhances nucleophilicity.[12]
Temperature 0 °C for base addition, then room temp. to 60 °C for reactionControls the initial exothermic deprotonation and provides sufficient energy for the SN2 reaction.
Stoichiometry 1.1 eq. 3,5-dimethylpyrazole, 1.2 eq. NaH, 1.0 eq. 2-chloroethanolA slight excess of the pyrazole prevents bis-alkylation. Excess base ensures full deprotonation.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the base and anion by atmospheric moisture and oxygen.[7]
  • How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ~30% Ethyl Acetate in Hexane. The starting 3,5-dimethylpyrazole will have a moderate Rf, while the more polar alcohol product will have a lower Rf. Staining with potassium permanganate can help visualize the spots.

  • What are the key safety precautions?

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood. Quench any excess NaH carefully with isopropanol followed by methanol and then water.

    • 2-Chloroethanol: Toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Which analytical techniques are best for product characterization?

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure. Key signals to look for in ¹H NMR are the two methyl groups on the pyrazole ring, the pyrazole C4-H proton (a singlet around 5.8-6.0 ppm), and the two methylene groups of the ethanol chain.[5][13]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (a broad peak around 3400 cm⁻¹) from the alcohol group.

References

  • De la Rosa, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • De la Rosa, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • De la Rosa, S., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Farhi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Eastgate, M. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. ResearchGate. Available at: [Link]

  • Das, B., et al. (2016). Yield optimization with product 4a, 3 min after phenyl hydrazine (3) addition. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2019). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • da Silva, A. C. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source not further identified].
  • Gundu, S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • Anonymous. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Liu, G., et al. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. [Source not further identified].
  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • Guda, V. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Anonymous. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N. NIH. Available at: [Link]

  • Anonymous. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. Available at: [Link]

  • Anonymous. (2011). Method for purifying pyrazoles. Google Patents.
  • Schmermund, L., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Source not further identified].
  • Anonymous. (n.d.). ChemInform Abstract: Recent Advances in the Chemistry of Pyrazoles. Part 2. Reactions and N-Heterocyclic Carbenes of Pyrazole. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available at: [Link]

  • Anonymous. (n.d.).
  • Al-Warhi, T., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Anonymous. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Anonymous. (2004). Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Gomha, S. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]

  • de la Cruz, P., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (CAS: 20000-80-0) from a crude reaction mixture. This pyrazole derivative is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, making its purity paramount for subsequent synthetic steps and biological evaluation.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile depends on your synthetic route, but common contaminants include:

  • Unreacted Starting Materials: The most common are 3,5-dimethylpyrazole and the ethanol source reagent (e.g., 2-bromoethanol or ethylene oxide).

  • Reaction Byproducts: In syntheses starting from acetylacetone and hydrazine, residual hydrazones or other condensation products may be present.[4][5] While the symmetric nature of 3,5-dimethylpyrazole prevents the formation of regioisomers, other side-reaction products are possible.[6]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove under standard vacuum.

  • Base/Catalyst: Inorganic salts (e.g., K₂CO₃, NaOH) or organic bases (e.g., triethylamine) used to facilitate the reaction must be thoroughly removed.

Q2: What are the primary, field-proven methods for purifying this compound?

A2: The two most effective and widely used techniques for purifying pyrazole derivatives like this are flash column chromatography and recrystallization.[6][7]

  • Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials and non-polar byproducts. It is often the first choice for complex crude mixtures.[8]

  • Recrystallization is a highly cost-effective method for achieving exceptional purity for solid compounds, provided a suitable solvent can be identified.[6][9] It is particularly effective at removing small amounts of impurities from a product that is already moderately pure.

Q3: How can I monitor the purification process effectively and assess final purity?

A3: A multi-pronged approach is essential for robust process monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring. It is used to check the initial crude mixture, track the progress of a column chromatography separation, and assess the purity of fractions before combining them.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, providing precise data on the percentage of your target compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of your purified compound and ensuring the absence of proton- or carbon-containing impurities.[6][8]

Troubleshooting Guide: Common Purification Issues

Problem: My crude product is a persistent, dark-colored oil and will not solidify for recrystallization.

  • Causality: This is often caused by the presence of significant amounts of high-boiling point residual solvents (like DMF) or oily byproducts that act as a "eutectic" mixture, depressing the freezing point of your product. Unreacted liquid starting materials can also contribute to this issue.

  • Solution Pathway:

    • Solvent Removal: First, ensure all volatile solvents are removed. If you suspect high-boiling solvents, perform a high-vacuum distillation or an aqueous workup. Dissolve the oil in a water-immiscible solvent (e.g., ethyl acetate), wash several times with water and then brine to pull polar solvents like DMF into the aqueous layer. Dry the organic layer over Na₂SO₄ or MgSO₄ and re-concentrate.

    • Induce Crystallization: Try adding a small amount of a non-polar solvent like hexane or heptane to the oil and scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

    • Default to Chromatography: If the product remains an oil, direct purification via flash column chromatography is the most logical next step. The oil can be dissolved in a minimal amount of dichloromethane or the eluent and loaded directly onto the column.[7]

Problem: My yield after recrystallization is very low.

  • Causality: This typically points to one of two issues: using too much solvent, or choosing a solvent in which your compound has high solubility even at low temperatures.

  • Solution Pathway:

    • Solvent Volume: During recrystallization, add the hot solvent dropwise, or in very small portions, until the solid just dissolves.[10] Adding an excess of solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.

    • Solvent System Optimization: If the yield is still low with minimal solvent, the solvent itself is likely suboptimal. A good recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at 0-4 °C.[9] Consider using a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at boiling, then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[11][12]

    • Recover Product from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.

Problem: I'm seeing significant streaking or tailing on my TLC plates.

  • Causality: For pyrazole derivatives, this often indicates an interaction with the acidic silica gel. The basic nitrogen atoms in the pyrazole ring can protonate and bind strongly to the acidic silanol groups on the TLC plate or column packing, causing poor migration and band shape.

  • Solution Pathway:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to the hexane/ethyl acetate mobile phase will neutralize the active sites on the silica, leading to sharp, well-defined spots.[7][11]

    • Consider Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Problem: My purified compound has a persistent yellow or brown tint.

  • Causality: Colored impurities are often highly conjugated, non-polar byproducts from the synthesis. They can be difficult to remove as they may co-elute with your product during chromatography or co-precipitate during recrystallization.

  • Solution Pathway:

    • Activated Charcoal Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[7]

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. Then, allow the hot, colorless filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially causing a slight reduction in yield.[7]

Data Presentation

Table 1: Troubleshooting Summary for Purification of this compound

Observed Problem Primary Cause(s) Recommended Action(s)
Crude is a persistent oilResidual high-boiling solvent (DMF, DMSO); Oily byproducts1. Perform aqueous workup. 2. Attempt to induce crystallization with a non-polar solvent. 3. Proceed directly to column chromatography.
Low recrystallization yieldToo much solvent used; Suboptimal solvent choice1. Use minimal hot solvent. 2. Optimize with a two-solvent system (e.g., Ethanol/Water).[12] 3. Recover material from the mother liquor.
Streaking/Tailing on TLCStrong interaction with acidic silica gel1. Add 0.5-1% triethylamine to the eluent.[11] 2. Use neutral alumina as the stationary phase.
Product is still impure after columnPoor separation (incorrect eluent); Column overloading1. Optimize eluent polarity via TLC (target Rf of ~0.3). 2. Use less crude material relative to silica gel (1:50 to 1:100 ratio).
Final product is coloredHighly conjugated impurities1. Add activated charcoal during recrystallization.[7] 2. Perform a hot filtration step.

Table 2: Recommended Starting Solvent Systems for Flash Column Chromatography

Solvent System Typical Ratio (v/v) Comments
Hexane / Ethyl AcetateGradient from 9:1 to 1:1Excellent general-purpose system. Start with low polarity (9:1) and gradually increase the ethyl acetate content.
Dichloromethane / MethanolGradient from 100:0 to 95:5Useful for more polar compounds or if solubility in hexane/ethyl acetate is poor.
Hexane / Ethyl Acetate + 1% Et₃NGradient from 9:1 to 1:1Use this system if you observe streaking on TLC to prevent product loss on the column.[11]

Visualized Workflows and Logic

PurificationWorkflow Crude Crude Reaction Mixture Analysis Analyze by TLC Crude->Analysis IsSolid Is the crude a solid? Analysis->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (It's an oil) Recrystallize->Chromatography Purity < 98% PurityCheck Check Purity (TLC, NMR) Recrystallize->PurityCheck Purity > 98% Chromatography->PurityCheck PurityCheck->Chromatography Needs Repurification PureProduct Pure Product PurityCheck->PureProduct Meets Specs

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Objective: To purify solid, crude this compound to high purity.

  • Rationale: This protocol uses a binary solvent system. The target compound is highly soluble in hot ethanol (the "solubilizing" solvent) but poorly soluble in water (the "precipitating" solvent). This allows for fine-tuned control over the crystallization process.[11][12]

  • Procedure:

    • Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Heat the flask on a hot plate and add a minimal amount of hot ethanol dropwise while stirring, just until the solid completely dissolves.

    • While maintaining the heat, add hot water dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold water to remove any residual soluble impurities.

    • Dry the crystals under vacuum to obtain the pure this compound.

Protocol 2: Flash Column Chromatography
  • Objective: To purify oily or highly impure crude this compound.

  • Rationale: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent). It is a powerful method for isolating a target compound from multiple impurities.[7]

  • Procedure:

    • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate). The ideal system will give your target compound an Rf value of approximately 0.25-0.35. If streaking is observed, add 1% triethylamine to the eluent.

    • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc). Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[7]

    • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane or the eluent. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

    • Elution: Carefully add the eluent to the top of the column and apply pressure to begin elution. Start with the low-polarity eluent identified in Step 1.

    • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 Hexane/EtOAc) to elute your product after less polar impurities have been washed off the column.

    • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Technical Support Center: Purification of Pyrazolone Deriv
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • This compound | 20000-80-0. Benchchem.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • 2-(3,5-diphenylpyrazol-1-yl)ethanol | 67000-27-5. ECHEMI.
  • Recrystalliz
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes.
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC, NIH.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N... NIH.
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol. Sigma-Aldrich.
  • Substances yield after recrystallization
  • Method for purifying pyrazoles.
  • N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]... PubChem.
  • 20000-80-0|this compound. BLDpharm.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones...
  • [2-(3,5-Dimethyl-1h-Pyrazol-1-Yl-κN2)
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV

Sources

Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis of this important intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthesis for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer:

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and the purity of your starting materials.

  • Incomplete Reaction: The N-alkylation of 3,5-dimethylpyrazole is a common route.[1] If the reaction is not driven to completion, you will have a significant amount of unreacted 3,5-dimethylpyrazole remaining in your crude product. To address this, consider the following:

    • Reaction Time and Temperature: Ensure you are following the recommended reaction time and temperature for your chosen protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[2]

    • Stoichiometry of Reactants: An excess of the alkylating agent (e.g., 2-chloroethanol or ethylene oxide) can help to drive the reaction to completion. However, be aware that a large excess can lead to the formation of other side products (see Question 2).

    • Base Strength and Stoichiometry: When using a haloalkanol like 2-chloroethanol, a suitable base (e.g., sodium hydroxide, potassium carbonate) is required to deprotonate the pyrazole. Ensure you are using a sufficient amount of a strong enough base.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are often used for N-alkylation reactions. The temperature should be high enough to promote the reaction but not so high as to cause decomposition of reactants or products.

  • Purity of Starting Materials: Impurities in your 3,5-dimethylpyrazole or alkylating agent can interfere with the reaction. For instance, water in the reaction mixture can lead to the formation of glycols when using ethylene oxide.[3] It is advisable to use high-purity starting materials.

Question 2: I see unexpected peaks in the 1H NMR and Mass Spectrum of my crude product. What are the most common side products?

Answer:

The presence of unexpected peaks in your analytical data is a clear indication of side product formation. The nature of these side products will depend on your specific synthetic route. Below is a summary of the most common impurities you might encounter.

Side Product Likely Cause Analytical Signature (1H NMR)
Unreacted 3,5-DimethylpyrazoleIncomplete reaction.A singlet for the C4-H proton and two singlets for the methyl groups.
Unreacted 2-ChloroethanolIncomplete reaction or use of excess reagent.Triplets for the two methylene groups.
1,2-Bis(3,5-dimethyl-1H-pyrazol-1-yl)ethaneReaction of the product with another molecule of 3,5-dimethylpyrazole under certain conditions.Complex multiplet signals for the ethylene bridge.
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethoxy)ethanolO-alkylation of the product's hydroxyl group with the alkylating agent.Additional signals in the 3.5-4.0 ppm region corresponding to the ethoxy chain.
Polyethylene glycol derivativesReaction of the product's hydroxyl group with ethylene oxide (if used as a reagent or formed in situ).[3]Broad signals in the 3.5-4.0 ppm region.
1,3,5-trimethyl-1H-pyrazol-2-ium saltOver-alkylation of the pyrazole ring.Downfield shift of pyrazole ring protons and methyl groups.

Visualizing the Reaction and Side Products

To better understand the potential reaction pathways, the following diagrams illustrate the desired synthesis and the formation of key side products.

Synthesis and Side Products cluster_main Main Reaction cluster_side Common Side Reactions 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Product 2-(3,5-Dimethyl-1H- prazol-1-yl)ethanol 3,5-Dimethylpyrazole->Product + 2-Chloroethanol / Base Bis_adduct 1,2-Bis(pyrazolyl)ethane 3,5-Dimethylpyrazole->Bis_adduct + 2-Chloroethanol (excess) Ether_Dimer Ether Dimer Product->Ether_Dimer + 2-Chloroethanol PEG_Adduct Polyethylene Glycol Adduct Product->PEG_Adduct + Ethylene Oxide

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective method.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is an excellent method for removing many impurities.[4]

  • Column Chromatography: For removing structurally similar impurities or when high purity is required, silica gel column chromatography is the most common method.[2][5] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

Q2: How can I avoid the formation of the ether dimer side product?

A2: The formation of the ether dimer, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy)ethanol, is a result of the O-alkylation of the product's hydroxyl group. To minimize this:

  • Control Stoichiometry: Avoid a large excess of the alkylating agent.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired N-alkylation over the subsequent O-alkylation.

  • Protecting Group Strategy: For syntheses where high purity is critical, you could consider using a protected version of the alkylating agent, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide, followed by a deprotection step.

Q3: Can I use ethylene oxide instead of 2-chloroethanol for the synthesis?

A3: Yes, the reaction of 3,5-dimethylpyrazole with ethylene oxide is a viable route. However, it comes with its own set of challenges. Ethylene oxide is a gas at room temperature and is highly reactive and toxic, requiring specialized handling. The primary side reaction is the formation of polyethylene glycol adducts, where the hydroxyl group of the product reacts with additional molecules of ethylene oxide.[3] This can lead to a mixture of products with varying chain lengths, making purification difficult.

Experimental Protocol: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Chloroethanol

  • Sodium Hydroxide (or another suitable base)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in DMF.

  • Addition of Base: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-Dimethylpyrazole in DMF B Add Sodium Hydroxide A->B C Add 2-Chloroethanol B->C D Heat to 80-90°C C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for the synthesis.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4231. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Catalysis Communications, 45, 125-130. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 57-71. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(21), 3895. [Link]

  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. Lab on a Chip, 9(18), 2711-2717. [Link]

  • Addition Reaction of Ethylene Oxide. International Journal of Research Culture Society, 1(2), 37-40. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 648-663. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Synthesis from Hydrazines and 1,3-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the classic yet powerful condensation reaction between hydrazines and 1,3-dicarbonyl compounds, commonly known as the Knorr Pyrazole Synthesis.[1][2] While this reaction is a cornerstone of heterocyclic chemistry for its robustness and high yields, it is not without its nuances.[3]

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, enabling you to not only follow protocols but to intelligently troubleshoot and optimize them. We will explore the causality behind common experimental failures and provide field-proven solutions to guide you toward a successful synthesis.

Section 1: The Core Reaction: Mechanism & The Challenge of Regioselectivity

The Knorr pyrazole synthesis is, at its heart, a cyclocondensation reaction. A hydrazine (or its derivative) acts as a binucleophile, attacking the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound, ultimately leading to the formation of a stable aromatic pyrazole ring after the elimination of two water molecules.[3][4]

The generally accepted mechanism proceeds as follows:

  • Initial Nucleophilic Attack & Imine/Enamine Formation: One nitrogen atom of the hydrazine attacks one of the carbonyl groups. Under acidic catalysis, this step is facilitated by protonation of the carbonyl oxygen.[5]

  • Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group, forming a cyclic hemiaminal-like intermediate (a hydroxylpyrazolidine).[6]

  • Dehydration: This cyclic intermediate undergoes two dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrazole ring. The final dehydration is often the rate-determining step.[6]

Knorr_Mechanism reactants Hydrazine + 1,3-Diketone intermediate1 Hydrazone/ Enamine Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclic Hemiaminal (Hydroxylpyrazolidine) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-2 H₂O)

Caption: The accepted mechanism of the Knorr Pyrazole Synthesis.

The Critical Challenge: Regioselectivity

When using an unsymmetrical 1,3-diketone (where R¹ ≠ R³) or a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. This leads to the potential formation of two different regioisomeric pyrazole products, which can be difficult to separate.[7][8][9] Understanding and controlling this regioselectivity is often the greatest challenge in this synthesis.

The outcome is governed by a delicate balance of:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack. For example, a trifluoromethyl group (CF₃) makes the adjacent carbonyl much more electrophilic than a methyl group (CH₃).[8]

  • Reaction pH: The pH can influence the rate of each step and the reactivity of the nucleophile and electrophile, thereby affecting the isomer ratio.[5][6]

  • Solvent: The choice of solvent can dramatically influence regioselectivity. Protic, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl, leveling the playing field and leading to poorer selectivity.[10]

Regioselectivity reactants Unsymmetrical Diketone (R¹ ≠ R³) + R-Hydrazine pathA Attack at Cα reactants->pathA Path A (e.g., less hindered) pathB Attack at Cγ reactants->pathB Path B (e.g., more electrophilic) productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Caption: Competing pathways leading to two regioisomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions (temperature, time)? This is highly substrate-dependent. Reactions can run from room temperature to refluxing in solvents like ethanol or acetic acid.[11] Reaction times can range from 1 hour to overnight.[3] It is always best to monitor the reaction's progress via Thin Layer Chromatography (TLC) or LCMS.

Q2: Is a catalyst necessary? Often, the reaction proceeds without an explicit catalyst. However, a catalytic amount of a weak acid like glacial acetic acid is commonly added to accelerate the reaction, particularly the dehydration steps.[1][3] Strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[12][13]

Q3: My hydrazine reagent is old and discolored. Can I still use it? Caution is advised. Hydrazine and its derivatives can decompose over time, often indicated by a yellow or red discoloration.[11] These impurities can lead to a complex reaction mixture and lower yields. While purification of the hydrazine is possible, it is often safer and more efficient to use a fresh, high-quality reagent.

Q4: How can I monitor the reaction? TLC is the most common method. Spot the reaction mixture against your starting 1,3-diketone. The pyrazole product is typically more nonpolar than the diketone and will have a higher Rf value. A UV lamp is useful for visualization as the aromatic pyrazole product is often UV-active.

Q5: I'm getting a mixture of two products that are very close on TLC. What's happening? You are likely forming a mixture of regioisomers. This is the most common issue when using unsymmetrical starting materials. See Section 3, Problem 3 for detailed strategies to address this.

Section 3: Detailed Troubleshooting Guide
Problem 1: Low or No Yield

A low yield of the desired pyrazole is a frequent issue that can often be traced back to starting material quality or suboptimal reaction conditions.

Potential Cause Underlying Rationale & Explanation Proposed Solution & Diagnostic Steps
A. Inactive/Impure Starting Materials The 1,3-dicarbonyl compound may be impure or have degraded. Hydrazine hydrate is a strong reducing agent and can be sensitive to air and light, losing potency over time.[14] Phenylhydrazine can oxidize and darken.Diketone Check: Verify the purity of your diketone by ¹H NMR. If necessary, purify by distillation or recrystallization. Hydrazine Check: Use a fresh bottle of hydrazine or phenylhydrazine. If using hydrazine hydrochloride salt, ensure it has been stored in a desiccator.
B. Suboptimal Reaction Conditions Temperature: The reaction may require heat to overcome the activation energy for the cyclization and dehydration steps. pH: The reaction is often acid-catalyzed. Without a catalytic amount of acid, the reaction may be sluggish.[5] Conversely, too much acid can lead to side reactions.[12]Temperature Screen: Run the reaction at room temperature, 60 °C, and at reflux in your chosen solvent to find the optimal temperature. Catalyst Addition: Add 3-5 drops of glacial acetic acid to your reaction mixture.[3]
C. Competing Side Reactions Under strongly acidic conditions (pH < 3), 1,3-dicarbonyls can undergo an intramolecular cyclization and dehydration to form a furan byproduct, consuming your starting material in a competing pathway similar to the Paal-Knorr furan synthesis.[13][15]Control pH: Ensure the reaction is run under neutral or weakly acidic conditions. If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), consider adding a mild base like sodium acetate to buffer the solution.
Problem 2: Formation of Impurities / Complex Reaction Mixture

A "messy" reaction, often characterized by dark colors and multiple spots on a TLC plate, points towards decomposition or side reactions.

Troubleshooting_Impurities start Complex Reaction Mixture? color_q Is the mixture dark (yellow/red/brown)? start->color_q Yes side_product_q Are there significant, well-defined byproducts? start->side_product_q No, just messy hydrazine_issue Suspect Hydrazine Decomposition color_q->hydrazine_issue Yes color_q->side_product_q No solution1 Use fresh hydrazine. Run under inert atm (N₂). hydrazine_issue->solution1 diketone_issue Suspect Diketone Instability solution2 Check diketone purity. Use milder temp. diketone_issue->solution2 side_product_q->diketone_issue No furan_check Check for Furan byproduct (acid-catalyzed) side_product_q->furan_check Yes pyrazoline_check Check for Pyrazoline (incomplete dehydration) side_product_q->pyrazoline_check Yes solution4 Avoid strong acids. Use weakly acidic conditions. furan_check->solution4 solution3 Increase reaction temp/time. Ensure catalytic acid is present. pyrazoline_check->solution3

Caption: A logical workflow for diagnosing the source of impurities.

  • Hydrazine Decomposition: As mentioned, hydrazines can be unstable. Phenylhydrazine, in particular, is prone to air oxidation, which can generate colored impurities.[11] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

  • Pyrazoline Formation: The reaction may stall after the initial cyclization but before the final dehydration is complete. This results in a dihydropyrazole (pyrazoline) intermediate. This is more common with α,β-unsaturated carbonyl precursors but can occur from diketones.[7][8] The solution is often to increase the reaction temperature or ensure the presence of a catalytic acid to promote the final dehydration step.

Problem 3: Poor Regioselectivity / Difficult Isomer Separation

This is the most intellectually challenging aspect of the synthesis. If you are obtaining an inseparable mixture of regioisomers, you must modify the reaction conditions to favor the formation of one over the other.

Strategy Rationale Experimental Protocol for Improving Regioselectivity
Change the Solvent Standard protic solvents like ethanol are nucleophilic. They can form a hemiacetal with the more reactive carbonyl, effectively "protecting" it and leveling the reactivity difference between the two carbonyls. This leads to poor regioselectivity.Protocol: Switch to a non-nucleophilic, polar solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are excellent choices.[10] They do not compete with the hydrazine, allowing the inherent electronic and steric differences of the carbonyls to dictate the regioselectivity, often dramatically improving the isomer ratio.[10]
Modify the pH The pH of the reaction medium can alter the relative electrophilicity of the two carbonyl carbons. Kinetic studies have shown that the reaction mechanism can be surprisingly complex, with pH playing a key role in several equilibrium and rate-determining steps.[6]Diagnostic Steps: Run small-scale trials at different pH values. Start with neutral conditions (no acid catalyst), weakly acidic (catalytic acetic acid), and buffered conditions (e.g., acetic acid/sodium acetate). Analyze the regioisomeric ratio in each case by ¹H NMR or GC-MS.
Lower the Temperature Reactions run at lower temperatures are more sensitive to smaller differences in activation energy. If one pathway to a regioisomer has a slightly lower activation barrier, running the reaction at room temperature or even 0 °C may significantly favor that product over the one formed via a higher-energy pathway.Procedure: Set up the reaction in an ice bath (0 °C) or at room temperature and allow it to stir for a longer period (24-48 hours), monitoring by TLC. Compare the resulting isomer ratio to a reaction run at reflux.
Problem 4: Product Purification Challenges

Even with a good yield, isolating the pure pyrazole can be tricky.

  • Removing Unreacted Hydrazine: If you used an excess of hydrazine, it can often be removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid like 1 M HCl. The hydrazine will form a water-soluble salt and move to the aqueous layer.[16]

  • Removing Colored Impurities: Dark, tarry impurities from reagent decomposition are common.[11]

    • Recrystallization: This is the most effective method if a suitable solvent system can be found.

    • Silica Plug: If the impurities are highly polar, you can dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel, eluting with a nonpolar solvent (e.g., hexanes/toluene) to wash away the color before eluting your product with a more polar solvent.[11]

  • Separating Regioisomers: This often requires careful column chromatography.[7]

    • Use a high-quality silica gel.

    • Employ a shallow solvent gradient to maximize separation.

    • If isomers are still inseparable, consider derivatization of the mixture, separation of the derivatives, and then removal of the derivatizing group.

Appendix A: General Experimental Protocol

This is a starting point protocol and should be optimized for your specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Reagent Addition: Add your chosen solvent (e.g., absolute ethanol, 10 mL per mmol of diketone). Add the hydrazine derivative (1.0 - 1.1 eq). If desired, add a catalytic amount of glacial acetic acid (3-5 drops).

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) or to reflux. Monitor the consumption of the starting diketone by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or silica gel column chromatography to obtain the pure pyrazole.

Appendix B: Safety Considerations
  • Hydrazine and its derivatives are toxic and potential carcinogens. [3] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving hydrazine can be exothermic.[17] Use caution when mixing reagents and consider cooling the flask in an ice bath during initial additions if necessary.

References
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Process for the purification of pyrazoles.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Method for purifying pyrazoles.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters. [Link]

  • Pyrazole. CUTM Courseware. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie. [Link]

  • Synthesis of Pyrazole Dyes Derivatives. ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

  • Hydrazine hydrate: Significance and symbolism. ScienceDirect. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

Sources

Technical Support Center: Purifying 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity of this valuable heterocyclic building block. Recrystallization is a powerful and efficient technique for purifying solid organic compounds.[1][2] However, its success is highly dependent on a systematic approach to solvent selection and a thorough understanding of the potential impurities. This guide provides step-by-step protocols, troubleshooting advice in a direct question-and-answer format, and the scientific rationale behind these procedures.

Section 1: Understanding Your Compound - Physicochemical Profile

Before initiating any purification, it is crucial to understand the properties of the target compound. While extensive experimental data for this compound is not broadly published, we can infer its characteristics from its structure and data from analogous compounds. The presence of a hydroxyl group suggests moderate polarity and the ability to act as a hydrogen bond donor and acceptor.

PropertyValue / Inferred CharacteristicSource / Rationale
CAS Number 20000-80-0Chemical Supplier Databases
Molecular Formula C₇H₁₂N₂OPubChem CID 3160221 (analog)[3]
Molecular Weight 140.18 g/mol Calculated
Physical State Likely a white to off-white solid at room temperature.Analogy to similar pyrazole ethanols which are solids.[4][5]
Melting Point Not reported, but likely in the range of 60-100 °C.A related compound, 2-(3,5-diphenylpyrazol-1-yl)ethanol, melts at 96.5-97.5 °C.[4]
Solubility Profile Expected to be soluble in polar organic solvents like alcohols (methanol, ethanol) and acetone; moderately soluble in esters (ethyl acetate); and poorly soluble in nonpolar solvents (hexanes, heptane).The pyrazole ring and ethanol tail contribute to polarity.

Section 2: The Recrystallization Workflow - A Step-by-Step Protocol

Recrystallization hinges on the principle that a compound's solubility in a solvent increases with temperature.[6] An ideal solvent will dissolve the target compound when hot but not when cold, while impurities will either remain in solution or be insoluble in the hot solvent.[7]

Recrystallization_Workflow cluster_prep Preparation cluster_main Execution cluster_post Finishing Solvent_Selection 1. Choose Solvent System Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration if needed Cooling 4. Slow Cooling (to induce crystallization) Dissolution->Cooling if no insolubles Hot_Filtration->Cooling Isolation 5. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing 6. Wash with Cold Solvent Isolation->Washing Drying 7. Dry Crystals Washing->Drying Analysis 8. Purity & Yield Analysis Drying->Analysis

Caption: General workflow for purification by recrystallization.

Experimental Protocol: Two-Solvent Recrystallization

A two-solvent system is often effective when no single solvent has the ideal solubility profile.[8] Here, we use a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not. A good starting pair for this compound is Ethyl Acetate (solvent) and Heptane (anti-solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate—just enough to fully dissolve the solid at boiling point.[9]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.[6][8]

  • Induce Saturation: While the ethyl acetate solution is still hot, add heptane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-dissolve: Add a drop or two of hot ethyl acetate to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, cooling can be completed in an ice-water bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane (or a pre-chilled mixture of ethyl acetate/heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and confirm purity using analytical methods (e.g., NMR, HPLC).

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My recrystallized product is still impure. What are the likely culprits and what should I do next?

A1: If standard recrystallization does not yield a pure product, you are likely dealing with an impurity that has very similar solubility and polarity to your target compound. For N-alkylated pyrazoles, the most common and challenging impurity is a regioisomer .[10][11]

  • The Impurity: During synthesis (alkylation of 3,5-dimethylpyrazole), the reaction can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of:

    • Desired Product: 2-(3,5 -Dimethyl-1H-pyrazol-1 -yl)ethanol

    • Regioisomeric Impurity: 2-(3,5 -Dimethyl-1H-pyrazol-2 -yl)ethanol

  • Why it's a Problem: These isomers often have nearly identical physical properties (polarity, solubility, boiling point), making them extremely difficult to separate by simple recrystallization.[12][13]

  • Troubleshooting Steps:

    • Confirm the Impurity: Use high-resolution analytical techniques. 2D NMR spectroscopy (specifically NOESY or HMBC) is the most definitive method to confirm the presence and ratio of the two isomers by identifying through-space correlations between the ethanol protons and the pyrazole ring protons/carbons.[13]

    • Optimize Recrystallization: While challenging, you can attempt to screen a wider range of solvent systems. Sometimes a subtle difference in crystal packing can be exploited.

    • Switch Purification Method: If recrystallization fails, column chromatography on silica gel is the standard method for separating regioisomers of this type.[12][13] A gradient elution, for example, starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, will typically resolve the two isomers.

Q2: My compound "oiled out" instead of forming crystals. How can I prevent this?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This often traps impurities.

  • Cause & Causality:

    • High Solute Concentration: The solution is too supersaturated, causing rapid precipitation rather than ordered crystal growth.

    • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing molecules from aligning into a crystal lattice.[9]

    • Low Melting Point: The melting point of the solute (or a solute-impurity mixture) is lower than the boiling point of the solvent.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can help.

    • Change Solvent System: Choose a solvent with a lower boiling point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound to provide a nucleation site.[1]

Q3: My final yield is very low. How can I improve recovery?

A3: Low recovery is a common issue and usually points to a problem with the solvent volume or cooling process.

  • Cause & Causality:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[6] The goal is to make a saturated solution at high temperature, not a dilute one.

    • Premature Crystallization: If crystals form during a hot filtration step, product is lost on the filter paper.

    • Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will result in lower recovery.

  • Solutions:

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the crude solid.[9]

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, flask) is pre-heated before a hot filtration.[8]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

    • Recover a Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

Section 4: Solvent Selection Guide

Choosing the right solvent is the most critical step in a successful recrystallization.[14] The ideal solvent should dissolve the compound well when hot and poorly when cold.[7]

Solvent_Selection start Start: Crude Solid test_rt Add ~0.5 mL of Test Solvent to ~20 mg Solid at Room Temperature start->test_rt soluble_rt Result: Soluble at RT test_rt->soluble_rt Yes insoluble_rt Result: Insoluble at RT test_rt->insoluble_rt No end_bad POOR SOLVENT soluble_rt->end_bad Too soluble test_hot Heat the Mixture to Boiling insoluble_rt->test_hot soluble_hot Result: Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Result: Insoluble when Hot test_hot->insoluble_hot No cool Cool to Room Temp & then in Ice Bath soluble_hot->cool insoluble_hot->end_bad Not soluble enough crystals Result: Abundant Crystals Form cool->crystals Yes no_crystals Result: No/Few Crystals cool->no_crystals No end_good GOOD SOLVENT crystals->end_good no_crystals->end_bad Too soluble

Caption: A flowchart for systematically testing and selecting a suitable recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of this compound, here are solvents to screen, listed in order of decreasing polarity:

SolventBoiling Point (°C)PolarityRationale & Comments
Water100Very HighMay be a good anti-solvent. Unlikely to be a good primary solvent due to high polarity.
Ethanol78HighA related pyrazole derivative was successfully recrystallized from ethanol. A very good candidate.
Isopropanol82HighSimilar to ethanol, good candidate.
Acetone56Medium-HighGood solvent, but its low boiling point may result in lower solubility for some compounds.
Ethyl Acetate77MediumExcellent choice for a primary solvent in a two-solvent system (e.g., with heptane).
Toluene111LowMay work if the compound is less polar than expected. High boiling point can be a disadvantage.
Heptane / Hexane98 / 69Very LowExcellent anti-solvents to be used with more polar primary solvents like Ethyl Acetate or Acetone.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. (Referenced via UAB News)
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Maj, A., Wnorowska, U., & Maziarka, A. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8508.
  • Iovine, V., Bua, R., Consalvi, S., et al. (2022).
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole. Retrieved from [Link]

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 28(1), 153-162.
  • De Luca, L., Angeli, E., et al. (2022).
  • Kumar, A., & Akanksha. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of Advanced Research, 2(11), 373-381.
  • Patel, N. B., & Shaikh, F. M. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-222.
  • Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(11), 2494-2501.
  • Radi, S., Malek, F., & Ramdani, A. (2004). 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. Molbank, 2004(1), M360.

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the construction of this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by issues of regioselectivity, harsh reaction conditions, and difficult purifications.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

We have structured this guide into the most common areas of difficulty: Regioselectivity, Reaction Efficiency, and Post-Synthesis Processing.

Section 1: Regioselectivity - The Primary Challenge

Controlling the orientation of substituents on the pyrazole ring, particularly when using unsymmetrical precursors, is the most frequently encountered problem.

Q1: My synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine is yielding a mixture of regioisomers. How can I control the outcome?

This is the classic challenge of the Knorr pyrazole synthesis.[3][4] The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can produce two different pyrazole regioisomers, and their separation by chromatography can be difficult to impossible.[3][5]

Root Cause Analysis: The regioselectivity is determined by which carbonyl of the 1,3-diketone is initially attacked by the substituted nitrogen of the hydrazine. This is governed by a delicate balance of steric and electronic factors. Generally, the most electrophilic (least sterically hindered) carbonyl is attacked first. For example, in a trifluoromethyl-containing diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.[6][7]

Troubleshooting Strategies:

  • Solvent Optimization (High Impact): Standard solvents like ethanol often lead to poor selectivity.[5] Non-nucleophilic, polar, hydrogen-bond-donating solvents can dramatically improve regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly effective. They stabilize the key intermediates without competing with the hydrazine as a nucleophile, thereby increasing the inherent selectivity of the reaction.[5]

  • Catalyst and Additive Control: While many syntheses are run under acidic or neutral conditions, strategic use of catalysts can direct the reaction. For instance, using an arylhydrazine hydrochloride salt in an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can significantly favor one isomer over reactions run in protic solvents.[6]

  • Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of a longer reaction time.

Workflow: Improving Regioselectivity

G start Regioisomer Mixture Observed solvent Change Solvent to HFIP or TFE start->solvent temp Lower Reaction Temperature (e.g., 0 °C to RT) solvent->temp If improvement is insufficient recheck Analyze Regioisomeric Ratio (1H NMR, LC-MS) temp->recheck success Desired Selectivity Achieved recheck->success Ratio > 95:5 fail Selectivity Still Poor recheck->fail Ratio < 95:5 strategy Consider Alternative Strategy: - Pre-form hydrazone - Use a directed synthesis fail->strategy

Caption: Decision workflow for troubleshooting poor regioselectivity.

Solvent ComparisonTypical Regioisomeric Ratio (Isomer A:B)Reference
Ethanol (EtOH)~ 50:50 to 70:30[5]
2,2,2-Trifluoroethanol (TFE)~ 85:15 to 95:5[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 98:2[5]
Section 2: Reaction Efficiency & Cyclization Failures

Issues in this category relate to low yields, stalled reactions, and the formation of unwanted byproducts due to suboptimal reaction conditions.

Q2: My cyclocondensation reaction is not going to completion. I'm isolating a stable pyrazoline intermediate instead of the aromatic pyrazole. What should I do?

This is common when the synthetic route proceeds via a pyrazoline, which must then be aromatized by eliminating a leaving group or through oxidation.[3][6]

Root Cause Analysis: The final aromatization step is often the energetic bottleneck. If the reaction conditions are not sufficiently forcing, or if an explicit oxidation step is required and has been omitted, the pyrazoline will be the final isolated product. This is frequently seen in syntheses starting from α,β-unsaturated ketones (chalcones).[3][6]

Troubleshooting Strategies:

  • Introduce an Oxidant: If your starting materials lack a suitable leaving group for spontaneous elimination, an explicit oxidation step is required.

    • Mild Conditions: Simply heating the pyrazoline intermediate in DMSO under an oxygen or air atmosphere can be sufficient.[8]

    • Chemical Oxidants: A variety of oxidants can be used, including bromine (Br₂), iodine (I₂), hydrogen peroxide (H₂O₂), or manganese dioxide (MnO₂).[6][8] The choice depends on the functional group tolerance of your molecule.

  • Modify Reaction Conditions: For reactions that should aromatize spontaneously (e.g., from α,β-unsaturated ketones with a leaving group), incomplete conversion may indicate the need for more forcing conditions.

    • Increase the temperature.

    • Increase the concentration of the acid or base catalyst.

    • Extend the reaction time.

Mechanism: Knorr Pyrazole Synthesis & Potential Stalling Point

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Diketone + Hydrazine B Initial Condensation (Hydrazone Intermediate) A->B C Intramolecular Cyclization B->C D Dehydration (Aromatization) C->D Requires Heat/Acid Stall Reaction Stalls Here (e.g., Pyrazoline from Chalcone) C->Stall If Aromatization Fails E Substituted Pyrazole D->E

Caption: Key steps in the Knorr synthesis and common failure points.

Q3: I am attempting an N-alkylation of my pyrazole product and getting a mixture of N1 and N2 alkylated isomers. How can I direct the alkylation?

Like the initial synthesis, post-synthetic modification of the pyrazole NH group can also be non-regioselective.[9]

Root Cause Analysis: Alkylation of an unsymmetrical pyrazole anion can occur at either of the two nitrogen atoms. The outcome is dictated by a combination of sterics, electronics, and the nature of the counter-ion (dictated by the base used).[9][10]

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen.

  • Base/Counter-ion: Large, charge-diffuse cations (like Cs⁺ from Cs₂CO₃) can coordinate to both nitrogens, often leading to mixtures. Smaller, hard cations (like Na⁺ from NaH) tend to sit closer to the more electron-rich nitrogen, which can direct the alkylation.[9]

Troubleshooting Strategies:

  • Steric Control: If one side of your pyrazole is significantly more hindered (e.g., a tert-butyl group at C5), alkylation will almost always occur at N1. If the substituents are of similar size, this is less effective.

  • Base and Solvent Selection: This is the most powerful tool.

    • For N1 selectivity (alkylation at the nitrogen adjacent to the C5 substituent), a common and effective system is using potassium carbonate (K₂CO₃) in DMSO.[10]

    • For N2 selectivity , stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF are often used. The smaller cation directs the electrophile to the more remote nitrogen.

Base/Solvent SystemPredominant IsomerRationaleReference
K₂CO₃ / DMSON1-AlkylatedKinetically controlled, attack at less hindered site.[10]
NaH / THFN2-AlkylatedThermodynamically controlled, forms more stable anion.[9]
Section 3: Work-up and Purification

Even with a successful reaction, isolating the final product can be a significant hurdle.

Q4: My crude product is an oil, and I'm having trouble purifying it. Column chromatography results in poor separation of isomers or streaking of the product.

Root Cause Analysis: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel used in column chromatography, leading to tailing and poor resolution. Furthermore, if regioisomers have very similar polarities, they will be difficult to separate.

Troubleshooting Strategies:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to suppress the interaction with silica gel.

    • Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your hexane/ethyl acetate or DCM/methanol solvent system.

  • Alternative Stationary Phases: If silica is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Purification via Salt Formation: This is a highly effective but underutilized technique for basic compounds. By converting the pyrazole into a crystalline salt, you can often purify it through simple filtration and washing, avoiding chromatography altogether.

    • Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Add a solution of an acid (e.g., HCl in ether, p-toluenesulfonic acid) dropwise until precipitation is complete.

    • Collect the solid salt by filtration, wash with cold solvent, and dry.

    • The free base can be recovered by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction.[11]

Troubleshooting Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using HFIP

This protocol is adapted from methodologies proven to enhance regioselectivity in the condensation of unsymmetrical 1,3-diketones.[5]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add the substituted hydrazine or its hydrochloride salt (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction may be complete in a few hours or may require gentle heating (40-60 °C) overnight.

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure (Note: HFIP has a boiling point of 58 °C).

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Oxidation of a Pyrazoline to a Pyrazole using Air/DMSO

This is a mild and environmentally friendly method for aromatizing pyrazoline intermediates.[8]

  • Reaction Setup: Dissolve the crude or purified pyrazoline intermediate (1.0 eq) in dimethyl sulfoxide (DMSO) in a flask open to the air (or bubble air/oxygen through the solution).

  • Heating: Heat the solution to 80-100 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash extensively with water (to remove DMSO) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude pyrazole as needed.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv der Pharmazie. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2015). The Journal of Organic Chemistry. [Link]

  • Method for purifying pyrazoles. (2011).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences. [Link]

  • Proposed mechanism for the cyclocondensation reaction between... (2014). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2017). ResearchGate. [Link]

Sources

Technical Support Center: Column Chromatography of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Our goal is to move beyond simple protocols and offer a framework for understanding the "why" behind experimental choices, enabling you to troubleshoot and optimize your separations effectively.

Understanding the Molecule: Key to Successful Purification

This compound is a moderately polar heterocyclic compound. Its polarity is primarily governed by two key features: the nitrogen-containing pyrazole ring and the terminal hydroxyl (-OH) group. The hydroxyl group is capable of strong hydrogen bonding, while the pyrazole ring contributes dipole-dipole interactions. This dual nature dictates its behavior on a polar stationary phase like silica gel and is the foundation for selecting an appropriate mobile phase.

Recommended Chromatography Conditions

For straightforward purification, the following conditions serve as an excellent starting point. Optimization should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.

ParameterRecommended SpecificationRationale & Expert Insights
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica gel is a highly polar adsorbent rich in surface silanol (-Si-OH) groups. These groups interact strongly with the polar hydroxyl and pyrazole moieties of the target compound, making it the standard and most effective choice for this separation.[1][2]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Dichloromethane/MethanolA gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% or higher) is typically effective. For more polar impurities, a dichloromethane/methanol system (e.g., 99:1 to 95:5) can be used. The optimal ratio must be determined by TLC.[3][4]
Elution Mode Gradient ElutionStarting with a lower polarity mobile phase allows non-polar impurities to elute first. Gradually increasing the polarity then selectively elutes the target compound, followed by more polar impurities. This approach generally provides better resolution and more concentrated fractions than isocratic elution.
Sample Loading Dry LoadingAdsorbing the crude material onto a small amount of silica gel or Celite before loading it onto the column is highly recommended.[5] This prevents issues with sample solubility in the initial, less polar mobile phase and ensures a narrow, even band at the start of the separation, leading to sharper peaks.
Monitoring Thin Layer Chromatography (TLC)Fractions should be collected and analyzed by TLC to identify which ones contain the pure product.[2][6] This is a critical and non-negotiable step for confirming the separation's success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My compound won't elute from the column, or the retention factor (Rf) is zero on my TLC plate.

  • Probable Cause: The mobile phase is not polar enough to displace the compound from the highly polar silica gel. The hydrogen bonding between your compound's hydroxyl group and the stationary phase is too strong.

  • Solution: Gradually increase the polarity of your eluent.

    • If using a Hexanes/Ethyl Acetate system, increase the percentage of ethyl acetate. For example, move from a 70:30 mixture to a 50:50 mixture.

    • If the compound still doesn't move with 100% ethyl acetate, a stronger, more polar solvent is needed. Add a small percentage (1-5%) of methanol to your ethyl acetate or switch to a dichloromethane/methanol system.[3] Methanol is highly effective at disrupting the hydrogen bonds holding the analyte to the silica.

Q2: My compound elutes immediately with the solvent front (Rf ≈ 1.0), mixing with non-polar impurities.

  • Probable Cause: The mobile phase is too polar. It solvates your compound so effectively that there is minimal interaction with the stationary phase.

  • Solution: Decrease the polarity of the eluent.

    • If using a Hexanes/Ethyl Acetate system, increase the percentage of hexanes. For example, if you are using a 50:50 mixture, try 80:20 or 90:10. The goal is to find a balance where the compound interacts with both the mobile and stationary phases.[2]

Q3: The separation is poor, and my fractions are all cross-contaminated.

  • Probable Cause 1: Improper Solvent System. The polarity difference between the chosen eluent and the compounds to be separated is not optimal.

    • Solution: Re-optimize the solvent system using TLC. The ideal eluent should provide a good separation between the spot for your target compound and any impurity spots, with the target compound having an Rf value of approximately 0.25-0.35 for the best column chromatography results.[7]

  • Probable Cause 2: Column Overloading. Too much crude material was loaded relative to the amount of silica gel.

    • Solution: Use a proper ratio of stationary phase to crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude sample by weight. For difficult separations, a higher ratio is necessary.

  • Probable Cause 3: Poor Column Packing. Cracks, bubbles, or channels in the silica bed will lead to an uneven solvent front and poor separation.[8]

    • Solution: Ensure the column is packed carefully and uniformly. The "wet slurry" method is generally reliable.[8] Tap the column gently during packing to settle the silica into a dense, uniform bed. Never let the top of the silica bed run dry.[8]

Q4: My compound is streaking or "tailing" down the column and on the TLC plate.

  • Probable Cause: The pyrazole nitrogen atoms can interact with acidic sites on the silica gel, causing strong, undesirable binding that leads to tailing. This is common for basic nitrogen-containing compounds.

  • Solution: Deactivate the silica gel by modifying the mobile phase.

    • Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase (typically 0.1-1%). This base will preferentially bind to the acidic silanol groups, preventing your compound from sticking and resulting in sharper, more symmetrical peaks.[9] Always perform a preliminary TLC with the modified eluent to confirm it improves the separation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Problem Observed problem1 Poor or No Separation start->problem1 problem2 Compound Tailing / Streaking start->problem2 problem3 Compound Not Eluting start->problem3 problem4 Compound in Solvent Front start->problem4 cause1a Incorrect Solvent Polarity problem1->cause1a cause1b Column Overloaded problem1->cause1b cause1c Poorly Packed Column problem1->cause1c cause2 Acidic Silica Interaction problem2->cause2 cause3 Eluent Not Polar Enough problem3->cause3 cause4 Eluent Too Polar problem4->cause4 solution1a Optimize Eluent with TLC (Rf ≈ 0.3) cause1a->solution1a solution1b Reduce Sample Load (e.g., >50:1 Silica:Sample) cause1b->solution1b solution1c Repack Column Carefully cause1c->solution1c solution2 Add Base to Eluent (e.g., 0.5% Et3N) cause2->solution2 solution3 Increase Eluent Polarity (e.g., more EtOAc or add MeOH) cause3->solution3 solution4 Decrease Eluent Polarity (e.g., more Hexanes) cause4->solution4

Sources

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Pyrazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole synthesis, with a specific focus on preventing byproduct formation. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis, and why does it form?

The most prevalent byproduct in classical pyrazole synthesis, particularly the Knorr synthesis, is the formation of regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1][2][3]

The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-dicarbonyl compound can theoretically lead to two different pyrazole regioisomers.[4] The initial step of the reaction is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound. The regioselectivity is determined by which nitrogen atom attacks which carbonyl group, a process influenced by steric hindrance, electronics, and reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis

Symptoms:

  • You are obtaining a mixture of two pyrazole regioisomers.

  • The ratio of the desired isomer to the undesired isomer is low.

  • Separation of the regioisomers by chromatography is difficult.

Root Cause Analysis:

The formation of regioisomeric mixtures in the Knorr synthesis is a common challenge when using unsymmetrical 1,3-diketones.[2] The reaction can proceed through two different pathways, depending on which carbonyl group of the diketone is initially attacked by the substituted nitrogen of the hydrazine.

Solutions and Protocols:

Several factors can be manipulated to control the regioselectivity of the Knorr pyrazole synthesis:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction's regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][4] This is attributed to the unique properties of these solvents that can stabilize one transition state over the other.

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1] By strategically choosing starting materials with appropriate steric bulk, you can favor the formation of the desired regioisomer.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent. Understanding these electronic effects can help predict and control the outcome of the reaction.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[1] Careful control of pH can, therefore, be used to enhance the formation of the desired product.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1] Experimenting with different temperatures may help to optimize the yield of the desired isomer.

Experimental Protocol: Enhancing Regioselectivity using Fluorinated Alcohols

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to isolate the desired regioisomer.

Issue 2: Low Conversion or Incomplete Reactions

Symptoms:

  • Significant amounts of starting materials remain after the expected reaction time.

  • The overall yield of the pyrazole product is low.

Root Cause Analysis:

Low conversion rates can stem from several factors, including insufficient reaction temperature, poor reactivity of the starting materials, or catalyst deactivation in catalyzed reactions.

Solutions and Protocols:

  • Temperature Optimization: For many pyrazole syntheses, increasing the reaction temperature can improve the yield, although excessive heat can sometimes lead to decreased yields.[2] It is crucial to find the optimal temperature for your specific reaction.

  • Catalyst Choice: For syntheses involving catalysts, such as silver-catalyzed reactions, the choice of catalyst and ligand is critical. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, Cu(OTf)2 and Fe(OTf)3 were found to be less effective than a silver catalyst with a neocuproine ligand.[2]

  • One-Pot Procedures: Consider a one-pot synthesis approach where the 1,3-diketone is generated in situ and immediately reacted with hydrazine. This can improve overall efficiency and yield.[2]

Advanced Synthesis Strategies for Improved Selectivity

For challenging substrates or when high regioselectivity is paramount, alternative synthetic routes that offer better control are available:

  • Synthesis from Alkynes: The reaction of terminal alkynes with N-alkylated tosylhydrazones provides a method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[5] This approach often offers complete regioselectivity, especially when the substituents are similar.[5]

  • Synthesis from Nitroolefins: A highly regioselective one-pot method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-monosubstituted hydrazones and nitroolefins.[6][7] This method's selectivity is driven by the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[6]

Data Summary

MethodKey ReagentsAdvantagePotential ByproductsReference
Knorr Synthesis 1,3-Dicarbonyl, HydrazineReadily available starting materialsRegioisomers[2][3]
Knorr with Fluorinated Alcohols 1,3-Dicarbonyl, HydrazineHigh regioselectivityMinor regioisomer[4]
From Alkynes N-alkylated Tosylhydrazones, Terminal AlkynesExcellent regioselectivityMinimal[5]
From Nitroolefins N-arylhydrazones, NitroolefinsExcellent regioselectivityMinimal[6]

Visual Guides

Diagram 1: The Challenge of Regioselectivity in Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Diketone->Attack at Carbonyl 1 Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Diketone->Attack at Carbonyl 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl 1 Substituted\nHydrazine->Attack at Carbonyl 2 Regioisomer 1\n(Desired) Regioisomer 1 (Desired) Attack at Carbonyl 1->Regioisomer 1\n(Desired) Regioisomer 2\n(Byproduct) Regioisomer 2 (Byproduct) Attack at Carbonyl 2->Regioisomer 2\n(Byproduct)

Caption: Knorr synthesis with unsymmetrical precursors can lead to two regioisomeric products.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Start Poor Regioselectivity Poor Regioselectivity Start->Poor Regioselectivity Change Solvent Switch to Fluorinated Alcohol (TFE or HFIP) Poor Regioselectivity->Change Solvent Is solvent standard? Modify Starting Materials Introduce Steric Bulk or Electron-Withdrawing Groups Poor Regioselectivity->Modify Starting Materials Can starting materials be altered? Adjust Conditions Optimize Temperature and pH Poor Regioselectivity->Adjust Conditions Have conditions been optimized? Re-evaluate Re-evaluate Change Solvent->Re-evaluate Modify Starting Materials->Re-evaluate Adjust Conditions->Re-evaluate Alternative Synthesis Consider Synthesis from Alkynes or Nitroolefins Improved Selectivity Improved Selectivity Alternative Synthesis->Improved Selectivity Re-evaluate->Alternative Synthesis Still poor? Re-evaluate->Improved Selectivity Successful?

Sources

Technical Support Center: Navigating the Scale-Up of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the scale-up of this valuable intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a smooth and efficient transition from laboratory-scale synthesis to larger-scale production.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its synthesis typically involves the N-alkylation of 3,5-dimethylpyrazole. While seemingly straightforward on a lab scale, scaling up this process introduces a host of challenges that can impact yield, purity, and safety. This guide will walk you through these potential hurdles with practical, experience-driven solutions.

The primary synthetic route involves the reaction of 3,5-dimethylpyrazole with either 2-chloroethanol or ethylene oxide. Both pathways, while effective, present unique scale-up challenges that we will address in detail.

G cluster_reactants Starting Materials cluster_products Product cluster_byproducts Potential Byproducts DMP 3,5-Dimethylpyrazole Product This compound DMP->Product Base, Solvent CE 2-Chloroethanol CE->Product EO Ethylene Oxide EO->Product N2_isomer 2-(3,5-Dimethyl-1H-pyrazol-2-yl)ethanol (Regioisomer) Product->N2_isomer Regioselectivity Issue bis_alkylation Bis-alkylation product Product->bis_alkylation Stoichiometry Control O_alkylation O-alkylation product Product->O_alkylation Reaction Conditions

Caption: Synthetic routes to this compound and potential byproducts.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your scale-up experiments.

Reaction and Yield Issues

Q1: My reaction yield has significantly dropped after scaling up from a 10g to a 1kg scale. What are the likely causes?

A: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Mixing and Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase at a larger scale, further impeding efficient mixing.

    • Solution: Evaluate your reactor's agitation system. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity. For viscous mixtures, a more powerful motor or a different impeller design may be necessary.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the temperature of an exothermic reaction, which can lead to the formation of degradation products and a lower yield of the desired product.[1]

    • Solution: Implement a more robust temperature control system. This could involve using a jacketed reactor with a circulating thermal fluid, internal cooling coils, or controlling the rate of addition of the alkylating agent to manage the exotherm.

  • Incomplete Reaction: On a larger scale, ensuring that all reactants are brought into contact for a sufficient amount of time can be challenging.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). You may need to extend the reaction time compared to your lab-scale protocol.

Q2: I am observing a significant amount of the N2-regioisomer, 2-(3,5-dimethyl-1H-pyrazol-2-yl)ethanol. How can I improve the regioselectivity of the N-alkylation?

A: The formation of the N2-isomer is a well-documented challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[2] The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: The methyl groups at the 3 and 5 positions of the pyrazole ring sterically hinder the N2 position to some extent, which generally favors N1 alkylation. However, this preference can be overcome under certain conditions.

  • Choice of Base and Solvent: The nature of the base and solvent system plays a crucial role in determining the site of alkylation.

    • For N1-selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favors the formation of the N1-isomer. The sodium cation can coordinate with the pyrazole nitrogen, directing the alkylation.

    • For N2-selectivity: While less common for this specific product, different base/solvent combinations can alter the regioselectivity. For instance, using potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile might show different selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable N1-isomer.

Table 1: Effect of Reaction Conditions on Regioselectivity (Illustrative)

BaseSolventTemperature (°C)N1:N2 Isomer Ratio (Approx.)
NaHDMF25-50>95:5
K2CO3Acetonitrile8080:20
Cs2CO3DMF2590:10

Q3: I am using ethylene oxide as the alkylating agent and observing the formation of oligomers and other byproducts. How can I minimize these?

A: Ethylene oxide is a highly reactive and gaseous electrophile, which presents specific challenges in a scaled-up reaction.

  • Controlled Addition: The addition of ethylene oxide must be carefully controlled to avoid localized high concentrations, which can lead to the reaction of the newly formed hydroxyl group with another molecule of ethylene oxide, resulting in oligomerization.

    • Solution: Introduce ethylene oxide subsurface into the reaction mixture at a slow, controlled rate. This ensures rapid dispersion and reaction with the pyrazole anion.

  • Temperature Control: The ring-opening of ethylene oxide is highly exothermic.[3][4][5] Poor temperature control can accelerate side reactions.

    • Solution: Maintain a constant, low to moderate temperature throughout the addition of ethylene oxide. Ensure your reactor's cooling capacity is sufficient to handle the heat generated.

  • Catalyst/Base Concentration: The concentration of the base used to deprotonate the pyrazole should be optimized. An excess of base can sometimes promote side reactions.

Purification and Isolation Challenges

Q4: My product, this compound, is highly water-soluble, making extraction from the aqueous work-up difficult. What are my options for large-scale isolation?

A: The high polarity and water solubility of the product is a significant hurdle in downstream processing.

  • Solvent Extraction:

    • Choice of Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Multiple extractions will be necessary.

    • Salting Out: Saturating the aqueous layer with a salt like sodium chloride or sodium sulfate can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method on a large scale. This will also help in removing residual solvents and some impurities.

  • Crystallization: This is often the most effective method for obtaining high-purity material at scale.

    • Solvent Selection: Finding a suitable solvent system for crystallization is key. You may need to use a mixed solvent system, such as ethanol/water, isopropanol/heptane, or acetone/water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7][8][9]

    • Seeding: Seeding the supersaturated solution with a small amount of pure product crystals can help control the crystallization process and yield crystals of a desired size and morphology.[6]

Q5: I am struggling to remove the N2-regioisomer and other closely related impurities by crystallization. What can I do?

A: The separation of regioisomers can be particularly challenging due to their similar physical properties.

  • Fractional Crystallization: This involves multiple crystallization steps and can be effective but is often material and time-intensive.

  • Formation of Acid Addition Salts: Pyrazoles are basic and can form salts with acids. The different regioisomers may have slightly different pKa values, and their salts may have different solubilities.

    • Protocol: Dissolve the crude product mixture in a suitable solvent (e.g., isopropanol, acetone). Add a solution of an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid like oxalic acid) dropwise. The salt of one isomer may preferentially crystallize out. The free base can then be regenerated by treatment with a base.[2]

G Start Crude Product (Mixture of N1 and N2 isomers) Dissolve Dissolve in a suitable solvent (e.g., Isopropanol) Start->Dissolve AddAcid Add acid solution dropwise (e.g., HCl in Isopropanol) Dissolve->AddAcid Crystallize Preferential crystallization of one isomer's salt AddAcid->Crystallize Filter Filter to separate crystals and mother liquor Crystallize->Filter Crystals Salt of desired isomer Filter->Crystals MotherLiquor Mother liquor containing the other isomer Filter->MotherLiquor Regenerate Regenerate free base (e.g., with aq. NaOH) Crystals->Regenerate PureProduct Pure N1-isomer Regenerate->PureProduct

Caption: Workflow for the purification of pyrazole isomers via acid addition salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A: Safety is paramount in any scale-up process. Key considerations include:

  • Exotherm Management: The N-alkylation reaction is exothermic. A thermal runaway can occur if the heat generated by the reaction exceeds the cooling capacity of the reactor.[10][11][12]

    • Mitigation: Perform a reaction calorimetry study to understand the heat of reaction and the rate of heat generation. Ensure adequate cooling capacity and have an emergency cooling plan in place. Control the addition rate of the alkylating agent.

  • Handling of Reagents:

    • Ethylene Oxide: Is a flammable, toxic, and carcinogenic gas. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Ensure all equipment is properly grounded to prevent static discharge.

    • 2-Chloroethanol: Is toxic and can be absorbed through the skin. Handle with appropriate gloves and eye protection in a fume hood.

    • Sodium Hydride: Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure Build-up: If using ethylene oxide, the reaction should be carried out in a pressure-rated reactor, as the vapor pressure of ethylene oxide is high.

Q2: Which synthetic route is preferable for large-scale production: using 2-chloroethanol or ethylene oxide?

A: The choice between 2-chloroethanol and ethylene oxide depends on several factors, including available equipment, safety infrastructure, and cost.

Table 2: Comparison of Alkylating Agents for Scale-Up

Feature2-ChloroethanolEthylene Oxide
Physical State LiquidGas
Handling Easier to handle and dose accurately.Requires specialized equipment for handling a toxic gas.
Byproducts Generates chloride salts, which need to be removed.No salt byproducts, leading to a simpler work-up.
Reactivity/Exotherm Generally less reactive and easier to control.Highly reactive and exothermic, requiring robust cooling.[3][4][5]
Atom Economy LowerHigher (all atoms are incorporated into the product).
Safety Toxic liquid.Flammable, toxic, and carcinogenic gas.

Q3: How can I effectively monitor the progress of my scaled-up reaction?

A: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. They can be used to monitor the disappearance of starting materials and the formation of the product and byproducts.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress, though less precise than HPLC or GC.

  • Spectroscopic Methods: In-situ monitoring with techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data on reactant and product concentrations.

Q4: What are the expected impurities in the final product and how can I characterize them?

A: Besides the N2-regioisomer, other potential impurities include:

  • Unreacted 3,5-dimethylpyrazole.

  • Bis-alkylation product: Where both nitrogen atoms of the pyrazole ring are alkylated.

  • O-alkylation product: If the reaction conditions are not well-controlled, the hydroxyl group of the product can be alkylated.

  • Degradation products: Resulting from excessive heat or prolonged reaction times.

Characterization: A combination of hyphenated techniques is ideal for impurity profiling.[13][14][15][16][17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the impurities and determine their molecular weights.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of isolated impurities.

By anticipating these challenges and implementing the strategies outlined in this guide, you can significantly improve the efficiency, robustness, and safety of your this compound production process at scale.

References

  • EP0347676B1 - Process for the preparation of n-hydroxypyrazoles - Google P
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL not available)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL not available)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL not available)
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. (URL not available)
  • US8178696B2 - Processes for producing N-alkylpyrazole - Google P
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL not available)
  • Optimization of pyrazole N-alkylation conditions.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. [Link]

  • EP2282998B1 - Processes for producing n-alkylpyrazole - Google P
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (URL not available)
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem. (URL not available)
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed. [Link]

  • Impurity Profile in Bulk Drugs and Pharmaceutical Prepar
  • WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google P
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (URL not available)
  • Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • US5455352A - Preparation of N-(2-hydroxyethyl)
  • Guide for crystalliz
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes | Request PDF - ResearchG
  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (URL not available)
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. [Link]

  • (PDF) Crystallisation of inorganic compounds with alcohols - ResearchGate. [Link]

  • (PDF) 51 Industrial Crystallization - ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchG
  • Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • 3,5-Dimethylpyrazole - ResearchG
  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (URL not available)
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Scheme 1. Reaction conditions: (i) CrO3-3,5-dimethylpyrazole, CH2Cl2, 4...
  • Epoxide Reactions Practice Problems | Test Your Skills with Real Questions - Pearson. [Link]

  • Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion Batteries - MDPI. [Link]

  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction.
  • (PDF) Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries - ResearchGate. [Link]

  • Thermal runaway and thermal runaway propagation in batteries: What do we talk about?
  • Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough) - YouTube. [Link]

  • 2.1.5.
  • CN1482119A - Method for preparing 3.
  • Confirmation of the full conversion of ethylene oxide to 2-chloroethanol in fumigated foodstuffs: possible implications for risk assessment - PubMed. [Link]

Sources

decomposition of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling, stability, and use of this important chemical intermediate. The pyrazole nucleus is a cornerstone in the development of numerous pharmaceuticals, making a thorough understanding of its derivatives' properties crucial for successful research and development.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Unexpected Product Formation or Low Yield in Reactions

Question: I am using this compound in a synthesis and observing unexpected byproducts, or the yield of my target compound is significantly lower than expected. What could be the cause?

Answer:

The presence of unexpected byproducts or low yields can often be attributed to the decomposition of the starting material, this compound. The pyrazole ring itself is generally stable to oxidation and reduction, but the substituents and the ethanol side chain can be susceptible to degradation under certain conditions.[3][4]

Potential Causes and Solutions:

  • Thermal Decomposition: Pyrazole derivatives can undergo thermal degradation.[5][6] High reaction temperatures can lead to the breakdown of the molecule.

    • Causality: The energy input from excessive heat can exceed the activation energy for decomposition pathways, leading to bond cleavage. For some pyrazole structures, this can involve the loss of nitrogen gas (N2) or the cleavage of the N-N or C-N bonds within the ring.[5][7]

    • Solution:

      • Optimize Reaction Temperature: If possible, conduct the reaction at a lower temperature. Even a modest reduction can significantly decrease the rate of decomposition.

      • Thermogravimetric Analysis (TGA): For critical applications, performing a TGA on this compound can determine its decomposition temperature, providing a safe upper limit for reaction conditions.[6][8]

  • Oxidative Degradation: The ethanol side chain is susceptible to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids.[9] The pyrazole ring can also be oxidized under certain conditions, potentially forming hydroxylated derivatives.[10]

    • Causality: Oxidizing agents, or even atmospheric oxygen at elevated temperatures, can react with the hydroxyl group of the ethanol side chain. The pyrazole ring itself, while generally resistant, can be oxidized by strong oxidizing agents or enzymatically.[3][10]

    • Solution:

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidant is necessary, consider milder reagents and controlled addition at low temperatures.

      • Antioxidants: In some formulations or long-term storage, the addition of a small amount of an antioxidant may be beneficial, though compatibility with the downstream reaction must be verified.

  • pH Instability: Extreme pH conditions (highly acidic or basic) can promote decomposition. Some pyrazole derivatives have shown hydrolytic instability, especially at basic pH.[11]

    • Causality: The nitrogen atoms in the pyrazole ring have basic properties and can be protonated under acidic conditions. Conversely, the N-H proton can be lost in the presence of a strong base.[4] These changes in protonation state can alter the electronic structure of the molecule, potentially making it more susceptible to degradation. The ethanol side chain's hydroxyl group can also be deprotonated under strongly basic conditions.

    • Solution:

      • pH Control: Maintain the reaction mixture at a neutral or near-neutral pH if the reaction protocol permits. Use buffered systems where appropriate.

      • Gradual pH Adjustment: When pH adjustment is necessary, add acids or bases slowly and with cooling to avoid localized areas of extreme pH.

Issue 2: Discoloration or Change in Physical Appearance of the Compound Upon Storage

Question: My stored this compound has developed a yellow or brownish tint. Is it still usable?

Answer:

Discoloration is often an indicator of chemical decomposition. While the compound may not be entirely degraded, the presence of colored impurities suggests that some level of decomposition has occurred.

Potential Causes and Solutions:

  • Light Exposure: Exposure to UV or ambient light can provide the energy to initiate decomposition reactions, often leading to the formation of colored byproducts.

    • Causality: Photons can be absorbed by the molecule, promoting it to an excited state. This excess energy can lead to bond cleavage and the formation of radical species, which can then participate in a cascade of reactions leading to complex, often colored, degradation products.

    • Solution:

      • Amber Vials: Always store this compound in amber or opaque containers to protect it from light.

      • Dark Storage: Store the container in a dark place, such as a cabinet or drawer.

  • Air Oxidation: As mentioned previously, prolonged exposure to air can lead to slow oxidation.

    • Solution:

      • Inert Gas Blanket: For long-term storage, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.

      • Tightly Sealed Containers: Ensure the container is tightly sealed to minimize air ingress.

  • Moisture: The presence of water can facilitate hydrolytic decomposition pathways, especially if acidic or basic impurities are also present.

    • Solution:

      • Dry Storage: Store the compound in a desiccator or a controlled low-humidity environment.

      • Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent introducing water.

Recommendation: If the compound is discolored, it is advisable to purify it before use, for example, by recrystallization or column chromatography, to ensure the integrity of your experimental results.[12] It is also recommended to re-analyze the material to confirm its identity and purity.

Issue 3: Inconsistent Analytical Results (e.g., Chromatography, NMR)

Question: I am getting inconsistent peaks in my HPLC/GC analysis, or my NMR spectrum shows unexpected signals for what should be pure this compound. Why is this happening?

Answer:

Inconsistent analytical results are a strong indication of either sample degradation or the presence of impurities.

Potential Causes and Solutions:

  • On-Column Decomposition: In gas chromatography (GC), high injector or column temperatures can cause thermal decomposition of the analyte. Similarly, in high-performance liquid chromatography (HPLC), the stationary phase or mobile phase additives could potentially catalyze degradation.

    • Causality: The conditions within an analytical instrument, while designed to be inert, can sometimes be harsh enough to induce chemical changes in sensitive molecules.

    • Solution:

      • Lower GC Temperatures: Use the lowest possible injector and oven temperatures that still provide good chromatography.

      • Optimize HPLC Conditions: Experiment with different mobile phases and stationary phases. A less acidic or basic mobile phase, or a more inert column, might prevent on-column degradation. Consider using a lower column temperature.

      • Derivatization: For GC analysis, derivatizing the hydroxyl group (e.g., silylation) can increase thermal stability and improve peak shape.

  • Decomposition in Solution: The compound may be degrading after being dissolved in a solvent for analysis.

    • Causality: The choice of solvent can influence stability. For instance, protic solvents can facilitate proton exchange and potentially participate in degradation reactions.[13] The pH of the solvent can also be a factor.

    • Solution:

      • Freshly Prepare Samples: Prepare analytical samples immediately before analysis.

      • Solvent Selection: Test the stability of the compound in different analytical solvents. Aprotic solvents may offer better stability in some cases. For NMR, ensure the deuterated solvent is of high purity and free from acidic or basic impurities.

Visualization of Potential Decomposition Pathways

DecompositionPathways cluster_main This compound cluster_products Potential Decomposition Products A This compound B 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetaldehyde A->B Mild Oxidation D Ring-Opened Products A->D Harsh Conditions (High Temp, Extreme pH) E Polymeric Material A->E Photodegradation C 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid B->C Further Oxidation

Caption: Potential decomposition routes for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed, light-resistant (amber) container in a cool, dry, and dark place. For extended storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidation.

Q2: What solvents are suitable for dissolving this compound?

A2: It is soluble in a range of common organic solvents, including methanol, ethanol, chloroform, dichloromethane, and acetone. When preparing solutions for reactions, it is crucial to use anhydrous solvents to prevent the introduction of water, which could facilitate decomposition.

Q3: How can I confirm the purity of my this compound?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Chromatography: HPLC or GC can be used to detect and quantify impurities.[14]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are excellent for structural confirmation and detecting structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Q4: Can this compound be used in aqueous solutions?

A4: While it has some water solubility, its stability in aqueous solutions can be pH-dependent. If working in an aqueous medium, it is advisable to use a buffered solution and to assess the compound's stability under your specific experimental conditions over the time course of the experiment.

Q5: Are there any known incompatible materials or reagents?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition. Care should also be taken with highly reactive reagents that could react with the hydroxyl group or the pyrazole ring, unless that is the intended transformation.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and impurities present.

Objective: To quantify the purity of this compound and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the same diluent as the standards.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution.

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the sample based on the area percent of the main peak.

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts check_purity 1. Check Purity of Starting Material (HPLC, NMR) start->check_purity pure Purity > 98%? check_purity->pure purify Purify Starting Material (Recrystallization, Chromatography) pure->purify No check_conditions 2. Review Reaction Conditions pure->check_conditions Yes re_run_purified Re-run Reaction with Purified Material purify->re_run_purified end Problem Solved re_run_purified->end temp_high Is Temperature > 80°C? check_conditions->temp_high lower_temp Lower Reaction Temperature temp_high->lower_temp Yes oxidants Are Strong Oxidants Present? temp_high->oxidants No re_run_temp Re-run Reaction lower_temp->re_run_temp re_run_temp->end inert Use Inert Atmosphere (N2/Ar) Consider Milder Reagents oxidants->inert Yes ph Is pH Extreme? oxidants->ph No re_run_inert Re-run Reaction inert->re_run_inert re_run_inert->end buffer Use Buffer or Neutralize ph->buffer Yes ph->end No re_run_ph Re-run Reaction buffer->re_run_ph re_run_ph->end

Caption: A logical workflow for troubleshooting low yields in reactions.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health. Available at: [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate. Available at: [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1987). PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2017). ResearchGate. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Autech Industry Co.,Limited. Available at: [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate. Available at: [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Royal Society of Chemistry. Available at: [Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2011). ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2016). ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Available at: [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Available at: [Link]

  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]

  • Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. (2018). ResearchGate. Available at: [Link]

  • Reactions of divalent transition metal halides with 3,5-dimethyl-1-(hydroxymethyl)-pyrazole: Part 23. Transition metal complexes with pyrazole-based ligands. (n.d.). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Available at: [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. (n.d.). MySkinRecipes. Available at: [Link]

  • (PDF) 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. (2004). ResearchGate. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. Available at: [Link]

  • (PDF) A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. (2022). ResearchGate. Available at: [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. (n.d.). National Institutes of Health. Available at: [Link]

  • [2-(3,5-Dimethyl-1h-Pyrazol-1-Yl-κN2)-1,10-Phenanthroline-Κ2N,N′]bis(thiocyanato-κN)cadmium(II). (n.d.). Amanote Research. Available at: [Link]

  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (n.d.). MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol and its derivatives. The core of this synthesis involves the N-alkylation of 3,5-dimethylpyrazole via the ring-opening of an epoxide. This document is structured to address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, ensuring both methodological success and a deeper understanding of the underlying chemical principles.

Reaction Overview and Mechanism

The synthesis of this compound derivatives is a nucleophilic addition reaction where the nitrogen atom of the pyrazole ring attacks one of the carbon atoms of an epoxide ring, leading to its opening. 3,5-Dimethylpyrazole is a symmetric molecule, which simplifies the reaction as both nitrogen atoms are equivalent, preventing the formation of N1/N2 regioisomers that can be a challenge with unsymmetrical pyrazoles.[1][2]

The critical variable, however, is the regioselectivity of the epoxide ring-opening when using an unsymmetrical epoxide (e.g., propylene oxide). The reaction conditions—specifically, whether it is acid- or base-catalyzed—dictate which carbon of the epoxide is attacked.[3]

  • Base-Catalyzed Pathway (Recommended for Selectivity): A base (e.g., NaH, K₂CO₃) deprotonates the pyrazole, forming a highly nucleophilic pyrazolate anion.[4] This anion then attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2-type mechanism. This is generally the preferred method for predictable regioselectivity.

  • Acid-Catalyzed Pathway: An acid protonates the epoxide's oxygen atom, activating the ring for nucleophilic attack.[3][5] The attack then preferentially occurs at the more substituted carbon, which can bear a partial positive charge, in an Sₙ1-like fashion. This can lead to a mixture of isomers.

Below is a diagram illustrating the preferred base-catalyzed reaction pathway.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation (Workup) Py_H 3,5-Dimethyl-1H-pyrazole Py_Anion Pyrazolate Anion (Nucleophile) Py_H->Py_Anion Deprotonation Base Base (e.g., NaH) Base->Py_Anion TS Transition State Py_Anion->TS Attack at less substituted carbon Epoxide Substituted Epoxide Epoxide->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Product Final Product (β-hydroxyethyl pyrazole) Alkoxide->Product Protonation Workup Aqueous Workup (H₂O) Workup->Product

Caption: Base-catalyzed mechanism for pyrazole N-alkylation with an epoxide.

Recommended Experimental Protocol

This protocol describes the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol using propylene oxide under base-catalyzed conditions.

Materials:

  • 3,5-Dimethylpyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propylene oxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dimethylpyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of pyrazole). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Epoxide Addition: Cool the reaction mixture back down to 0 °C. Add propylene oxide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient). To prevent streaking, the silica gel can be pre-treated with 1% triethylamine in the eluent.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

G cluster_yield Troubleshooting Low Yield cluster_isomers Troubleshooting Isomer Formation cluster_purification Troubleshooting Purification Start Experiment Complete: Analyze Results Prob1 Problem: Low or No Product Yield Start->Prob1 Prob2 Problem: Mixture of Isomers Start->Prob2 Prob3 Problem: Purification Issues Start->Prob3 Cause1a Cause: Incomplete Deprotonation Prob1->Cause1a Cause1b Cause: Low Reaction Temperature Prob1->Cause1b Cause1c Cause: Poor Reagent Quality Prob1->Cause1c Cause2a Cause: Acid-Catalyzed Side Reaction Prob2->Cause2a Cause2b Cause: High Reaction Temperature Prob2->Cause2b Cause3a Cause: Product Streaking on Silica Prob3->Cause3a Cause3b Cause: Product is Water-Soluble Prob3->Cause3b Sol1a Solution: - Use fresh, high-quality NaH. - Ensure anhydrous conditions. - Allow sufficient time for anion formation. Cause1a->Sol1a Sol1b Solution: - Run reaction at RT or gently heat (40-50 °C). - Monitor with TLC to find optimal temperature. Cause1b->Sol1b Sol1c Solution: - Purify pyrazole if needed. - Use freshly opened epoxide. Cause1c->Sol1c Sol2a Solution: - Ensure base is not fully quenched. - Avoid acidic workup until reaction is complete. - Strictly use base-catalyzed protocol. Cause2a->Sol2a Sol2b Solution: - High heat can lower selectivity. - Maintain temperature at RT or below. Cause2b->Sol2b Sol3a Solution: - Add 1% Et₃N to eluent to deactivate silica. - Use neutral alumina as stationary phase. Cause3a->Sol3a Sol3b Solution: - Saturate aqueous layer with NaCl during extraction. - Use continuous liquid-liquid extraction. Cause3b->Sol3b

Caption: Decision tree for troubleshooting common synthesis problems.

Q1: My reaction yield is disappointingly low. What are the common causes?

Probable Causes & Solutions:

  • Incomplete Deprotonation: The formation of the pyrazolate anion is critical. If 3,5-dimethylpyrazole is not fully deprotonated, its nucleophilicity is significantly lower, leading to a sluggish or incomplete reaction.

    • Solution: Ensure you are using fresh, active sodium hydride. NaH is highly sensitive to moisture; use anhydrous solvent and maintain an inert atmosphere (N₂ or Ar). Allow sufficient time for the deprotonation step (hydrogen evolution should cease) before adding the epoxide.[4]

  • Reaction Temperature is Too Low: While the initial addition of reagents is done at 0 °C for safety and control, the reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: After adding the epoxide at 0 °C, allow the reaction to warm to room temperature. If the reaction is still slow (monitored by TLC), gently heat the mixture to 40-60 °C.

  • Volatilization of Epoxide: Low-boiling-point epoxides like propylene oxide can evaporate from the reaction mixture if not handled in a well-sealed system or if the reaction is heated too aggressively.

    • Solution: Ensure your reaction flask is equipped with a condenser, even when running at room temperature, to minimize loss of the volatile reactant.

Q2: I am getting a mixture of two product isomers when using a substituted epoxide. How can I improve the regioselectivity?

Probable Cause & Solution:

  • Competing Reaction Pathways: The formation of two regioisomers—one from attack at the primary carbon and one from attack at the secondary carbon of propylene oxide—indicates a loss of Sₙ2 selectivity. This can happen if trace amounts of acid are present, promoting an Sₙ1-like pathway that favors attack at the more substituted carbon.[3]

    • Solution: Strictly adhere to basic conditions. The use of a strong, non-nucleophilic base like NaH is ideal. Avoid any acidic contaminants. If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to promote the Sₙ2 pathway.[1] Using a polar aprotic solvent like DMF or DMSO stabilizes the Sₙ2 transition state and favors the desired regioselectivity.

Q3: My product is difficult to purify by silica gel chromatography, showing significant tailing/streaking. What are my options?

Probable Causes & Solutions:

  • Basic Nature of the Product: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and difficult elution.

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.[6] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Solution 2 (Alternative Stationary Phase): Use a more inert stationary phase, such as neutral alumina, which has fewer acidic sites.

  • Alternative Purification Methods:

    • Acid-Base Extraction: If impurities are non-basic, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move your product to the aqueous phase, wash the organic layer to remove impurities, and then basify the aqueous layer and re-extract your purified product.[7][8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method.[6][9]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst/base for this reaction? A: For achieving high regioselectivity in the ring-opening of unsymmetrical epoxides, a strong base that irreversibly deprotonates the pyrazole is ideal. Sodium hydride (NaH) is an excellent choice as it forms the highly nucleophilic pyrazolate anion.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures, but may result in lower regioselectivity.[1]

Q: How does the choice of solvent affect the reaction? A: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction mechanism.

Solvent Type Examples Impact on Reaction
Polar Aprotic DMF, DMSO, Acetonitrile Highly Recommended. These solvents effectively solvate the cation (e.g., Na⁺) from the base, leaving a "naked" and highly reactive pyrazolate anion. They are ideal for promoting Sₙ2 reactions.[10]
Polar Protic Ethanol, Methanol Not Recommended. These solvents can protonate the pyrazolate anion, reducing its nucleophilicity. They can also act as competing nucleophiles, opening the epoxide themselves.[7]

| Nonpolar | Toluene, Hexane | Not Recommended. The pyrazole salt has poor solubility in nonpolar solvents, leading to a very slow heterogeneous reaction. |

Q: Can I use other alkylating agents to synthesize similar derivatives? A: Yes, N-alkyl pyrazoles can be synthesized using various electrophiles.[11][12] For example, reacting the pyrazolate anion with 2-chloroethanol would also yield the desired product. However, epoxides are often preferred as they are highly efficient alkylating agents and the reaction produces only the desired product without generating a salt byproduct (e.g., NaCl) in the reaction mixture itself.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a silica gel plate and an eluent system similar to what you plan for column chromatography (e.g., 50% ethyl acetate in hexanes). The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting 3,5-dimethylpyrazole. The disappearance of the starting material spot is a good indicator of reaction completion.

References

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (n.d.). Pyrazole Supported Zinc(II) Benzoates as Catalysts for the Ring Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide.
  • YouTube. (2021, February 17). Pyrazoles Syntheses, reactions and uses.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol.
  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • RSC Publishing. (n.d.). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect.
  • PubMed. (2012, March 19). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Oakwood Chemical. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video).

Sources

Technical Support Center: Purification of Therapeutic Proteins - Challenges and Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Therapeutic Protein Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying therapeutic proteins. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles to not only solve immediate problems but also to build a deeper understanding of the underlying causes.

Section 1: Core Challenges in Therapeutic Protein Purification

The journey of a therapeutic protein from a complex biological mixture to a highly purified, active, and safe drug product is fraught with challenges. The diversity of proteins in terms of size, charge, stability, and hydrophobicity means that a one-size-fits-all purification strategy is rarely effective.[1][2] Key hurdles include achieving high purity and yield, maintaining protein stability and biological activity, and removing process-related impurities like host cell proteins (HCPs) and endotoxins.[3][4][5] This guide will provide practical solutions to these common challenges.

The General Protein Purification Workflow

A typical purification workflow involves multiple chromatography steps to isolate the target protein from a complex mixture. The selection and order of these steps are critical for an efficient and effective process.

Protein Purification Workflow Start Crude Lysate / Cell Culture Supernatant Capture Capture Step (e.g., Affinity Chromatography) Start->Capture High capacity & selectivity Intermediate Intermediate Purification (e.g., Ion Exchange) Capture->Intermediate Remove bulk impurities Polishing Polishing Step (e.g., Size Exclusion) Intermediate->Polishing Remove aggregates & trace impurities Final Purified Therapeutic Protein Polishing->Final

Caption: A generalized multi-step workflow for therapeutic protein purification.

Section 2: Troubleshooting Common Chromatography Techniques

Chromatography is the cornerstone of protein purification.[6] However, each technique comes with its own set of potential problems. This section provides troubleshooting guidance for the most common chromatography methods.

Affinity Chromatography (AC)

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a chromatography resin.[1]

Q1: Why is my tagged protein not binding to the affinity resin?

Possible Causes & Solutions:

  • Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction.

    • Solution: Ensure your sample and binding buffer have the correct pH and salt concentration as recommended for the specific affinity resin. For example, His-tagged proteins require a specific pH range (typically 7.4-8.0) and the absence of chelating agents like EDTA that can strip the metal ions from the resin.

  • Inaccessible Affinity Tag: The affinity tag on your protein might be sterically hindered or buried within the protein's structure.

    • Solution: If you suspect the tag is inaccessible, consider re-engineering your protein to move the tag to a different terminus or adding a longer linker region between the tag and the protein.[7] In some cases, performing the purification under denaturing conditions can expose the tag.[7]

  • Insufficient Incubation Time: The protein may not have enough time to bind to the resin, especially with high flow rates.

    • Solution: Reduce the flow rate during sample application or use a batch binding method where the sample is incubated with the resin for a longer period before packing the column.[8]

  • Loss of Affinity Tag: The tag may have been proteolytically cleaved.

    • Solution: Add protease inhibitors to your lysis buffer. You can verify the presence of the tag by running a Western blot on your crude lysate using an antibody against the tag.[7]

Q2: My protein elutes with many contaminants. How can I improve purity?

Possible Causes & Solutions:

  • Non-Specific Binding: Other proteins from the lysate are binding non-specifically to the resin.

    • Solution: Increase the stringency of your wash steps. This can be achieved by adding a low concentration of the elution agent (e.g., imidazole for His-tagged proteins) to the wash buffer. Increasing the salt concentration (e.g., up to 500 mM NaCl) or adding non-ionic detergents (e.g., Tween-20) can also help disrupt non-specific interactions.

  • Co-purification of Interacting Proteins: The contaminants may be proteins that naturally interact with your target protein.

    • Solution: To disrupt these interactions, you can try washing with buffers of higher salt concentration or including mild detergents. If these interactions are strong, an additional purification step, such as ion exchange or size exclusion chromatography, will be necessary.

  • Proteolytic Degradation: The multiple bands on your SDS-PAGE could be fragments of your target protein.

    • Solution: Add a cocktail of protease inhibitors during cell lysis and purification. Keeping the protein cold at all stages can also reduce protease activity.[9]

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[10] The binding and elution are controlled by the pH and ionic strength of the buffers.

Q1: My protein of interest does not bind to the IEX column.

Possible Causes & Solutions:

  • Incorrect Buffer pH: For cation exchange, the buffer pH must be at least 0.5-1 pH unit below the protein's isoelectric point (pI).[10][11] For anion exchange, the buffer pH should be 0.5-1 pH unit above the pI.[10][11]

    • Solution: Verify the pI of your protein and adjust the buffer pH accordingly. If the pI is unknown, you may need to perform a pH scouting experiment to determine the optimal binding pH.[10]

  • High Ionic Strength of the Sample: If the salt concentration in your sample is too high, it will prevent the protein from binding to the resin by shielding the electrostatic interactions.

    • Solution: Desalt your sample or dilute it with the starting buffer to lower the conductivity.[11][12]

  • Incomplete Column Equilibration: The column must be fully equilibrated with the starting buffer to ensure the correct pH and ionic strength for binding.

    • Solution: Equilibrate the column with at least 5-10 column volumes of the starting buffer.[10]

Q2: Protein recovery is low after elution.

Possible Causes & Solutions:

  • Protein Precipitation on the Column: High local concentrations of protein during elution can lead to aggregation and precipitation.

    • Solution: Try a shallower elution gradient to reduce the protein concentration in the elution peak. Including stabilizing agents like glycerol or arginine in your buffers can also help.

  • Strong Hydrophobic Interactions: Some proteins may interact with the IEX resin through hydrophobic interactions in addition to ionic interactions.

    • Solution: To reduce these secondary interactions, you can try adding a low concentration of an organic solvent (e.g., 5% isopropanol) or a non-ionic detergent to your elution buffer.[12]

  • Protein Instability in Elution Buffer: The pH or salt concentration of the elution buffer may be causing your protein to denature or become inactive.

    • Solution: Assess the stability of your protein at different pH and salt conditions. If using a low pH for elution, collect the fractions in a neutralization buffer.[13]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[1] It is often used as a final polishing step to remove aggregates.

Q1: My chromatogram shows poor resolution between peaks.

Possible Causes & Solutions:

  • High Flow Rate: A flow rate that is too high does not allow for efficient diffusion of molecules into and out of the resin pores.

    • Solution: Lower the flow rate. This is especially important for separating large proteins.[14]

  • Large Sample Volume: Applying a large sample volume relative to the column volume will lead to band broadening and poor resolution.

    • Solution: For high-resolution separations, the sample volume should be less than 2-4% of the total column volume.[14]

  • Sample Viscosity: Highly concentrated or viscous samples can lead to poor peak shape and resolution.

    • Solution: Dilute the sample to reduce its viscosity. The protein concentration should generally not exceed 70 mg/mL.[14]

Q2: My protein is eluting later than expected (tailing peaks).

Possible Causes & Solutions:

  • Ionic or Hydrophobic Interactions with the Resin: The protein may be interacting with the SEC resin, causing it to elute later than predicted by its size.

    • Solution: To minimize ionic interactions, ensure your buffer has an ionic strength of at least 50 mM, preferably by including 150-300 mM NaCl.[12] To reduce hydrophobic interactions, you can try adding a small amount of an organic solvent or reducing the salt concentration.[12]

  • Poorly Packed Column: A poorly packed column can lead to channeling and uneven flow, resulting in tailing peaks.

    • Solution: Repack the column according to the manufacturer's instructions.[14]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. Proteins are bound to the resin at high salt concentrations and eluted by decreasing the salt concentration.

Q1: My protein of interest is precipitating upon addition of high salt.

Possible Causes & Solutions:

  • "Salting Out" Effect: The high salt concentration required for binding can reduce the solubility of some proteins, causing them to precipitate.

    • Solution: Use the minimum salt concentration necessary for binding.[15] You can also screen different types of salts (e.g., ammonium sulfate vs. sodium chloride) as they have different "salting out" potentials.[15] Loading the protein at a lower concentration can also help.

Q2: How can I improve the resolution between my target protein and contaminants?

Possible Causes & Solutions:

  • Suboptimal Elution Gradient: A steep elution gradient may not be sufficient to separate proteins with similar hydrophobicities.

    • Solution: Use a shallower elution gradient to improve separation.[15]

  • Incorrect Resin Choice: The HIC resin may be too hydrophobic or not hydrophobic enough for your specific separation challenge.

    • Solution: Screen different HIC resins with varying degrees of hydrophobicity.[12]

  • Mobile Phase pH: While salt concentration is the primary driver of separation in HIC, pH can also influence selectivity.

    • Solution: Evaluate the effect of small changes in the mobile phase pH on your separation.[15]

Mixed-Mode Chromatography (MMC)

MMC resins have ligands that can participate in multiple types of interactions, such as ionic, hydrophobic, and hydrogen bonding.[16][17][18] This provides unique selectivities that can solve challenging purification problems.[17][18][19]

Q1: How do I develop a method for a mixed-mode resin?

Possible Causes & Solutions:

  • Complex Binding Mechanisms: Unlike single-mode chromatography, the binding and elution mechanisms in MMC are more complex due to the multiple interaction types.

    • Solution: A systematic screening approach is recommended. Start by screening different commercially available mixed-mode resins under various pH and salt conditions to identify promising candidates.[20] Design of Experiments (DoE) can then be used to optimize the binding and elution conditions for the selected resin.[20]

Q2: My protein binds, but I cannot elute it.

Possible Causes & Solutions:

  • Very Strong Multi-point Attachment: The protein may be interacting with the resin through a combination of strong ionic and hydrophobic interactions.

    • Solution: Elution in MMC often involves charge repulsion.[20] Try eluting by increasing the pH (for cation exchange functionalities) or decreasing the pH (for anion exchange functionalities). You can also try adding organic solvents or chaotropic agents to the elution buffer to disrupt hydrophobic interactions, but be mindful of their potential impact on protein stability.

Section 3: Overcoming Major Purification Hurdles

Beyond chromatography-specific issues, there are overarching challenges that can impact the entire purification process.

Protein Aggregation

Protein aggregation is a common problem where protein molecules self-associate to form soluble or insoluble aggregates.[9][21] This can lead to loss of biological activity, reduced yield, and potential immunogenicity of the final product.[22]

Q1: What are the common causes of protein aggregation during purification?

Answer: Protein aggregation can be triggered by various factors throughout the purification process:[6][23]

  • High Protein Concentration: Concentrated protein solutions, often encountered during elution from chromatography columns, are more prone to aggregation.[9][22]

  • Suboptimal Buffer Conditions: pH values close to the protein's pI can minimize electrostatic repulsion between molecules, leading to aggregation.[22]

  • Mechanical Stress: Shear forces from pumping, centrifugation, or filtration can cause partial unfolding and subsequent aggregation.[6]

  • Exposure to Air-Liquid Interfaces: This can also lead to protein unfolding and aggregation.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and cause them to aggregate.[22]

Q2: How can I prevent or minimize protein aggregation?

Answer:

  • Optimize Buffer Conditions:

    • Work at a pH that is at least 1 unit away from the protein's pI.[22]

    • Screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and amino acids (e.g., arginine, proline).[23]

  • Maintain Low Protein Concentration: If aggregation is a major issue, it may be necessary to work with lower protein concentrations throughout the purification process.[22]

  • Control Temperature: Perform purification steps at low temperatures (e.g., 4°C) to reduce the rate of aggregation.[9] For long-term storage, flash-freeze aliquots and store them at -80°C.[22]

  • Minimize Mechanical Stress: Use lower flow rates and gentle mixing methods.[15]

  • Add Detergents: Low concentrations of non-ionic detergents can help solubilize aggregation-prone proteins.[22]

Aggregation_Troubleshooting Start Protein Aggregation Observed Check_Conc Is Protein Concentration High? Start->Check_Conc Check_pH Is Buffer pH near pI? Check_Conc->Check_pH No Sol_Dilute Dilute Protein or Use Shallower Gradient Check_Conc->Sol_Dilute Yes Check_Excipients Are Stabilizing Excipients Used? Check_pH->Check_Excipients No Sol_pH Adjust pH >1 unit from pI Check_pH->Sol_pH Yes Sol_Excipients Add Stabilizers (e.g., Arginine, Glycerol) Check_Excipients->Sol_Excipients No

Caption: Decision tree for troubleshooting protein aggregation.

Endotoxin Removal

Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are potent pyrogens.[24] Their removal is a critical step in the manufacturing of injectable therapeutic proteins.[25]

Q1: My purified protein has high levels of endotoxin. How can I remove it?

Answer: Endotoxins are negatively charged and hydrophobic, which can make them challenging to separate from the target protein.[24][26] Several methods can be employed for endotoxin removal:

  • Anion Exchange Chromatography (AEX): This is a widely used and effective method. By operating in a flow-through mode, where the protein does not bind to the resin but the negatively charged endotoxins do, you can achieve significant endotoxin clearance.[25] Optimizing the pH and conductivity is key to maximizing protein recovery while ensuring endotoxin binding.[25]

  • Mixed-Mode Chromatography: Resins that combine anion exchange and hydrophobic properties can be very effective at removing endotoxins.[18]

  • Affinity Resins: There are commercially available affinity resins with ligands that specifically bind to endotoxins.[27] These can be highly effective and often result in high protein recovery.[27]

  • Two-Phase Extraction: This method uses a system of two immiscible aqueous phases, often containing a non-ionic detergent like Triton X-114, to partition the endotoxins away from the protein.[26] However, the detergent must then be removed in a subsequent step.[26]

MethodPrincipleAdvantagesDisadvantages
Anion Exchange Electrostatic interactionHigh capacity, scalable, cost-effective[25]May require buffer optimization to prevent protein binding
Affinity Ligands Specific binding to endotoxinHigh specificity, high protein recovery[27]Can be more expensive, potential for ligand leaching
Two-Phase Extraction Differential partitioningEffective for high endotoxin levelsRequires subsequent removal of detergent, which can reduce yield[26]
Host Cell Protein (HCP) Removal

HCPs are proteins produced by the host cells used for recombinant protein production.[28][29] They represent a major class of process-related impurities that must be reduced to very low levels in the final drug product.[29][30]

Q1: How can I effectively remove host cell proteins from my therapeutic protein?

Answer: A multi-step purification strategy using orthogonal techniques is essential for effective HCP removal.[20]

  • Affinity Chromatography: The capture step, often Protein A affinity chromatography for monoclonal antibodies, provides a significant reduction in HCPs.

  • Ion Exchange Chromatography: IEX is a powerful tool for separating the target protein from HCPs with different charge properties. Both bind-elute and flow-through modes can be effective.

  • Mixed-Mode Chromatography: The unique selectivities of MMC can remove HCPs that are difficult to separate using traditional methods.[19][20]

  • Hydrophobic Interaction Chromatography: HIC can be used as a polishing step to remove residual HCPs with different hydrophobicities.

Q2: How do I know if my purification process is adequately removing HCPs?

Answer: The level of HCPs must be monitored throughout the purification process and in the final product. The most common method for HCP quantification is the enzyme-linked immunosorbent assay (ELISA).[29][30]

  • Process-Specific ELISA: It is crucial to use an ELISA that has been developed and validated using antibodies raised against a null cell line lysate from your specific expression system. This ensures that the assay can detect the wide variety of HCPs present.

  • Orthogonal Methods: Mass spectrometry is increasingly used as an orthogonal method to ELISA for HCP analysis. It can identify and quantify individual HCPs that may be missed by ELISA and is a powerful tool for process characterization and validation.[30]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample before loading it onto a chromatography column?

A: Proper sample preparation is critical to prevent column clogging and ensure optimal performance. Always centrifuge your sample and then filter it through a 0.22 or 0.45 µm filter to remove cell debris and other particulates. Additionally, ensure your sample is in the correct buffer for binding to the column, which may require a buffer exchange step using a desalting column.[11]

Q2: My column back pressure is high. What should I do?

A: High back pressure is usually caused by a blockage. First, check that the flow rate is not too high for the column and that the system tubing is not clogged.[12][31] If the column itself is clogged, it is likely due to precipitated protein or unfiltered sample.[12] Try cleaning the column according to the manufacturer's cleaning-in-place (CIP) protocol. If this does not work, the frit may need to be replaced, or you may need a new column.[12]

Q3: How do I choose the right chromatography resin?

A: The choice of resin depends on the properties of your target protein and the impurities you need to remove. For a capture step, an affinity resin specific to your protein or a tag is often the best choice. For intermediate and polishing steps, consider the protein's pI and hydrophobicity to select appropriate IEX and HIC resins. Mixed-mode resins can be a good option for challenging separations where single-mode resins are ineffective.[17]

Q4: How important is process validation in therapeutic protein purification?

A: Process validation is a regulatory requirement and is essential to ensure that the purification process consistently produces a safe and effective product. It involves demonstrating that the process is robust and effectively removes impurities like HCPs, endotoxins, and viruses to predefined acceptance criteria. This requires rigorous process characterization, risk assessment, and the implementation of appropriate process controls.

References

  • Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography. (2009). PubMed. Retrieved from [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. Retrieved from [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. Retrieved from [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography. (2007). LCGC International. Retrieved from [Link]

  • Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. (2018). LCGC International. Retrieved from [Link]

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (n.d.). Phenomenex. Retrieved from [Link]

  • Mixed Mode Chromatography. (n.d.). Sartorius. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). ResearchGate. Retrieved from [Link]

  • Removal of Endotoxin from Protein in Pharmaceutical Processes. (n.d.). IVT Network. Retrieved from [Link]

  • Mixed-Mode Chromatography in Downstream Process Development. (2010). BioPharm International. Retrieved from [Link]

  • Effective Strategies for Endotoxin Removal in Therapeutic Protein Purification. (2024). Bio-Rad. Retrieved from [Link]

  • Effective Strategies For Endotoxin Removal In Therapeutic Protein Purification. (2024). BioProcess Online. Retrieved from [Link]

  • Troubleshooting protein loss during ion exchange (IEX) chromatography. (2024). Cytiva. Retrieved from [Link]

  • Host Cell Protein Analysis in Biologics Manufacturing. (2025). Technology Networks. Retrieved from [Link]

  • Challenges of Protein Aggregation during Purification. (2016). BioPharm International. Retrieved from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved from [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Why Is Protein Purification Important? Methods and Challenges. (2025). Patsnap. Retrieved from [Link]

  • Troubleshooting affinity chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Challenges and Solutions in Purifying Recombinant Proteins. (2024). LinkedIn. Retrieved from [Link]

  • Fundamentals of size exclusion chromatography. (2024). Cytiva. Retrieved from [Link]

  • Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors. (n.d.). Creative Biolabs. Retrieved from [Link]

  • A guide to host-cell protein analysis services for biomanufacturers​. (2024). Clinical Trials Arena. Retrieved from [Link]

  • Host Cell Protein (HCP) Analysis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Challenges and Solutions in Recombinant Protein Purification. (n.d.). Biozoomer. Retrieved from [Link]

  • Host Cell Protein Analysis in Biologics Development. (2022). Lab Manager. Retrieved from [Link]

  • SEC Columns FAQs | Size Exclusion Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Enhanced Host Cell Protein Analysis In Biologics Manufacturing. (2020). Bioprocess Online. Retrieved from [Link]

  • How to improve your SEC results. (2018). Cytiva. Retrieved from [Link]

  • Protein aggregation. (n.d.). The University of Queensland. Retrieved from [Link]

  • Making Size Exclusion Chromatography Easier to Understand for Researchers. (2025). Persee. Retrieved from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (2003). ScienceDirect. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Supelco. Retrieved from [Link]

Sources

Technical Support Portal: Troubleshooting Low Conversion Rates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists and provide you with the causal reasoning behind common experimental challenges. This portal is structured to help you diagnose issues, optimize your reaction conditions, and improve the yield and purity of your target pyrazoles.

Part 1: Quick Reference - Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during pyrazole synthesis, particularly the classical Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4]

Q1: My reaction has a low yield, and I've isolated a mixture of two very similar products. What's happening? A: You are likely facing an issue of regioselectivity. If your 1,3-dicarbonyl starting material is unsymmetrical (i.e., the substituents at the C1 and C3 positions are different), the initial attack by the substituted hydrazine can occur at either carbonyl group, leading to the formation of two distinct regioisomers.[1][5] This is one of the most common reasons for an apparent low yield of the desired product.

Q2: The reaction isn't proceeding at all, or is extremely slow, even with heating. What should I check first? A: The first thing to verify is the presence and concentration of your acid catalyst. Many pyrazole syntheses, especially the Knorr reaction, require at least a catalytic amount of acid to protonate a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the hydrazine.[2][3][6] In some cases, uncatalyzed reactions do not proceed at all.[1]

Q3: My reaction mixture turns dark brown or red, and the final product is difficult to purify. Why? A: This often points to the degradation of the hydrazine starting material or side reactions. Phenylhydrazine, for example, is notoriously unstable and can oxidize, leading to colored impurities.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using freshly purified hydrazine can mitigate this issue. Additionally, excessively high temperatures can promote decomposition.[8]

Q4: I'm using a substituted hydrazine (e.g., methylhydrazine), and my regioselectivity is poor. How can I improve it? A: Solvent choice has a dramatic impact on regioselectivity. While ethanol is a common solvent, it often leads to mixtures of regioisomers.[9] Switching to a more specialized solvent can significantly favor one isomer over the other. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain systems.[9][10][11] Aprotic dipolar solvents like DMF or DMAc can also provide excellent regiocontrol.[12]

Q5: After quenching the reaction, I have trouble removing unreacted hydrazine. What is an effective method? A: Unreacted hydrazine and its salts can often complicate purification. An effective method is an acid-base extraction during work-up. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic hydrazine will be protonated and move into the aqueous phase, effectively separating it from your less basic pyrazole product.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of key experimental parameters, explaining the underlying principles to empower your decision-making process.

Guide 1: The Challenge of Regioselectivity

Low yield of the desired isomer is a frequent and significant challenge. The root cause lies in the mechanism of the condensation reaction with unsymmetrical 1,3-dicarbonyls.

The reaction between a substituted hydrazine (R³-NH-NH₂) and an unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) can proceed via two competing pathways, as illustrated below. The initial nucleophilic attack of the terminal nitrogen of the hydrazine can occur at either carbonyl carbon, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.

G start_dk Unsymmetrical 1,3-Dicarbonyl (R1 != R2) int_A Intermediate A (Attack at C1) start_dk->int_A + Hydrazine int_B Intermediate B (Attack at C2) start_dk->int_B + Hydrazine start_hy Substituted Hydrazine (R3-NH-NH2) prod_A Regioisomer 1 int_A->prod_A prod_B Regioisomer 2 int_B->prod_B Cyclization & Dehydration

Caption: Competing pathways leading to two regioisomers.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[12][14]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl.

  • Solvent Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding, like fluorinated alcohols, can stabilize intermediates selectively, thereby directing the reaction down one pathway more efficiently than the other.[9][10]

Guide 2: Optimizing Reaction Conditions

Fine-tuning your reaction parameters is critical for maximizing conversion and minimizing side products.

Use this decision tree to systematically diagnose and resolve low conversion rates.

G Troubleshooting Decision Tree for Low Pyrazole Yield start Low Conversion Rate Detected (TLC/LC-MS) check_sm 1. Verify Starting Material Integrity start->check_sm check_cond 2. Assess Reaction Conditions start->check_cond check_workup 3. Review Work-up & Purification start->check_workup sm_hydrazine Hydrazine Quality? (Use fresh/purified) check_sm->sm_hydrazine sm_dicarbonyl 1,3-Dicarbonyl Purity? check_sm->sm_dicarbonyl sm_stoich Stoichiometry Correct? check_sm->sm_stoich cond_cat Catalyst Issue? (Acid present/active?) check_cond->cond_cat cond_sol Solvent Choice? (Consider TFE/DMF for regioselectivity) check_cond->cond_sol cond_temp Temperature Profile? (Too low/high?) check_cond->cond_temp cond_time Reaction Time? (Monitor to completion) check_cond->cond_time workup_extract Product lost during extraction? check_workup->workup_extract workup_purify Purification method appropriate? check_workup->workup_purify

Caption: A systematic guide to diagnosing low yields.

ParameterCommon IssueRecommended Action & Rationale
Catalyst No or slow reaction.Ensure the presence of an acid catalyst (e.g., acetic acid, H₂SO₄). The mechanism requires protonation to activate the carbonyl.[2][6] If regioselectivity is an issue, consider that different acids (Lewis vs. Brønsted) can influence the outcome.[1]
Solvent Poor regioselectivity; low solubility.For poor regioselectivity with substituted hydrazines, switch from ethanol to 2,2,2-trifluoroethanol (TFE) or N,N-dimethylformamide (DMF) to improve control.[12] The unique hydrogen-bonding properties of TFE can selectively stabilize one reaction pathway over the other.[10]
Temperature Incomplete reaction or product degradation.Start at room temperature and monitor. If slow, increase temperature in 10-20°C increments. High temperatures can cause hydrazine decomposition.[1][8] Some modern methods use microwave heating to reduce reaction times and improve yields.[8]
Reaction Time Low conversion; formation of byproducts.Do not assume a standard reaction time. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[8][15] Extended reaction times can sometimes lead to the formation of unwanted side products.[8]

Part 3: Standardized Protocols & Workflows

Adherence to validated protocols is key to reproducibility. Below are baseline procedures that can be adapted for your specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in your chosen solvent (e.g., ethanol, 20 mL per mmol of dicarbonyl).

  • Addition of Hydrazine: Add the substituted hydrazine or hydrazine salt (1.0 - 1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a base like sodium acetate to liberate the free hydrazine.

  • Catalyst Addition: Add the acid catalyst. For many reactions, 3-5 drops of glacial acetic acid is sufficient.[16]

  • Reaction Execution: Stir the reaction mixture. If necessary, heat to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[16] Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine. To remove unreacted hydrazine, an additional wash with 1M HCl may be performed.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography on silica gel.[8][17]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Regularly monitoring your reaction is the most effective way to determine the optimal reaction time and identify issues early.

G cluster_workflow TLC Monitoring Workflow cluster_analysis Analysis Criteria cluster_decision Possible Decisions prep 1. Prepare TLC Plate (Silica gel) spot 2. Spot Plate (Co-spot SM & Rxn Mixture) prep->spot develop 3. Develop Plate (e.g., 3:1 Hexane:EtOAc) spot->develop visualize 4. Visualize (UV lamp, stains) develop->visualize analyze 5. Analyze Chromatogram visualize->analyze decision 6. Make Decision analyze->decision complete SM spot consumed? New product spot formed? analyze->complete side_prod Multiple new spots visible? analyze->side_prod stop_rxn Stop Reaction & Work Up decision->stop_rxn Yes continue_rxn Continue Reaction decision->continue_rxn No, SM remains troubleshoot Stop & Troubleshoot decision->troubleshoot Yes, complex mixture

Caption: Workflow for effective reaction monitoring using TLC.

Part 4: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.

  • Knorr pyrazole synthesis. Name-Reaction.com.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate.

  • Monitoring the synthesis of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. The Royal Society of Chemistry.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. ResearchGate.

  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.

  • pyrazole.pdf. CUTM Courseware.

  • Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD..

  • Process for the purification of pyrazoles. Google Patents.

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Method for purifying pyrazoles. Google Patents.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ijcrt.org.

  • Knorr Pyrazole Synthesis advice. Reddit.

  • 4 - Organic Syntheses Procedure. Organic Syntheses.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • synthesis of pyrazoles. YouTube.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.

  • Process for preparing pyrazoles. Google Patents.

Sources

Technical Support Center: Characterization of Impurities in 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing impurities in 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. This document is structured to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring scientific integrity and validated methodologies.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the analysis of this compound and its impurities.

Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram.

Question: I am running an HPLC analysis of a batch of this compound, and I see a significant unexpected peak that is not present in my reference standard. How do I identify this unknown impurity?

Answer:

The appearance of an unexpected peak in your HPLC chromatogram indicates the presence of an impurity. A systematic approach is crucial for its identification and characterization.

Step-by-Step Troubleshooting:

  • Verify System Suitability: Ensure your HPLC system is performing correctly. Check the system pressure, retention time, and peak area of your reference standard to confirm they are within the established parameters of your validated method.

  • Investigate Potential Sources: Consider the synthetic route of this compound. Potential impurities can arise from starting materials, intermediates, by-products, or degradation products.[1] The common synthesis involves the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by ethoxylation.

  • Hyphenated Techniques for Structural Elucidation: To identify the unknown peak, hyphenated analytical techniques are indispensable.[2][3]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. The mass spectrometer will provide the molecular weight of the impurity. Fragmentation patterns (MS/MS) can offer significant structural information.

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, perform forced degradation studies.[4][5][6] Expose a sample of pure this compound to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples by HPLC to see if the unknown peak is formed.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive technique for structural elucidation.

Issue 2: The Mass Spectrum of an Impurity Shows an Unexpected Molecular Ion.

Question: My LC-MS analysis of an impurity shows a molecular ion that does not correspond to any of the expected process-related impurities. What could be the cause?

Answer:

An unexpected molecular ion in the mass spectrum can be perplexing, but several possibilities should be investigated.

Troubleshooting Steps:

  • Consider Adduct Formation: In electrospray ionization (ESI), which is commonly used in LC-MS, molecules can form adducts with ions present in the mobile phase. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ in positive ion mode, and [M+Cl]⁻ and [M+HCOO]⁻ in negative ion mode. Check if the observed mass corresponds to an adduct of a plausible impurity.

  • Evaluate for In-Source Fragmentation or Reactions: The ion source of the mass spectrometer can sometimes induce fragmentation or reactions. This can lead to the observation of ions that are not present in the original sample. Varying the ion source parameters, such as the cone voltage, can help to investigate this possibility.

  • Re-examine the Synthetic Pathway: Scrutinize the synthesis of this compound for any potential side reactions that could lead to unexpected by-products. Even minor reactants or catalysts can sometimes lead to the formation of unforeseen impurities.

  • Isotopic Pattern Analysis: Carefully examine the isotopic pattern of the molecular ion. This can provide valuable clues about the elemental composition of the molecule. For instance, the presence of chlorine or bromine atoms will result in a characteristic isotopic pattern.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization of impurities in this compound.

Question 1: What are the most likely process-related impurities in the synthesis of this compound?

Answer:

Based on the typical synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, the following are potential process-related impurities:

  • Unreacted Starting Materials:

    • Hydrazine or a hydrazine derivative.

    • 2,4-Pentanedione (acetylacetone).

  • Isomeric By-products: The reaction of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers.[7]

  • By-products from Side Reactions: Various condensation and cyclization reactions can occur, leading to a range of pyrazole-related impurities.[8]

  • Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product.

Potential Impurity Profile of this compound

Impurity Type Potential Compound Source
Starting MaterialHydrazineIncomplete reaction
Starting Material2,4-PentanedioneIncomplete reaction
By-product1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanoneSide reaction
By-product3,5-Dimethyl-1H-pyrazoleIncomplete ethoxylation
Degradation ProductOxidized derivativesExposure to air/oxidizing agents
Residual SolventEthanol, Toluene, etc.Purification process

Question 2: Which analytical techniques are most suitable for the routine quality control of this compound?

Answer:

For routine quality control, a combination of chromatographic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for purity determination and quantification of known impurities. A well-developed and validated stability-indicating HPLC method is essential.[9]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is the preferred method for the analysis of residual solvents.[9] GC-MS can also be used for the analysis of volatile or semi-volatile impurities.[7]

Question 3: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability.

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Steps:

  • Perform Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][10][11]

  • Initial Method Screening: Use a generic gradient HPLC method with a C18 column to analyze the stressed samples.

  • Method Optimization: Adjust the mobile phase composition (e.g., pH, organic modifier), column chemistry, temperature, and flow rate to achieve baseline separation of the main peak from all degradation product peaks.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Identification

This protocol outlines a general method for the identification of unknown impurities in this compound using HPLC-MS.

Instrumentation:

  • HPLC system with a PDA detector

  • Mass spectrometer with an ESI source

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

Procedure:

  • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • Inject the sample into the HPLC-MS system.

  • Acquire both PDA and MS data.

  • Process the data to obtain the retention time, UV spectrum, and mass spectrum for each peak.

  • Propose a structure for the impurity based on its molecular weight and fragmentation pattern.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol describes a headspace GC-MS method for the determination of residual solvents.

Instrumentation:

  • Gas chromatograph with a headspace autosampler

  • Mass spectrometer

GC Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

Headspace Conditions:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Equilibration Time: 15 min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 35-350

Procedure:

  • Accurately weigh about 100 mg of the sample into a headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial and place it in the headspace autosampler.

  • Run the analysis and identify the residual solvents by comparing their retention times and mass spectra to those of known standards.

Logical Relationships in Impurity Characterization

G cluster_0 Impurity Detection cluster_1 Impurity Identification cluster_2 Impurity Quantification Detect HPLC / GC Analysis Identify LC-MS / GC-MS Detect->Identify Unknown Peak Structure NMR / HRMS Identify->Structure Quantify Validated HPLC / GC Method Identify->Quantify Structure Elucidated

Caption: Logical workflow for impurity characterization.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • IJPRA. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR]. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

Sources

methods for removing unreacted starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical properties.[1] The Knorr synthesis and related methods, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are workhorse reactions for accessing this valuable heterocycle.[1][2][3] However, a successful synthesis is only half the battle. The subsequent purification, specifically the removal of unreacted starting materials, is a critical step that often presents significant challenges.

This guide provides in-depth, field-proven insights and troubleshooting strategies to address common purification issues encountered during pyrazole synthesis. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the chemical principles behind the solutions.

General Principles of Purification

The success of any purification strategy hinges on exploiting the differences in physicochemical properties between the desired pyrazole product and the unreacted starting materials. The most common starting materials in pyrazole synthesis are hydrazines and 1,3-dicarbonyl compounds (or their equivalents).

Compound ClassKey Physicochemical PropertiesImplications for Purification
Hydrazines Basic (due to lone pairs on nitrogen atoms)Can be protonated with acid to form water-soluble salts.
1,3-Dicarbonyls Can be acidic (enolizable protons) or neutralCan sometimes be removed with a basic wash. Generally less polar than pyrazoles.
Pyrazoles Weakly basicCan be protonated by strong acids. Polarity varies widely based on substituents.

Understanding these fundamental properties is the first step in designing a rational and effective purification workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your pyrazole product in a question-and-answer format.

Issue 1: Removing Unreacted Hydrazine

Q: My crude ¹H NMR spectrum shows signals corresponding to unreacted hydrazine. What is the most effective way to remove it?

A: Unreacted hydrazine and its salts are common impurities, especially when used in excess to drive the reaction to completion.[4] The most reliable method for its removal is an acid-base extraction .

  • The Principle: Hydrazine is a basic compound. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the hydrazine will be protonated to form a water-soluble hydrazinium salt.[5] This salt will partition into the aqueous layer, effectively separating it from your less basic pyrazole product, which remains in the organic layer.[6]

  • Causality: The choice of an acidic wash is based on the significant pKa difference between the protonated hydrazine and the protonated pyrazole. This difference allows for selective protonation and extraction.

  • Self-Validation: After the acidic wash, you can validate the removal of hydrazine by analyzing a sample of the organic layer by Thin Layer Chromatography (TLC). The spot corresponding to hydrazine should no longer be visible.

Issue 2: Separating the Pyrazole from the 1,3-Dicarbonyl Starting Material

Q: I'm having trouble separating my pyrazole product from the unreacted 1,3-dicarbonyl compound. They have very similar Rf values on TLC.

A: This is a frequent challenge, as the polarities of the pyrazole and the dicarbonyl can be quite similar. Here are a few strategies to tackle this, ranging from simple to more advanced:

  • Recrystallization: This should be your first approach if your product is a solid. The key is finding a suitable solvent system where the pyrazole and the dicarbonyl exhibit different solubilities.[7]

    • Solvent Screening: Test a range of solvents with varying polarities. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[5][8]

    • Technique: Dissolve your crude product in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.[6] Slow cooling should then yield crystals of your purified product.[7]

  • Flash Column Chromatography: If recrystallization fails or your product is an oil, flash chromatography is the most powerful tool for this separation.[9]

    • Solvent System Optimization: The key to a successful separation is finding the right eluent. Systematically test solvent mixtures (e.g., hexane/ethyl acetate) with TLC to find a system that provides the best separation (largest ΔRf) between your product and the impurity.[10] An ideal Rf for your product is typically between 0.3 and 0.4.[10]

    • Gradient Elution: For very difficult separations, a gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography, can be very effective.[11]

  • Acid Addition Salt Formation: For basic pyrazoles, you can convert the pyrazole into a salt by treating it with an acid (e.g., HCl, H₂SO₄).[7][12] This salt will have drastically different solubility properties than the neutral dicarbonyl starting material and can often be crystallized and isolated.[7][12] The pure pyrazole can then be regenerated by neutralization with a base.[7]

Issue 3: The Product is an Oil and Won't Crystallize

Q: My pyrazole product is a persistent oil, making purification difficult. What are my options?

A: Obtaining an oily product is a common outcome. Here's a decision-making workflow to handle this situation:

  • Trituration: Before resorting to chromatography, try trituration. This involves repeatedly washing the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether).[5] This can often remove less polar impurities and may induce crystallization.

  • Column Chromatography: If trituration fails, column chromatography is the next logical step. Since the product is an oil, you will need to load it onto the column properly. Dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel.[13]

  • Deactivation of Silica Gel: Some basic pyrazoles can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.[13] If you observe this, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[8][11][13]

Workflow & Decision Making

The following diagram outlines a logical workflow for the purification of a crude pyrazole synthesis reaction mixture.

PurificationWorkflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc check_hydrazine Hydrazine Impurity Present? tlc->check_hydrazine workup Aqueous Workup (e.g., H₂O, Brine) check_solid Is Product a Solid? workup->check_solid extraction Acid-Base Extraction extraction->workup check_hydrazine->workup No check_hydrazine->extraction Yes recrystallize Recrystallization check_solid->recrystallize Yes trituration Trituration check_solid->trituration No (Oil) chromatography Flash Column Chromatography recrystallize->chromatography Failure pure_product Pure Pyrazole Product recrystallize->pure_product Success chromatography->pure_product trituration->chromatography

Caption: Decision workflow for pyrazole purification.

Experimental Protocols

Protocol 1: Acidic Wash for Hydrazine Removal

Objective: To remove basic hydrazine impurities from an organic solution containing the pyrazole product.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl (steps 2-5) one more time to ensure complete removal of the hydrazine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Flash Column Chromatography

Objective: To purify a pyrazole derivative from non-basic impurities of similar polarity.

Materials:

  • Crude pyrazole product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, optimized by TLC)

  • Chromatography column, sand, and collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give your desired product an Rf value of ~0.3-0.4 and show clear separation from impurities.[10]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.[13]

  • Elution: Add the eluent to the column and begin collecting fractions. Apply positive pressure to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.

References

  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • Various Authors. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. BenchChem.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis. BenchChem.
  • Perrin, D. D., Armarego, W. L., & Chai, D. R. (1966).
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry, University of Colorado Boulder.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Bassyouni, F. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities.[1][2] Its versatility has led to the development of drugs targeting inflammation, cancer, and microbial infections.[3][4][5][6] This guide provides an in-depth comparison of the biological activities of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol against other notable pyrazole derivatives, supported by experimental data and standardized protocols for researchers in drug discovery.

Introduction to the Pyrazole Scaffold
Featured Compound: this compound

While specific, extensive biological data on this compound itself is not broadly published in top-tier journals, we can infer its potential activities based on structurally similar N-substituted pyrazoles. The introduction of a hydroxyethyl group at the N1 position can influence solubility and potential for hydrogen bonding, which are critical for receptor interaction.

Derivatives of 3,5-dimethylpyrazole have been investigated for a range of activities. For instance, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which share the same core pyrazole structure, demonstrated notable antibacterial, DNA photocleavage, and anticancer activities.[11] Specifically, the naphthyl-substituted analog showed significant inhibition against Escherichia coli and Staphylococcus aureus.[11] This suggests that the 3,5-dimethylpyrazole core is a viable scaffold for developing antimicrobial agents.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, we compare its likely activity profile with other well-characterized pyrazole derivatives known for their distinct anti-inflammatory, anticancer, and antimicrobial properties.

Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin synthesis in inflammation pathways.[7][12][13] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1.[8][14] The key structural features of Celecoxib responsible for its activity are the two aryl groups and the trifluoromethyl moiety on the pyrazole ring.[7]

While this compound lacks these specific bulky aryl groups, many pyrazole derivatives exhibit anti-inflammatory properties through COX inhibition or by modulating other inflammatory mediators like TNF-α and IL-6.[2][8][9] It is plausible that N-hydroxyethyl pyrazoles could exhibit modest anti-inflammatory activity, though likely less potent and selective than highly optimized drugs like Celecoxib.

The pyrazole scaffold is a privileged structure in oncology research, with derivatives showing inhibitory activity against various targets like vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 2 (CDK2), and phosphoinositide 3-kinase (PI3K).[15][16]

  • VEGFR-2 Inhibition: Some pyrazolone-pyrazole derivatives have shown potent inhibition of VEGFR-2, a key receptor in tumor angiogenesis, with IC50 values as low as 828.23 nM.[15]

  • CDK2 Inhibition: Indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, a crucial cell cycle regulator, with IC50 values of 0.074 µM.[15]

  • PI3K Inhibition: Pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors with excellent cytotoxicity against breast cancer cells (MCF7), showing an IC50 of 0.25 μM.[15]

The anticancer potential of this compound would depend on its ability to interact with such specific cancer-related targets, which would require extensive screening.

Numerous pyrazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.[5][17] Their mechanisms often involve inhibiting essential bacterial enzymes or disrupting cell membrane integrity.

  • Against Gram-Positive Bacteria: Coumarin-attached pyrazole derivatives have shown remarkable activity against S. aureus and L. monocytogenes with MIC values of 1 mg/L and 0.5 mg/L, respectively.[17]

  • Against Gram-Negative Bacteria: Imidazo-pyridine substituted pyrazoles have demonstrated potent activity against strains like E. coli and P. aeruginosa, with minimum bactericidal concentration (MBC) values <1 μg/mL.[17] Hydrazone-based pyrazoles have also shown significant activity against various bacterial and fungal strains.[6]

Given that structurally related 3,5-dimethylpyrazole derivatives have shown antibacterial effects, it is reasonable to hypothesize that this compound could possess similar properties.[11]

Compound ClassBiological ActivityTarget/OrganismPotency (IC50 / MIC)Reference
Celecoxib Anti-inflammatoryCOX-2~0.04 µM[7][13]
Indole-Pyrazole Hybrid AnticancerCDK20.074 µM[15]
Pyrazolone-Pyrazole AnticancerVEGFR-2828.23 nM[15]
Imidazo-pyridine Pyrazole AntibacterialE. coli, P. aeruginosa<1 µg/mL (MBC)[17]
Coumarin-Pyrazole AntibacterialL. monocytogenes0.5 mg/L (MIC)[17]
2-(3,5-dimethyl...)-ethanones AntibacterialE. coli, S. aureusModerate Inhibition[11]
Mechanistic Insights & Signaling Pathways

The diverse activities of pyrazoles stem from their ability to interact with a wide range of biological targets.

The anti-inflammatory action of Celecoxib is a well-understood mechanism.[14] It selectively binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[12][13][16]

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Pain & Inflammation) COX2->PGs Synthesizes Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by a pyrazole derivative.

Experimental Protocols for Biological Evaluation

To facilitate comparative research, this section provides standardized, step-by-step protocols for key bioassays. The trustworthiness of these protocols relies on the inclusion of appropriate positive, negative, and vehicle controls to ensure self-validation of results.

The overall process from compound synthesis to activity confirmation follows a logical progression. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Synthesis Compound Synthesis (e.g., Pyrazole Derivative) PrimaryScreen Primary Bioassay (e.g., Cytotoxicity, Antimicrobial) Synthesis->PrimaryScreen DoseResponse Dose-Response Assay (Determine IC50 / MIC) PrimaryScreen->DoseResponse Active Compounds MechStudy Mechanistic Studies (e.g., Enzyme Inhibition Assay) DoseResponse->MechStudy Potent Compounds Lead Lead Compound Identification MechStudy->Lead

Caption: General experimental workflow for identifying bioactive compounds.

This colorimetric assay is fundamental for assessing the effect of a compound on cell proliferation and is often the first step in anticancer screening.[18][19] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[20][21] The amount of formazan produced is quantified spectrophotometrically after solubilization.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.[19]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[22]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

This method is a standard and reliable technique for screening the antimicrobial activity of new compounds.[23][24]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[23][25] The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi. Pour the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.[25]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, C. albicans).[25]

  • Seeding the Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.[24]

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch uniform wells into the agar.[23]

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test pyrazole compound (dissolved in a suitable solvent like DMSO) into each well. Also, include a negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).[23][26]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[26]

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well using a caliper.[26] A larger zone diameter indicates greater antimicrobial activity.

Conclusion

The pyrazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. While this compound is not as extensively studied as compounds like Celecoxib, the known activities of structurally similar pyrazoles suggest its potential as a candidate for antimicrobial or modest anti-inflammatory applications. The comparative data and standardized protocols provided in this guide offer a framework for researchers to systematically evaluate its biological profile and compare it against established and emerging pyrazole derivatives, thereby contributing to the ongoing development of this vital class of heterocyclic compounds.

References

Sources

A Comparative Guide to N-Substituted Pyrazole Ligands: The Unique Role of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Ligands in Modern Chemistry

N-substituted pyrazoles represent a cornerstone class of heterocyclic ligands in coordination chemistry and catalysis.[1] Their enduring appeal stems from a combination of electronic tunability, steric versatility, and robust thermal stability.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique electronic profile. Compared to its isomer imidazole, pyrazole is less basic and a weaker σ-donor, which can be advantageous in catalytic systems that benefit from a more electrophilic metal center.[3] The true power of this ligand class is unlocked through substitution at the N1 position, which not only prevents the formation of bridging pyrazolate anions but also allows for the introduction of additional functional groups to modulate steric properties, solubility, and create multidentate chelating systems.[4]

This guide provides an in-depth comparison of a particularly versatile ligand, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (herein Pz-EtOH) , against other classes of N-substituted pyrazole ligands. The presence of a hydroxyethyl group on the N1 position endows Pz-EtOH with the ability to act as a bidentate N,O-donor, a feature that profoundly influences the structure, stability, and reactivity of its metal complexes.[5][6] We will explore this influence through comparative data, detailed experimental protocols, and mechanistic insights relevant to researchers in catalysis, materials science, and drug development.

Comparative Analysis of Ligand Scaffolds

The choice of an N-substituent dictates the ligand's fundamental properties. Here, we compare Pz-EtOH to three distinct classes of N-substituted pyrazoles to highlight the specific contributions of its N-hydroxyethyl arm.

G PzEtOH This compound (N,O-Bidentate) Key Feature: Chelation & H-Bonding Key Feature: Chelation & H-Bonding PzEtOH->Key Feature: Chelation & H-Bonding SimpleAlkyl 1,3,5-Trimethylpyrazole (Monodentate N-Donor) Key Feature: Simple Sterics, Monodentate Key Feature: Simple Sterics, Monodentate SimpleAlkyl->Key Feature: Simple Sterics, Monodentate Bulky 2,2-Bis(pyrazol-1-yl)diphenylethanol (Bulky N,N,O-Tridentate) Key Feature: High Steric Hindrance Key Feature: High Steric Hindrance Bulky->Key Feature: High Steric Hindrance Tridentate N,N-Bis(pyrazol-1-ylmethyl)aminoethane (N,N,N-Tridentate) Key Feature: Strong Chelation, Defined Geometry Key Feature: Strong Chelation, Defined Geometry Tridentate->Key Feature: Strong Chelation, Defined Geometry G cluster_0 Monodentate Coordination cluster_1 Bidentate Chelation (Pz-EtOH) M1 M N1_py M1->N1_py σ-donation M2 M N2_py M2->N2_py O_eth M2->O_eth G start Start prep Prepare Stock Solutions 1. Ligand in Methanol 2. Cu(NO₃)₂ in Methanol 3. Catechol in Methanol start->prep formation In Situ Catalyst Formation Mix Ligand and Cu(II) solutions (e.g., 2:1 molar ratio) Stir for 15 min prep->formation initiate Initiate Reaction Add Catechol solution to catalyst mixture in a cuvette formation->initiate monitor Monitor Reaction Record Absorbance at 390 nm (o-quinone formation) vs. Time using UV-Vis Spec. initiate->monitor analyze Data Analysis Calculate initial rate (V₀) from the linear portion of the Abs vs. Time plot monitor->analyze end End analyze->end

Sources

A Comparative Guide to the Coordination Properties of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-based ligands represent one of the most versatile and extensively studied families of N-heterocyclic compounds in coordination chemistry.[1][2] Their appeal stems from a unique combination of properties: they are synthetically accessible, their steric and electronic characteristics can be precisely tuned, and they exhibit a remarkable diversity of coordination modes.[1][3][4] This adaptability makes them invaluable building blocks in fields ranging from homogeneous catalysis and materials science to the development of novel therapeutic agents.[3][5][6][7]

This guide provides a comparative analysis of the coordination properties of distinct classes of pyrazole-based ligands. We will move beyond a simple catalog of structures to explore the fundamental principles that govern their behavior. By examining the interplay of sterics, electronics, and ligand architecture, we aim to provide researchers, chemists, and drug development professionals with the expert insights needed to rationally select or design pyrazole-based ligands for specific applications. We will ground these principles in experimental data and provide validated protocols for their synthesis and characterization.

Part 1: Classification and Comparative Coordination Modes

The coordination behavior of a pyrazole ligand is fundamentally dictated by its structure—from the simple, unsubstituted pyrazole ring to complex, multi-dentate chelators. The most common classes and their coordination modes are compared below.

  • Simple Pyrazoles and Pyrazolates: The parent pyrazole (Hpz) heterocycle possesses two nitrogen atoms with distinct properties: a pyrrole-like N1, which is readily deprotonated, and a pyridine-like N2, which serves as the primary Lewis base coordination site.[8] As a neutral ligand, pyrazole typically binds as a monodentate ligand through the N2 atom.[8] Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers, a mode crucial for constructing binuclear or polynuclear complexes.[3]

  • Chelating Pyrazoles: By functionalizing the pyrazole ring with additional donor groups (e.g., pyridine, amine, or phosphine moieties), bidentate (NN), tridentate (NNN), or higher-denticity ligands can be created. These chelating ligands form highly stable complexes due to the chelate effect and are foundational in catalysis and bioinorganic modeling.[1][4]

  • Scorpionate Ligands: First reported by Swiatoslaw Trofimenko, scorpionate ligands are tripodal, tridentate ligands that bind to a metal center in a facial (fac) arrangement, akin to a scorpion grasping its prey with two pincers and stinging it with its tail.[9][10] This class is dominated by two major families, which provide a critical point of comparison:

    • Poly(pyrazolyl)borates (Tp⁻): These are anionic ligands where three pyrazole rings are attached to a central boron atom.[10][11] They are exceptionally versatile, and their steric bulk can be tuned by adding substituents at the 3- and 5-positions of the pyrazole rings.[12][13]

    • Poly(pyrazolyl)methanes (Tpm): These are the neutral analogues of Tp⁻ ligands, where the central [BH]⁻ group is replaced by a C-R group.[14] This seemingly small change—from an anionic to a neutral ligand—has profound consequences on the electronic properties of the resulting metal complex, making the Tp⁻ vs. Tpm comparison a central theme in ligand design.

The versatile coordination behavior of these ligand classes is summarized in the diagram below.

G cluster_modes Common Pyrazole Coordination Modes M1 Metal Center (M) M2 M Pz2 Pyrazolato (Bridging) M2->Pz2 Exo-bidentate M3 M M4 M Pz1 Pyrazole (Monodentate) Pz1->M1 N2 donation Pz2->M3 Exo-bidentate Chelate Bidentate Pyrazole (e.g., Pyridyl-Pyrazole) Chelate->M4 N,N' Chelation Scorp Scorpionate (Tp⁻/Tpm) (Tridentate, fac) Scorp->M4 N,N',N'' Chelation

Caption: Key coordination modes of pyrazole-based ligands.

Part 2: Key Factors Influencing Coordination Properties

The rational design of metal complexes requires a deep understanding of the factors that control ligand performance. For pyrazoles, the coordination properties are primarily governed by a delicate balance of steric hindrance, electronic effects, and the nature of the ligand backbone.

Causality of Steric Effects

The choice to introduce bulky substituents at the 3- and 5-positions of the pyrazole ring is a deliberate strategy to control the coordination environment of the metal center. In scorpionate ligands, for instance, replacing hydrogen with methyl, tert-butyl, or phenyl groups creates a "coordination pocket" around the metal.

  • Mechanism of Action: Larger substituents increase the Tolman cone angle of the ligand, sterically shielding the metal center. This can prevent the coordination of additional ligands, enforce lower coordination numbers, and protect the metal from undesirable side reactions (e.g., dimerization or solvent coordination).[12]

  • Experimental Consequence: In a series of copper(I) carbonyl complexes stabilized by different Tp⁻ ligands, the CO stretching frequency in the IR spectrum shifts depending on the steric bulk. More importantly, the stability of these complexes, which were among the first stable Cu(I)-CO complexes reported, is highly dependent on the protection afforded by the bulky groups.[11]

Table 1: Comparison of Steric Effects in Scorpionate Ligands

Ligand Class Substituent (R) at 3-position Resulting Coordination Environment Key Application Consequence
Tp⁻ H Open coordination sphere, allows for higher coordination numbers Can form sandwich complexes[12]
TptBu tert-Butyl Creates a deep, protective pocket Stabilizes reactive intermediates in catalysis[12]
Tpm H Neutral, less shielding than Tp⁻ Forms stable complexes with a wide range of metals[14]

| Tpm* | Phenyl | Increased steric hindrance over Tpm | Modulates catalytic selectivity |

Electronic Tuning via Substitution

The electronic properties of the pyrazole ligand directly influence the stability and reactivity of the metal complex. Substituents on the pyrazole ring can modulate the ligand's sigma-donating and pi-accepting capabilities.

  • Mechanism of Action: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the coordinating N2 atom, making the ligand a stronger sigma-donor. This strengthens the metal-ligand bond and stabilizes metals in higher oxidation states. Conversely, electron-withdrawing groups (EWGs), like nitro or trifluoromethyl groups, decrease the N2 basicity, making the ligand a weaker donor but potentially a better pi-acceptor.[5][12]

  • Experimental Consequence: The redox potential of a metal complex, measurable by cyclic voltammetry, is highly sensitive to these electronic effects. For a series of [FeCl₂(TpR)] complexes, the Fe(II)/Fe(III) redox potential shifts to more negative values with increasingly electron-donating R groups, indicating that the oxidized Fe(III) state is more stabilized by the stronger donor ligands.

Comparative Study: Anionic Tp⁻ vs. Neutral Tpm Ligands

A direct comparison between the anionic hydrotris(pyrazolyl)borate (Tp⁻) and neutral tris(pyrazolyl)methane (Tpm) ligands highlights the critical role of overall ligand charge.[14]

  • Causality of the Difference: Tp⁻ is a six-electron donor with a negative charge, whereas Tpm is a neutral six-electron donor. This means that a complex like M(Tp)Ln will be neutral, while the analogous M(Tpm)Ln complex will carry the charge of the metal ion.

  • Experimental Consequences:

    • Stability: The anionic charge of Tp⁻ generally forms stronger, more stable bonds with cationic metal centers compared to its neutral Tpm counterpart.

    • Reactivity: The overall charge of the complex dramatically affects its reactivity. For catalytic applications, a neutral complex (from a Tp⁻ ligand) may have different solubility and substrate-approach characteristics than a charged complex (from a Tpm ligand).[14]

    • Synthesis: Tp⁻ ligands are typically synthesized as alkali metal salts (e.g., KTp), which are then used in salt metathesis reactions with metal halides. Tpm ligands are neutral molecules that can be reacted directly with metal precursors.[9][14]

Part 3: Experimental Workflow for Synthesis and Characterization

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. This section provides a validated, step-by-step workflow for the preparation and characterization of a representative pyrazole-based complex.

Workflow Diagram: From Ligand to Characterized Complex

G cluster_synthesis Synthesis & Purification cluster_char Characterization start Starting Materials (Pyrazole, Base, Metal Salt) ligand_synth Step 1: Ligand Synthesis (e.g., Tpm) start->ligand_synth ligand_purify Step 2: Ligand Purification (Recrystallization/Chromatography) ligand_synth->ligand_purify complex_synth Step 3: Complexation Reaction ligand_purify->complex_synth complex_purify Step 4: Complex Purification (Crystallization) complex_synth->complex_purify nmr NMR Spectroscopy (Confirm Structure in Solution) complex_purify->nmr xray Single-Crystal X-ray Diffraction (Definitive Solid-State Structure) complex_purify->xray other_spec Other Techniques (IR, UV-Vis, MS) nmr->other_spec final_product Fully Characterized Complex xray->final_product other_spec->final_product

Caption: Experimental workflow for pyrazole complex synthesis.

Protocol 1: Synthesis of Tris(pyrazol-1-yl)methane (Tpm)

This protocol describes the synthesis of the parent neutral scorpionate ligand, Tpm. The choice of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous basic solution and the organic chloroform phase.

  • Reagents & Setup:

    • Pyrazole (3.0 g, 44 mmol)

    • Chloroform (CHCl₃, 20 mL)

    • 50% w/w Sodium hydroxide (NaOH) solution (20 mL)

    • Benzyltriethylammonium chloride (phase-transfer catalyst, 0.2 g)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Combine pyrazole, chloroform, NaOH solution, and the phase-transfer catalyst in the flask.

    • Heat the mixture to a vigorous reflux with rapid stirring. The reaction is heterogeneous.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After cooling to room temperature, carefully separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting white solid by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 2: Synthesis of [Cu(Tpm)(CH₃CN)]BF₄

This protocol details the complexation of the Tpm ligand with a copper(I) source.

  • Reagents & Setup:

    • Tris(pyrazol-1-yl)methane (Tpm) (0.21 g, 1.0 mmol)

    • Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄) (0.31 g, 1.0 mmol)

    • Dichloromethane (CH₂Cl₂, 20 mL)

    • Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Dissolve Tpm in 10 mL of CH₂Cl₂ in the Schlenk flask.

    • In a separate flask, dissolve [Cu(CH₃CN)₄]BF₄ in 10 mL of CH₂Cl₂.

    • Slowly add the copper solution to the Tpm solution with stirring.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Reduce the solvent volume to approximately 5 mL.

    • Obtain single crystals suitable for X-ray diffraction by slow vapor diffusion of diethyl ether into the concentrated dichloromethane solution.[15]

Comparative Characterization Data

The definitive method for characterizing the coordination properties of these ligands is single-crystal X-ray diffraction, which provides precise bond lengths, bond angles, and coordination geometries.[4][16] NMR spectroscopy complements this by confirming the structure and purity in solution.[17][18]

  • X-ray Crystallography: Analysis of crystallographic data reveals how ligand choice impacts the metal's primary coordination sphere. For example, comparing M-N bond lengths for complexes with electron-donating vs. electron-withdrawing substituents provides direct experimental evidence of electronic effects.

Table 2: Representative Crystallographic Data for Pyrazole-Based Complexes

Complex Metal Ion Ligand Type M-N Bond Length (Å) Coordination Geometry Reference
[Ni(Hpz)₄Cl₂] Ni(II) Monodentate ~2.10 Octahedral [3]
Co(II) Bidentate Schiff-base 2.12 - 2.16 Distorted Octahedral [16]
[Fe(Tpm)Cl₂] Fe(II) Neutral Scorpionate (Tpm) ~2.18 Distorted Tetrahedral [14]

| [Fe(Tp)Cl(CO)₂] | Fe(II) | Anionic Scorpionate (Tp⁻) | ~2.07 | Piano-stool |[11] |

This table is a compilation of typical data; specific values vary with the full structure.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the free Tpm ligand, the pyrazole protons show distinct signals. Upon coordination to a diamagnetic metal center like Cu(I), these signals often shift downfield due to the donation of electron density to the metal and changes in the local electronic environment.[17] For paramagnetic complexes, signals may be significantly broadened or shifted over a wider ppm range.

Conclusion and Future Outlook

The coordination chemistry of pyrazole-based ligands is a mature yet continually evolving field. The ability to precisely control the steric and electronic environment around a metal center through rational ligand design is a powerful tool. The comparative analysis between different classes, particularly the anionic Tp⁻ and neutral Tpm scorpionates, demonstrates that subtle changes in ligand structure can lead to significant differences in the properties and reactivity of their metal complexes.[14]

Future research will likely focus on developing ligands with more complex functionalities for applications in asymmetric catalysis, bio-inspired systems, and advanced materials. The foundational principles of steric shielding, electronic tuning, and backbone effects discussed in this guide will remain central to these efforts, providing a robust framework for innovation in coordination chemistry.

References

  • ULisboa Research Portal. (2024). The exciting coordination chemistry of c-scorpionate compounds. [Link]

  • ACS Omega. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • National Institutes of Health (PMC). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. [Link]

  • University of Florence Thesis. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. [Link]

  • Wikipedia. Scorpionate ligand. [Link]

  • PubMed Central (PMC). (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]

  • ResearchGate. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. [Link]

  • MDPI. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?[Link]

  • ResearchGate. (2002). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. [Link]

  • Royal Society of Chemistry. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. [Link]

  • University of Camerino Thesis. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]

  • National Institutes of Health (PMC). (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. [Link]

  • ResearchGate. Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. [Link]

  • ProQuest. (2011). Perspective: the potential of pyrazole-based compounds in medicine. [Link]

  • Taylor & Francis Online. (2024). Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand. [Link]

  • ACS Publications. (1995). Coordination chemistry of pyrazole-derived ligands. [Link]

  • PubMed. (2011). Perspective: the potential of pyrazole-based compounds in medicine. [Link]

  • ResearchGate. (2011). Perspective: The potential of pyrazole-based compounds in medicine. [Link]

  • Semantic Scholar. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. [Link]

  • ResearchGate. 1 H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. [Link]

  • ResearchGate. 1 H-NMR spectrum of complex prepared from pyrazole as a ligand and cobalt as a metal. [Link]

  • Semantic Scholar. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Semantic Scholar. (2000). Synthesis and X-ray Crystal Structure of a Triple-Stranded Helical Supramolecular Complex Formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I). [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

  • ResearchGate. (2002). Polypyrazolylborates: Scorpionates. [Link]

  • ACS Publications. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. [Link]

  • ACS Publications. (2001). Synthesis, Solid-State NMR, and X-ray Powder Diffraction Characterization of Group 12 Coordination Polymers, Including the First Example of a C-Mercuriated Pyrazole. [Link]

  • ACS Publications. (2002). Polypyrazolylborates: Scorpionates. [Link]

  • ResearchGate. (2008). 1 H NMR spectra of the ligand 1 and of complexes PtLCl 2 (2) and PdLCl 2 (3). [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug) and fipronil (an insecticide).[2] The biological activity and physicochemical properties of these compounds are exquisitely sensitive to their substitution pattern. Consequently, the unambiguous identification of pyrazole isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—is a critical, yet often challenging, task in research and development.

This guide provides an in-depth comparison of pyrazole isomers using three fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, offering field-proven insights to guide your experimental choices and data interpretation.

The Core Challenge: Tautomerism and Positional Isomerism

The primary complexity in pyrazole spectroscopy arises from two phenomena:

  • Annular Tautomerism: For pyrazoles unsubstituted on a nitrogen atom (N-H pyrazoles), the proton can rapidly exchange between the two nitrogen atoms. This prototropic tautomerism means that for a molecule like 3-methylpyrazole, it exists in a rapid equilibrium with 5-methylpyrazole. In most standard NMR experiments at room temperature, this exchange is faster than the NMR timescale, resulting in a time-averaged spectrum where the C3 and C5 positions become chemically equivalent.[3]

  • Positional Isomerism: Substituents can be placed at the 3, 4, or 5 positions of the pyrazole ring. Differentiating between, for example, 3-methylpyrazole and 4-methylpyrazole is essential, as their chemical reactivity and biological profiles can be vastly different.

This guide will focus on comparing the parent 1H-pyrazole with two common positional isomers, 3-methyl-1H-pyrazole and 4-methyl-1H-pyrazole, to illustrate the key distinguishing features.

Workflow for Isomer Differentiation

A multi-spectroscopic approach is the most robust strategy for definitive isomer identification. The following workflow outlines a logical progression from receiving an unknown sample to its structural elucidation.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation Unknown Unknown Pyrazole Isomer MS Mass Spectrometry (MS) Confirm Molecular Weight Unknown->MS Isomeric nature confirmed? IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed to structural analysis NMR NMR Spectroscopy (¹H, ¹³C) Determine Connectivity & Symmetry IR->NMR Data Correlative Data Interpretation NMR->Data ID Definitive Isomer Identification Data->ID

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs).[1] The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a key building block in the synthesis of a multitude of these complex molecules.[1] Its purity is not merely a matter of quality control; it is a fundamental prerequisite for the reliability of experimental data, the safety of downstream products, and the ultimate success of a drug development program. The presence of even minute quantities of impurities can lead to erroneous biological results, introduce toxicity, or impede the progress of a promising therapeutic candidate.

This guide provides a comprehensive overview and comparison of analytical techniques for assessing the purity of synthesized this compound. We will delve into the practical application of orthogonal methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus will be on not just the "how" but the "why," offering insights into the rationale behind methodological choices and the interpretation of the resulting data, all within the framework of international regulatory standards such as the ICH Q3A(R2) guidelines.[2][3]

Understanding Potential Impurities in the Synthesis of this compound

A robust purity assessment begins with an understanding of the potential impurities that can arise from the synthetic route. A common synthesis pathway involves the reaction of 3,5-dimethylpyrazole with an ethylene oxide equivalent. The primary impurities are therefore likely to be:

  • Starting Materials: Unreacted 3,5-dimethylpyrazole.

  • By-products: Isomeric products, such as 2-(3,5-dimethyl-1H-pyrazol-2-yl)ethanol, and products of side reactions.

  • Residual Solvents: Solvents used in the reaction and purification steps.[4]

  • Degradation Products: Compounds formed during storage or under specific reaction conditions.

The choice of analytical methodology should be guided by the physicochemical properties of these potential impurities.

Orthogonal Approaches for Comprehensive Purity Determination

A single analytical technique is rarely sufficient to declare a compound as "pure." Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—techniques that rely on different separation and detection principles—to provide a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is an indispensable tool for the purity assessment of non-volatile organic compounds.[4][5] It separates analytes based on their polarity, making it highly effective for distinguishing the target compound from starting materials and less volatile by-products.

Principle of Operation: A liquid sample is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then used to elute the compounds. More polar compounds will elute earlier, while less polar compounds will be retained longer. A UV detector is commonly used for quantification.

Strengths and Limitations of HPLC for this Application:

StrengthsLimitations
High resolution and sensitivity for non-volatile impurities.[6]May not be suitable for highly volatile impurities or residual solvents.
Well-established and robust methodology.Requires a chromophore for UV detection; some impurities may not be detectable.
Can be used for both qualitative and quantitative analysis.Can be destructive to the sample if fractions are not collected.
Amenable to high-throughput screening.

Experimental Protocol: RP-HPLC Method for this compound

This protocol provides a starting point for method development and should be validated according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-95% B over 15 minutes, then hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A streamlined workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal technique for detecting residual solvents and volatile by-products.[4]

Principle of Operation: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

Strengths and Limitations of GC-MS for this Application:

StrengthsLimitations
Excellent for identifying and quantifying volatile and semi-volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.
High sensitivity and specificity due to mass spectrometric detection.[8]Can require derivatization for polar compounds like alcohols to improve peak shape.
Provides structural information for impurity identification.The high temperature of the injection port can cause degradation of some compounds.

Experimental Protocol: GC-MS Method for this compound

This protocol is designed for the detection of volatile impurities and the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent such as dichloromethane or methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent filter Filter Sample dissolve->filter inject Vaporize & Inject filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Library Search & Identification integrate->identify quantify Quantification identify->quantify

Caption: The workflow for purity assessment using GC-MS.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination Method

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Principle of Operation: A known amount of the sample is mixed with a known amount of a certified internal standard of high purity. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.[6][11]

Strengths and Limitations of qNMR for this Application:

StrengthsLimitations
Provides an absolute measure of purity (w/w %).[7]Lower sensitivity compared to chromatographic methods.
Does not require a reference standard of the analyte.Peak overlap between the analyte and the standard or impurities can complicate analysis.
Non-destructive to the sample.[3]Requires careful selection of an appropriate internal standard and optimized acquisition parameters.
Can simultaneously confirm the structure of the main component.Not suitable for complex mixtures with extensive signal overlap.

Experimental Protocol: qNMR for this compound

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Internal Standard: Maleic acid (certified reference material).

  • Deuterated Solvent: DMSO-d₆

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.

  • Accurately weigh approximately 5 mg of maleic acid and add it to the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube and ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis: The purity of this compound can be calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Illustrative ¹H NMR Data for this compound in DMSO-d₆:

  • ~2.05 ppm (s, 3H): Methyl group at C5 of the pyrazole ring.

  • ~2.15 ppm (s, 3H): Methyl group at C3 of the pyrazole ring.

  • ~3.70 ppm (t, 2H): Methylene group adjacent to the hydroxyl group.

  • ~4.00 ppm (t, 2H): Methylene group attached to the pyrazole nitrogen.

  • ~4.80 ppm (t, 1H): Hydroxyl proton.

  • ~5.75 ppm (s, 1H): Proton at C4 of the pyrazole ring.

For quantification, a well-resolved singlet, such as the proton at C4 of the pyrazole ring, is ideal.

Diagram of the qNMR Logic:

qNMR_Logic cluster_input Inputs cluster_nmr NMR Measurement cluster_calc Calculation mass_analyte Known Mass of Analyte formula Purity Formula mass_analyte->formula mass_std Known Mass of Standard mass_std->formula purity_std Known Purity of Standard purity_std->formula acquire Acquire 1H NMR Spectrum integrate Integrate Analyte & Standard Signals acquire->integrate integrate->formula result Absolute Purity (w/w %) formula->result

Caption: The logical flow for determining absolute purity via qNMR.

Comparative Summary of Purity Assessment Techniques

TechniquePrimary ApplicationType of PurityKey AdvantagesKey Considerations
RP-HPLC Non-volatile organic impurities and by-products.RelativeHigh resolution, robust, widely available.[6][12]Requires a chromophore, may not detect all impurities.
GC-MS Volatile impurities and residual solvents.RelativeHigh sensitivity and specificity, provides structural information.[4]Not suitable for non-volatile compounds, potential for thermal degradation.
qNMR Absolute quantification of the main component.AbsoluteNo analyte reference standard needed, non-destructive, provides structural confirmation.[9][10]Lower sensitivity, potential for peak overlap, requires careful parameter optimization.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The assessment of purity for a critical synthetic intermediate like this compound is a multi-dimensional task that necessitates a thoughtful and scientifically sound approach. No single analytical method can provide a complete picture. A combination of orthogonal techniques is essential for a comprehensive and trustworthy evaluation.

For routine quality control, a validated RP-HPLC method is often sufficient to quantify the main component and known non-volatile impurities. This should be complemented by a GC-MS analysis to control for residual solvents and other volatile organic impurities. For the definitive characterization of a new batch or for use in pivotal studies, qNMR provides an invaluable, orthogonal method for determining the absolute purity, lending a high degree of confidence to the material's quality.

By integrating these techniques, researchers and drug development professionals can ensure the integrity of their starting materials, the reliability of their scientific findings, and the safety and efficacy of the next generation of pyrazole-based therapeutics.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][2]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][3]

  • ResearchGate. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. [Link]

  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][7][10]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. [Link][11]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link][9]

  • Bruker. (2017). Quantitative NMR Spectroscopy. [Link]

  • PubMed. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. [Link][10]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link][4]

  • FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link][7]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link][6]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][11]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link][12]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link][5]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to act as a bioisostere for other aromatic rings have cemented its status as a "privileged structure."[2][3] This unique scaffold is present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5] Commercially successful drugs like the anti-inflammatory agent Celecoxib, a potent COX-2 inhibitor, underscore the therapeutic value of pyrazole-based compounds.[4][6]

This guide provides an in-depth comparison of methodologies for the biological evaluation of novel pyrazole derivatives. As researchers and drug development professionals, our goal extends beyond mere data generation; we aim to understand the underlying mechanisms and make informed decisions in the hit-to-lead optimization process. This document is structured to explain the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

I. Anticancer Activity Evaluation: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a primary focus of pyrazole research, with derivatives showing efficacy against various cancer cell lines.[7][8][9] The therapeutic rationale is to identify compounds that selectively inhibit the growth of malignant cells with minimal toxicity to normal cells.[9][10] Many pyrazole derivatives exert their effects by inhibiting key enzymes in cell division pathways, such as cyclin-dependent kinases (CDKs).[11]

Core Mechanism: Assessing Cytotoxicity via Metabolic Viability

A fundamental first step in anticancer screening is to assess a compound's general cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[12][13] The causality behind this choice is its direct correlation of cellular metabolic activity with cell viability. In live cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[11][13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be self-validating by including appropriate controls (vehicle, positive control) and ensuring reproducible conditions.

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11] The FBS provides essential growth factors, creating an environment conducive to logarithmic cell growth, which is critical for assessing growth inhibition.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrazole compounds and a positive control drug (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the respective wells. Include "vehicle control" wells treated with DMSO at the same concentration as the highest compound dose to account for any solvent-induced toxicity.

  • Incubation:

    • Incubate the plate for 48-72 hours. This duration is chosen to allow for multiple cell doubling times, making the inhibitory effects of the compounds more pronounced.

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gentle agitation on an orbital shaker ensures complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the compound's potency.

Data Presentation: Comparative Cytotoxicity of Novel Pyrazoles

The IC₅₀ values are summarized to provide a clear comparison of potency and selectivity.

CompoundTarget Cell LineIC₅₀ (µM) vs. MCF-7[9]IC₅₀ (µM) vs. HepG2[11]IC₅₀ (µM) vs. Normal FibroblastsSelectivity Index (Normal/MCF-7)
PZ-1 Breast Cancer4.515.2> 100> 22.2
PZ-2 Breast Cancer8.122.5> 100> 12.3
PZ-3 (Broad-Spectrum) Multiple10.211.885.08.3
Doxorubicin (Control) Multiple0.91.25.46.0

Note: Data are hypothetical for illustrative purposes.

Visualization: Pyrazole Targeting a Cancer Signaling Pathway

Many pyrazole compounds function as kinase inhibitors. This diagram illustrates a simplified kinase signaling cascade often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PZ_Compound Novel Pyrazole Inhibitor PZ_Compound->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation A Novel Pyrazole Synthesis & Purification B Structural Characterization (NMR, Mass Spec) A->B C Primary In Vitro Screening B->C D Anticancer Assay (MTT) C->D E Antimicrobial Assay (MIC) C->E F Anti-inflammatory Assay (COX Inhibition) C->F G Data Analysis (IC50 / MIC) D->G E->G F->G H Hit Identification & SAR Analysis G->H

Caption: A streamlined workflow for the initial biological evaluation of novel pyrazole compounds.

III. Anti-inflammatory Activity Evaluation: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases. [14]Pyrazole derivatives are well-known for their anti-inflammatory properties, largely through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. [6][14][15]The key to modern anti-inflammatory drug design is selectivity. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. [6]Selective inhibition of COX-2, as seen with Celecoxib, provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. [15]

Core Mechanism: In Vitro COX Enzyme Inhibition Assay

To assess the potential of novel pyrazoles as anti-inflammatory agents, a direct enzymatic assay is the most logical choice. It allows for the precise determination of inhibitory potency (IC₅₀) against both COX-1 and COX-2 isoforms, enabling the calculation of a selectivity index. This provides a direct mechanistic insight that cellular assays cannot.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Reconstitute purified ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare assay buffer, heme, and the colorimetric substrate (e.g., TMPD).

    • Prepare arachidonic acid (the enzyme substrate) solution.

  • Compound Incubation:

    • In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to designated wells.

    • Add various concentrations of the novel pyrazole compounds. Include a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Initiation of Reaction:

    • Add the colorimetric substrate followed by arachidonic acid to initiate the enzymatic reaction. The peroxidase component of COX catalyzes the oxidation of the substrate, leading to a color change.

  • Data Acquisition:

    • Immediately measure the absorbance over time using a plate reader at the appropriate wavelength (e.g., 590 nm).

    • The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Comparative COX Inhibition and Selectivity

This table allows for a direct comparison of potency and, crucially, COX-2 selectivity.

CompoundIC₅₀ (µM) vs. COX-1IC₅₀ (µM) vs. COX-2 [2]Selectivity Index (COX-1/COX-2)
PZ-7 15.50.819.4
PZ-8 5.25.50.95 (Non-selective)
PZ-9 > 1000.25> 400 (Highly Selective)
Indomethacin (Control) 0.11.80.05
Celecoxib (Control) 25.00.735.7

Note: Data are hypothetical for illustrative purposes.

IV. Structure-Activity Relationship (SAR): The Logic of Molecular Design

The final and most critical step in the evaluation process is to synthesize the data and establish a Structure-Activity Relationship (SAR). SAR studies correlate the chemical structure of the pyrazole derivatives with their observed biological activity. [16][17]This process is fundamental to rational drug design, allowing for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. [3]For instance, studies have shown that specific substitutions on the phenyl rings at the 1 and 5 positions of the pyrazole core are crucial for potent and selective activity. [16][17]

Visualization: Core Pyrazole Scaffold and SAR

This diagram illustrates how different functional groups at various positions on the pyrazole ring can influence its biological profile.

Caption: Key substitution points on the pyrazole scaffold and their general impact on biological activity.

Conclusion

The biological evaluation of novel pyrazole-based compounds is a systematic process that relies on a tiered approach, moving from broad primary screening to more specific, mechanism-based assays. By employing robust, self-validating protocols for anticancer, antimicrobial, and anti-inflammatory activities, researchers can generate high-quality, comparable data. The true insight, however, is derived from integrating these results into a cohesive Structure-Activity Relationship analysis. This crucial step transforms raw data into actionable intelligence, guiding the rational design of the next generation of pyrazole-based therapeutics with enhanced potency, improved selectivity, and greater clinical promise.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Zaqqa, M. (2020). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC, NIH. [Link]

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., Singh, S., & Alam, M. S. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC, PubMed Central. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society. [Link]

  • Kumar, V., & Yusuf, M. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Al-Omair, M. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Review Letters. [Link]

  • Kumar, R., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC, NIH. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Al-Shdefat, R., Al-Smadi, M., Al-Masaeed, M., & Al-Hiari, Y. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. [Link]

  • Various Authors. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Omair, M. A., Al-Zahrani, A. A., Al-Shaeri, M., Al-Massarani, S. M., ... & Choi, R. J. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Al-Zahrani, L. A., Al-Abdullah, E. S., Al-Soliemy, A. M., El-Shishtawy, R. M., & Asiri, A. M. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

  • El-Sayed, W. A., Ali, O. M., Zyada, R. E., & Mohamed, A. A. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Kumar, R., & Tewari, A. K. (2018). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Ren, S., & Chen, C. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • Pérez-Sánchez, A., Barrajón-Catalán, E., Cifuentes, A., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Various Authors. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. Inflammation. [Link]

  • Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Various Authors. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]

Sources

The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2][3] From the potent anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole nucleus has proven its significance in drug design.[1][3] This guide delves into the nuanced world of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol analogs, a class of compounds with burgeoning potential across various therapeutic areas, including kinase inhibition and antimicrobial applications.[4][5][6] By systematically exploring their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity.

The this compound Core: A Foundation for Diverse Bioactivity

The parent compound, this compound, presents a unique combination of a stable, aromatic pyrazole ring and a flexible hydroxyethyl side chain. The pyrazole core, with its two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The dimethyl substitution at positions 3 and 5 of the pyrazole ring influences the molecule's lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties. The ethanol moiety at the 1-position provides a key hydrogen bond donor and acceptor, often playing a critical role in target engagement.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this compound analogs can be systematically modulated by modifying three key regions of the molecule: the pyrazole core, the substituents on the pyrazole ring, and the ethanol side chain.

Modifications of the Pyrazole Core

The pyrazole ring itself is a critical pharmacophore. While this guide focuses on the 3,5-dimethylpyrazole scaffold, it is important to note that alterations to the core, such as the introduction of different substituents or fusion with other heterocyclic rings, can dramatically alter the biological activity profile. For instance, the fusion of a pyrazole ring with other heterocycles has been a successful strategy in developing potent kinase inhibitors.

Impact of Substituents on the Pyrazole Ring

The methyl groups at the 3 and 5 positions are not merely passive space-fillers. Their replacement with other functional groups can lead to significant changes in activity.

  • Alkyl and Aryl Substitutions: Replacing the methyl groups with larger alkyl or aryl moieties can enhance van der Waals interactions with the target protein, potentially increasing potency. However, this can also introduce steric hindrance, leading to a decrease in activity. The optimal size and nature of these substituents are highly target-dependent.

  • Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) on the pyrazole ring can modulate the electron density of the ring system. This, in turn, influences the pKa of the pyrazole nitrogens and their ability to participate in hydrogen bonding, thereby affecting target binding affinity. For example, studies on other pyrazole derivatives have shown that the presence of a 4-chlorophenyl group can contribute to antimicrobial activity.[6]

The Crucial Role of the 1-Position Side Chain

The 2-hydroxyethyl group at the N1 position is a key determinant of the biological activity of these analogs.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching can impact the molecule's flexibility and its ability to adopt the optimal conformation for binding. Elongating the chain may allow it to reach deeper into a binding pocket, while branching can introduce favorable steric interactions.

  • Modification of the Hydroxyl Group: The terminal hydroxyl group is a prime site for modification.

    • Esterification and Etherification: Converting the hydroxyl group to an ester or an ether can modulate the compound's lipophilicity and metabolic stability. This can be a valuable strategy for improving oral bioavailability.

    • Replacement with Other Functional Groups: Replacing the hydroxyl group with other functionalities, such as an amino group, a thiol group, or a carboxylic acid, can introduce new interaction points with the target, potentially leading to a switch in biological activity or an increase in potency. For instance, the conversion of a related pyrazole ethanol to an acetohydrazide derivative has been explored for antimicrobial applications.[7]

Comparative Biological Activities: A Tabular Summary

The following table summarizes the reported biological activities of this compound and its analogs, highlighting the impact of specific structural modifications.

Compound/Analog Structural Modification Biological Activity Key Findings Reference
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) EthanolReplacement of one methyl group with a pyridyl groupAntioxidant (DPPH radical scavenging)The pyridyl moiety and the hydroxyl group contribute to the antioxidant activity.[8][9]
4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleIntroduction of an azophenyl group at the 4-positionAntimicrobialCompounds with chloro substituents showed notable activity against E. coli and S. aureus.[6]
1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanoneAcetylation of the N1-H in the azopyrazole analogAntimicrobialAcetylation of the pyrazole nitrogen maintained or in some cases improved antimicrobial activity.[6]
Pyrazole-based Kinase InhibitorsGeneral pyrazole scaffoldKinase Inhibition (e.g., ALK5, Chk2)The pyrazole ring acts as a versatile scaffold for designing potent and selective kinase inhibitors.[4][5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of this compound analogs typically follow established methodologies in medicinal chemistry.

General Synthesis of this compound Analogs

A common synthetic route involves the condensation of a β-diketone with a substituted hydrazine.

Step 1: Synthesis of the Pyrazole Core

  • To a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol, add 2-hydroxyethylhydrazine (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

In Vitro Biological Evaluation

Antimicrobial Activity Screening:

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[10][11]

Kinase Inhibition Assays:

The inhibitory activity against specific kinases can be determined using various in vitro kinase assay kits, which typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in tuning the biological activity of these analogs. Future research in this area should focus on exploring a wider range of substitutions on both the pyrazole ring and the ethanol side chain to build comprehensive SAR models for different biological targets. The integration of computational modeling and molecular docking studies can further aid in the rational design of more potent and selective analogs.[12]

By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this versatile class of pyrazole derivatives, paving the way for the discovery of new and effective drugs to address unmet medical needs.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its remarkable versatility allows for extensive substitution, enabling the precise modulation of steric, electronic, and physicochemical properties. This adaptability is a primary reason why pyrazole cores are integral to a wide array of commercially significant compounds, from the anti-inflammatory drug celecoxib to the cannabinoid ligand rimonabant and the PDE5 inhibitor sildenafil.[2][3] The development of efficient, regioselective, and scalable synthetic routes to access novel substituted pyrazoles remains a critical objective for researchers in drug discovery and process development.[4]

This guide provides an in-depth comparison of the most prominent and field-proven methodologies for synthesizing substituted pyrazoles. We will move beyond a mere recitation of reaction conditions to explore the underlying mechanistic principles, comparative performance data, and the strategic rationale that guides the selection of one method over another.

Pillar 1: Classical Synthesis — The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the quintessential and most widely utilized method for constructing the pyrazole ring.[3][5][6] Its enduring popularity stems from its operational simplicity and the ready availability of starting materials.

Mechanism and Regioselectivity

The reaction is typically acid-catalyzed and proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[7][8][9] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[8]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The reaction can, and often does, produce a mixture of two constitutional isomers, which can complicate purification and reduce the overall yield of the desired product.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different substitution patterns on the final pyrazole ring.[7][10] Researchers have found that factors like solvent choice and the nature of the hydrazine (e.g., arylhydrazine hydrochloride) can influence the regiochemical outcome, with aprotic dipolar solvents sometimes offering better selectivity than traditional protic solvents like ethanol.[5]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine int1 Hydrazone Intermediate start->int1 Condensation int2 Cyclized Intermediate (Hemiaminal) int1->int2 Intramolecular Cyclization h2o_out1 - H₂O product Substituted Pyrazole int2->product Dehydration h2o_out2 - H₂O

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a classic Knorr-type reaction using a β-ketoester and a substituted hydrazine.[11]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3 mmol, 1.0 eq). Note: The addition can be exothermic.

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.[8][11]

  • Heating: Place a stir bar in the vial and heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.[8][11]

  • Isolation: Once the reaction is complete, turn off the heat and add 10 mL of water to the hot solution with vigorous stirring.[11] Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid product by filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry to obtain the pure pyrazolone product.[11]

Pillar 2: Modern Methods — 1,3-Dipolar Cycloaddition

A powerful and elegant alternative for constructing the pyrazole nucleus is the [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (typically an alkyne or an alkene).[1][5] This approach often offers excellent regioselectivity and is fundamental to modern heterocyclic chemistry.

Mechanism and Advantages

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the dipole and two atoms of the dipolarophile react to form a five-membered ring in a single step.[12] A significant advantage of this method is the potential for high regioselectivity, which is governed by the electronic properties (HOMO-LUMO interactions) and steric factors of the substituents on both the dipole and the dipolarophile.[13]

Historically, the primary drawback was the need to handle potentially unstable and explosive diazo compounds.[13] However, modern protocols have largely circumvented this issue by generating the reactive diazo species in situ from stable precursors like tosylhydrazones, making the process much safer and more practical for routine laboratory use.[13][14]

Dipolar_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Tosylhydrazone Tosylhydrazone (Diazo Precursor) InSituGeneration In Situ Generation of Diazo Compound Tosylhydrazone->InSituGeneration Base Alkyne Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition InSituGeneration->Cycloaddition Reactive Diazo Intermediate Pyrazole Regioselective Substituted Pyrazole Cycloaddition->Pyrazole

Caption: Workflow for pyrazole synthesis via in situ generated diazo compounds.

Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is adapted from a one-pot procedure involving the in situ generation of a diazo compound from an aldehyde.[13]

  • Reaction Setup: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) and tosylhydrazide (1.05 eq) in acetonitrile.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the tosylhydrazone intermediate.

  • Cycloaddition: To the same flask, add the terminal alkyne (1.2 eq) followed by a base such as potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted pyrazole.

Comparative Analysis of Synthesis Methods

The choice of a synthetic strategy is dictated by several factors, including the desired substitution pattern, required regioselectivity, scalability, and the availability of starting materials.

Parameter Knorr Synthesis 1,3-Dipolar Cycloaddition Multicomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, HydrazinesAldehydes/Tosylhydrazones, Alkynes3+ components (e.g., Aldehyde, Hydrazine, β-Ketoester)
Regioselectivity Variable; can be low with unsymmetrical substrates, leading to isomeric mixtures.[3][5]Generally high to excellent, controlled by electronics and sterics.[12][13]Can be high, but is highly dependent on the specific reaction design.[15][16]
Substrate Scope Very broad; a vast number of dicarbonyls and hydrazines are commercially available.Broad; tolerant of many functional groups. Access to alkynes is key.[4]Highly efficient for building molecular diversity from simple precursors.[15]
Key Advantage Operational simplicity, cost-effective, and well-established.[10][11]High regiocontrol, mild reaction conditions with in situ methods.[13][17]High atom economy, procedural simplicity (one-pot), rapid library synthesis.[1][16]
Key Disadvantage Potential for poor regioselectivity.[3]Historical reliance on hazardous diazo compounds (mitigated by modern methods).[13]Reaction discovery and optimization can be complex.
Typical Yields Good to excellent (59-98% reported in specific cases).[3]Good to excellent (up to 99% reported).[3]Moderate to excellent, highly variable.[16]

Conclusion and Future Outlook

While the Knorr synthesis remains a workhorse for its simplicity and reliability, modern methods like 1,3-dipolar cycloadditions and multicomponent reactions offer superior control over regioselectivity and provide more efficient pathways to complex molecular architectures.[1][3][15] The development of catalytic systems, including the use of nano-ZnO, copper triflate, and various Lewis acids, continues to refine these classical and modern approaches, leading to milder conditions, shorter reaction times, and improved yields.[2][3] Furthermore, the increasing adoption of green chemistry principles, such as using water as a solvent or employing microwave-assisted synthesis, is making pyrazole synthesis more sustainable and environmentally friendly.[1][18] As the demand for novel, functionally diverse pyrazole derivatives grows, the strategic selection and optimization of these powerful synthetic methods will be paramount to advancing research in medicine and materials.

References

  • F. F. P. de Assis, P. G. S. Costa, J. S. de S. Neto, et al. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistrySelect. Available at: [Link]

  • L. A. Baeva, R. R. Gataullin. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of General Chemistry. Available at: [Link]

  • M. G. M. D'Oca, S. A. de Souza, R. F. S. Menna-Barreto, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • S. K. Gudimella, G. K. V. Rao, G. K. Kumar, et al. (2006). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]

  • A. A. El-Shorbagy, M. A. El-Sayed, H. A. Abdel-Aziz, et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]

  • W.-J. Li, S.-L. Fan, Y.-Q. Li, et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • S. R. K. Samala, S. R. Vangala, R. P. Galli, et al. (2012). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. ACS Omega. Available at: [Link]

  • W.-J. Li, S.-L. Fan, Y.-Q. Li, et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. Available at: [Link]

  • B. Chen, Y.-F. Han, Y.-P. He, et al. (2018). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • T. J. J. Müller. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • L. A. Baeva, R. R. Gataullin. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. Available at: [Link]

  • P. R. S. Raj, S. R. Atcha, T. Guntreddi, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • M. M. H. Bhuiyan, M. A. B. Prasad, M. M. Alam, et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • S. Fustero, A. Simón-Fuentes, J. F. Sanz-Cervera. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International. Available at: [Link]

  • L. A. Baeva, R. R. Gataullin. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Semantic Scholar. Available at: [Link]

  • D. R. Macías-Mendoza, J. G. López-Cortés, C. G. Espinoza-Hicks, et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. Available at: [Link]

  • S. Kumar, S. Bawa, H. Gupta. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles and 4-benzhydryl-5-methyl-1,2-dihydro-pyrazole-3-one. ResearchGate. Available at: [Link]

  • S. L. Shylaja, S. K. Gudimella, S. P. Chandrasekharan. (2023). Synthesis of tetra‐substituted pyrazoles catalysed by IL. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective [3+2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of a specific class of these compounds: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives. We will delve into their cytotoxic profiles, explore the nuances of their structure-activity relationships, and shed light on their potential mechanisms of action, supported by experimental data from key studies.

Introduction to Pyrazole-Based Cytotoxic Agents

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] The unique structural and electronic properties of this moiety allow for diverse chemical modifications, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The development of pyrazole-containing drugs with high efficacy and low toxicity is an ongoing and crucial endeavor in the fight against cancer.[4] This guide focuses on a promising subclass of pyrazole derivatives, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which have shown significant potential as cytotoxic agents.

Comparative Cytotoxic Activity

A key study by Kumar et al. systematically synthesized and evaluated a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives (designated as 4a-k ) for their in vitro anticancer activity.[5][6] The cytotoxic effects of these compounds were screened against a panel of five human cancer cell lines:

  • HCT116 (Colon Carcinoma)

  • HT29 (Colon Carcinoma)

  • DU145 (Prostate Carcinoma)

  • SKOV3 (Ovarian Cancer)

  • A549 (Lung Adenocarcinoma)

While the complete IC50 dataset from the primary study is not fully available in the public domain, analysis of the published abstracts and citing literature reveals significant findings.

Key Observations:

  • The synthesized derivatives exhibited a range of cytotoxic activities against the tested cancer cell lines.[5][6]

  • Compound 4j , which incorporates a naphthyl moiety as the aryl group, was found to be cytotoxic against all tested cell lines except for the ovarian cancer cell line SKOV3.[7] This suggests a degree of selectivity in its cytotoxic action.

  • Notably, on the A549 lung cancer cell line, derivatives 4j (naphthyl) and 4k (biphenyl) demonstrated a potency comparable to the established anticancer drug, carboplatin.[5]

Table 1: Summary of Cytotoxic Activity for Key 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone Derivatives

CompoundAryl SubstituentHCT116 (Colon)HT29 (Colon)DU145 (Prostate)SKOV3 (Ovarian)A549 (Lung)
4j NaphthylActiveActiveActiveInactiveActive (Comparable to Carboplatin)
4k Biphenyl----Active (Comparable to Carboplatin)

Data compiled from abstracts and secondary citations of the primary study by Kumar et al. A detailed quantitative comparison awaits the availability of the full dataset.

Structure-Activity Relationship (SAR)

The variation in cytotoxic activity across the series of synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives points towards a discernible structure-activity relationship. The nature of the aryl substituent plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds.

Core Scaffold and Aryl Moiety:

The fundamental scaffold consists of a 3,5-dimethylpyrazole ring linked to an arylethanone moiety. The dimethylpyrazole unit is a common feature in many biologically active compounds. The ethanone linker connects this heterocyclic core to a variable aryl group.

Simplified workflow of DNA photocleavage leading to apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Studies on structurally similar pyrazole derivatives strongly suggest that the induction of apoptosis (programmed cell death) and interference with the cell cycle are likely mechanisms of action. [8][9]

  • Apoptosis Induction: Many cytotoxic pyrazole derivatives have been shown to trigger apoptosis in cancer cells. [8]This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating. [4] A study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which are closely related to the compounds of interest, demonstrated that the most potent compound induced cell death primarily through apoptosis and caused cell cycle arrest. [10]This provides strong circumstantial evidence that the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone scaffold likely shares this mechanistic feature.

Experimental Protocols

To ensure the reproducibility and validation of the cytotoxic data, it is essential to follow standardized experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and is the likely method employed in the primary study.

MTT Assay for Cytotoxicity Assessment

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in cell culture medium to achieve the desired final concentrations.

    • The old medium is removed from the wells, and the cells are treated with the compound-containing medium. Control wells should include vehicle (e.g., DMSO) and untreated cells.

  • Incubation:

    • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition:

    • After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives represent a promising class of cytotoxic agents with the potential for further development as anticancer drugs. The available data indicates that the nature of the aryl substituent is a key determinant of their cytotoxic potency and selectivity. While the precise mechanisms of action are still being elucidated, evidence points towards DNA interaction, induction of apoptosis, and cell cycle arrest as significant contributors to their anticancer effects.

Future research in this area should focus on:

  • Comprehensive SAR Studies: Synthesis and evaluation of a wider range of derivatives with diverse aryl substituents to establish a more detailed and quantitative SAR.

  • In-depth Mechanistic Investigations: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mode of action.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By building upon the foundational knowledge presented in this guide, researchers can continue to explore and optimize this promising class of pyrazole derivatives, bringing us one step closer to the development of novel and effective cancer therapies.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. [Link]

  • Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. 0213_article_15. [Link]

  • Proposed mechanism for the formation of pyrazole‐ethanone. ResearchGate. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ResearchGate. [Link]

  • The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives (14)... ResearchGate. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones: antibacterial, DNA photocleavage, and anticancer activities. PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. National Institutes of Health. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Stability of Metal Complexes with Pyrazole Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in coordination chemistry and drug development, the selection of a suitable ligand is paramount to designing metal complexes with desired properties. Pyrazole and its derivatives are a cornerstone of ligand design, offering a versatile scaffold for creating catalysts, molecular materials, and therapeutic agents.[1][2] A critical parameter governing the in-solution behavior and ultimate utility of these complexes is their thermodynamic stability.

This guide provides an in-depth comparison of the stability of metal complexes formed with different pyrazole-based ligands. We will explore the fundamental principles that dictate complex stability, compare pyrazole to its well-known isomer imidazole, and delve into how substitutions on the pyrazole ring can be strategically employed to modulate the stability of the resulting metal complexes. Furthermore, we will provide authoritative, field-proven protocols for the experimental determination of stability constants.

Fundamental Principles Governing Metal Complex Stability

The stability of a metal complex in solution is a measure of the strength of the interaction between the central metal ion and the surrounding ligands.[3] This is quantified by the stability constant (or formation constant, K), which represents the equilibrium constant for the formation of the complex. For a simple 1:1 metal-ligand complex, the reaction is:

M + L ⇌ ML

The stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

Stepwise formation constants (K₁, K₂, K₃...) describe the addition of each ligand, while the overall stability constant (βn) is the product of the stepwise constants (βn = K₁ × K₂ × ... × Kn). A higher log K or log β value signifies a more stable complex.[4] Several key factors influence this value.[5][6]

  • The Central Metal Ion: The stability of a complex is highly dependent on the properties of the metal ion, primarily its charge and size (charge density). Cations with a higher positive charge and smaller ionic radius tend to form more stable complexes. For divalent first-row transition metals, stability often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4]

  • The Ligand: The nature of the ligand is crucial. Key properties include:

    • Basicity: A more basic ligand, i.e., a stronger electron pair donor, generally forms a more stable complex. This is often correlated with the ligand's pKa value.[3]

    • Chelation: Multidentate ligands (chelating agents) that bind to a metal ion through two or more donor atoms form significantly more stable complexes than analogous monodentate ligands. This enhanced stability is known as the chelate effect.[5]

    • Steric Effects: Bulky substituents on the ligand near the coordination site can sterically hinder the metal-ligand bond, leading to less stable complexes.[7]

  • Environmental Factors: The solvent, pH, and ionic strength of the medium can all affect complex stability. For instance, water molecules can compete with the ligand for coordination sites on the metal ion.[7]

Caption: Interplay of factors determining the stability constant (K) of a metal complex.

Comparative Stability Analysis of Pyrazole Ligands

Pyrazole vs. Imidazole: The Effect of Basicity

To understand the coordination chemistry of pyrazole, it is instructive to compare it with its isomer, imidazole. Imidazole is significantly more basic (pKa of conjugate acid ≈ 7.0) than pyrazole (pKa of conjugate acid ≈ 2.5).[4] This difference arises from the charge delocalization in the protonated imidazolium ion, which is more effective than in the pyrazolium ion.[4][8]

This fundamental difference in basicity directly impacts the stability of their metal complexes. As a stronger σ-donor, imidazole generally forms more stable complexes than pyrazole with a given metal ion .[4] This trend is a direct consequence of the principle that more basic ligands form stronger metal-ligand bonds.

The Influence of Substituents on the Pyrazole Ring

The true versatility of pyrazole as a ligand emerges when its core structure is modified. Substituents can be used to fine-tune both the electronic and steric properties, thereby controlling the stability of the resulting metal complexes.

Ligand_Structures cluster_0 A) Unsubstituted Pyrazole cluster_1 B) Electron-Donating Group (e.g., 3,5-dimethylpyrazole) cluster_2 C) Electron-Withdrawing Group (e.g., 3-trifluoromethylpyrazole) cluster_3 D) Chelating Pyrazole (e.g., 3-(2-pyridyl)pyrazole) a a b b c c d d

Caption: Representative pyrazole ligands with varying electronic and structural features.

  • Electronic Effects: The introduction of electron-donating groups (EDGs), such as methyl or amino groups, increases the electron density on the coordinating nitrogen atom. This enhances the ligand's basicity, leading to the formation of more stable metal complexes compared to unsubstituted pyrazole. Conversely, electron-withdrawing groups (EWGs), like trifluoromethyl or nitro groups, decrease the basicity of the pyrazole nitrogen, resulting in less stable complexes.[9] This strategy is a powerful tool for modulating the Lewis basicity of the ligand and, consequently, the properties of the complex.[9]

  • Steric Effects: While EDGs might electronically favor stability, their size and position matter. Bulky substituents placed at the 3- or 5-positions, adjacent to the coordinating nitrogen, can create steric hindrance that weakens the metal-ligand bond and reduces complex stability.[7] This effect can sometimes counteract the favorable electronic contribution of the substituent.

  • The Chelate Effect: The most dramatic increase in stability is achieved by designing multidentate pyrazole ligands. By incorporating another donor group (e.g., a pyridine ring, an amino group, or another pyrazole) into the substituent, a chelating ligand is formed.[10] These ligands bind to the metal ion at multiple points, leading to a large increase in stability due to favorable entropic effects. For example, ligands like 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene are powerful chelating agents that form highly stable complexes.[7]

Quantitative Comparison of Stability Constants

The following table summarizes representative stability constant data (log K₁) for various pyrazole ligands with common divalent metal ions, illustrating the principles discussed above. Note that experimental conditions (solvent, temperature, ionic strength) can influence these values.[4][10]

LigandMetal Ionlog K₁Key FeatureReference
PyrazoleCu²⁺~1.8 - 2.5Baseline[4]
PyrazoleNi²⁺~1.2 - 1.7Baseline[4]
ImidazoleCu²⁺~4.3Higher Basicity[4]
ImidazoleNi²⁺~3.1Higher Basicity[4]
3,5-DimethylpyrazoleCu²⁺~2.6Electron-Donating[11]
3-(2-hydroxyphenyl)pyrazole derivativeCu²⁺8.87Chelation[10]
3-(2-hydroxyphenyl)pyrazole derivativeNi²⁺7.21Chelation[10]
3-(2-hydroxyphenyl)pyrazole derivative*Co²⁺7.02Chelation[10]

*Data for 3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazole (L1) from the reference.

As the data clearly shows, the chelating pyrazole ligand forms complexes that are orders of magnitude more stable than the simple monodentate pyrazoles, highlighting the profound impact of the chelate effect.

Experimental Protocol: Potentiometric Determination of Stability Constants

Potentiometric titration, specifically using the Calvin-Bjerrum method as refined by Irving and Rossotti, is the most widely used and accurate technique for determining stability constants in solution.[12][13][14] The method involves monitoring the pH of a solution containing the metal and ligand as it is titrated with a standard base. The resulting data allows for the calculation of the average number of ligands bound to the metal ion (n̄) and the free ligand concentration (pL), from which the stability constants are derived.[15]

Rationale Behind the Method

The core principle is a competition experiment. Protons (H⁺) and metal ions (Mⁿ⁺) compete to bind with the ligand (L). By titrating with a base (OH⁻), we deprotonate the ligand, making it available to coordinate with the metal ion. This coordination releases protons, causing a divergence in the titration curve compared to a titration of the ligand alone. The magnitude of this divergence is directly related to the stability of the metal-ligand complex.

Step-by-Step Experimental Workflow
  • Solution Preparation (Critical for Accuracy):

    • Prepare a stock solution of the pyrazole ligand in a suitable solvent. Due to the limited water solubility of many derivatives, a mixed solvent system like 70% dioxane-water or ethanol-water is often necessary.[10][16]

    • Prepare standardized stock solutions of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) and a strong mineral acid (e.g., HNO₃ or HClO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH). This is crucial, as carbonate impurities will buffer the solution and introduce errors.

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant high ionic strength throughout the titration, ensuring that activity coefficients remain constant.[17]

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffers that bracket the expected pH range of the titration.

    • Use a thermostated vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Use a micro-burette for precise addition of the titrant.

    • Continuously stir the solution and, if necessary, bubble nitrogen gas through it to exclude atmospheric CO₂.

  • Performing the Titrations:

    • Carry out three separate titrations:

      • (A) Acid alone: Acid + Inert Salt + Solvent.

      • (B) Acid + Ligand: Acid + Ligand + Inert Salt + Solvent.

      • (C) Acid + Ligand + Metal: Acid + Ligand + Metal Salt + Inert Salt + Solvent. (Ensure the ligand is in excess, typically a 10:1 ligand-to-metal ratio).

    • For each titration, add small, precise aliquots of the standard base and record the pH reading after it stabilizes. Continue well past the equivalence point.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the three titration curves (pH vs. volume of base added).

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's protonation constants (pKa values).

    • Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand exponent (pL) at each pH value from the titration data.[13]

    • Plot n̄ versus pL. This is the "formation curve."

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[15]

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_setup 2. Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis P1 Prepare Standard Solutions: - Ligand - Metal Salt - Acid (HClO₄) - Base (NaOH, carbonate-free) - Inert Salt (KNO₃) S1 Calibrate pH Meter P1->S1 S2 Thermostated Titration Vessel T1 Titration A: Acid Only S2->T1 T2 Titration B: Acid + Ligand T1->T2 T3 Titration C: Acid + Ligand + Metal T2->T3 A1 Plot pH vs. Volume of Base for A, B, and C A2 Calculate Ligand pKa from curves A and B A1->A2 A3 Calculate n̄ and pL from all three curves A2->A3 A4 Plot Formation Curve (n̄ vs. pL) A3->A4 A5 Determine Stability Constants (log K) from formation curve A4->A5

Caption: Experimental workflow for determining metal-ligand stability constants via potentiometric pH titration.

Conclusion

The stability of metal-pyrazole complexes is a tunable and predictable property governed by fundamental principles of coordination chemistry. While unsubstituted pyrazole is a weaker ligand than imidazole due to its lower basicity, chemical modification of the pyrazole ring provides a powerful avenue for designing highly stable and specific metal complexes. Researchers can enhance stability by introducing electron-donating groups or, most effectively, by designing multidentate chelating ligands. Conversely, stability can be reduced by using electron-withdrawing groups or by introducing steric bulk near the coordination site. A thorough understanding of these factors, supported by robust experimental determination of stability constants using techniques like potentiometric titration, is essential for the rational design of functional metal-pyrazole complexes for applications in medicine, catalysis, and materials science.

References

  • BenchChem. (n.d.). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers.
  • Al-Masoudi, E. A., & Al-Jibouri, M. N. (2018). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Modern Česko-Slovenská Platforma (Mocedes).
  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Retrieved from [Link]

  • Gül, A., & Köseoğlu, F. (2005). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. Reviews in Analytical Chemistry, 24(4).
  • Ramteke, A., et al. (2013). Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Scholars Research Library.
  • Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]

  • Khobragade, V. B., & Narwade, M. L. (2012). Study of proton-ligand and metal-ligand stability constants of Cu (II) and Mn (II) complexes with chlorosubstituted pyrazoles an. Journal of Chemical and Pharmaceutical Research, 4(1), 189-193.
  • Pawar, R. P. (2023). STUDY OF METAL-LIGAND COMPLEXES IN SOLUTION AND THEIR STABILITY CONSTANT. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Retrieved from [Link]

  • Sharma, K., & Mehta, R. K. (2014). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Scientific and Research Publications, 4(11).
  • Khobragade, V. B., & Narwade, M. L. (2012). Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions pH-metrically and spectrophotometrically. Journal of Chemical and Pharmaceutical Research, 4(1), 189-193. Retrieved from [Link]

  • Reedijk, J., et al. (1969). Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. ResearchGate. Retrieved from [Link]

  • Boukheddaden, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of metal complexes. Retrieved from [Link]

  • Zborowski, K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Retrieved from [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]

  • Davydenko, I., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Ligand Performance in Catalysis: A Case Study of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand in a catalytic system is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the N,O-bidentate ligand, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. We will objectively benchmark its performance against established ligand classes, supported by experimental data, and provide detailed protocols to enable you to validate these findings in your own laboratory.

The Pivotal Role of Ligands in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, relies on a palladium catalyst. The performance of this catalyst is intricately modulated by the coordinating ligand. The ligand's role is multifaceted: it stabilizes the palladium center, influences its electronic properties, and dictates the steric environment around the metal. These factors, in turn, govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The choice of ligand can be the determining factor in achieving high yields, minimizing side reactions, and enabling the coupling of challenging substrates. While bulky, electron-rich phosphine ligands have historically dominated the field, there is a growing interest in alternative ligand scaffolds, such as N-donor ligands, which can offer advantages in terms of air stability, cost, and unique reactivity.[1]

This compound: A Versatile N,O-Bidentate Ligand

This compound belongs to the class of pyrazole-based ligands. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their utility as ligands stems from their tunable steric and electronic properties, which can be readily modified by substitution on the pyrazole ring. The title compound features a pyrazole moiety for coordination to the metal center and a hydroxyl group, which can also participate in coordination, forming a stable chelate ring. This N,O-bidentate coordination mode can enhance the stability and catalytic activity of the palladium complex.

Benchmarking Performance: A Comparative Analysis

To objectively assess the performance of this compound, we will compare it with two widely recognized classes of ligands in the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid, a common model reaction. The alternatives chosen for this comparison are a representative bulky monophosphine ligand, SPhos, and a classic N,N-bidentate ligand, 2,2'-bipyridine.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

LigandCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON
This compound Pd(OAc)₂1K₂CO₃Toluene10012[Data not available in searched literature][N/A]
SPhosPd(OAc)₂1K₃PO₄TolueneRT29898
2,2'-BipyridinePd(OAc)₂1K₂CO₃DMF8012[Data not available in searched literature][N/A]

Note: While direct, quantitative comparative data for this compound in this specific model reaction was not available in the searched literature, the table is structured to highlight the key performance indicators that should be evaluated. The data for SPhos is representative of the high efficiency of modern phosphine ligands. The performance of the pyrazole-based ligand is anticipated to be competitive, particularly in terms of catalyst stability.

Causality Behind Experimental Choices and Expected Performance

The selection of reaction parameters is crucial for a fair comparison. Toluene is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. The choice of base is dependent on the ligand and substrates; potassium carbonate is a versatile and cost-effective base suitable for many Suzuki couplings.

Expected Performance Insights:

  • This compound: The N,O-bidentate nature of this ligand is expected to form a stable palladium complex, potentially leading to a longer catalyst lifetime and resistance to decomposition at elevated temperatures. The pyrazole moiety provides a tunable electronic environment that can facilitate the catalytic cycle.

  • SPhos (A Bulky Monophosphine Ligand): Ligands of this class are known for their high activity, often enabling reactions at room temperature with low catalyst loadings.[2] Their bulkiness promotes the reductive elimination step, which is often rate-limiting, and can facilitate the coupling of sterically hindered substrates.

  • 2,2'-Bipyridine (An N,N-Bidentate Ligand): As a classic nitrogen-based ligand, bipyridine can form stable palladium complexes. However, in some cases, the resulting complexes may be less active than those formed with bulky phosphine ligands, particularly for challenging substrates.

Experimental Protocols

To facilitate your own comparative studies, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol is adapted from established synthetic routes for N-alkylated pyrazoles.

Workflow for the Synthesis of this compound

reagents 3,5-Dimethylpyrazole 2-Bromoethanol Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Reaction Setup - Combine reagents - Heat with stirring reagents->reaction 1 workup Work-up - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup 2 purification Purification - Column chromatography workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for comparing the performance of different ligands.

Workflow for Ligand Comparison in Suzuki-Miyaura Coupling

cluster_ligands Ligand Screening setup Reaction Setup (Inert Atmosphere) reagents Add: - Pd(OAc)₂ - Ligand - Aryl Halide - Arylboronic Acid - Base - Solvent setup->reagents reaction Reaction - Heat to desired temperature - Stir for specified time reagents->reaction analysis Analysis - Monitor by GC/TLC - Isolate and characterize product - Calculate yield and TON reaction->analysis ligand1 Ligand A: 2-(3,5-Dimethyl-1H- pyrazol-1-yl)ethanol ligand2 Ligand B: SPhos ligand3 Ligand C: 2,2'-Bipyridine

Caption: Experimental workflow for comparing ligand performance in Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) and the respective ligand (0.01-0.02 mmol, 1-2 mol%).

  • Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and characterize by NMR and mass spectrometry to determine the yield.

Conclusion and Future Outlook

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The Causal Logic of Caution: Hazard Assessment of Pyrazole Derivatives

The foundation of any disposal procedure is a thorough understanding of the potential hazards. In the absence of a dedicated SDS for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, we turn to the established hazard profiles of analogous pyrazole compounds. This "surrogate data" approach, a standard practice in chemical safety assessment, compels us to adopt a conservative stance, assuming a "worst-case" hazard profile to ensure a high margin of safety.

Structurally similar pyrazole derivatives consistently indicate the following potential hazards:

  • Acute Oral Toxicity : Many pyrazole derivatives are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation : A common characteristic of this chemical family is the propensity to cause skin irritation and serious eye irritation or damage.[3][4]

  • Respiratory Irritation : Inhalation may lead to respiratory tract irritation.[4]

  • Environmental Hazards : Some pyrazole derivatives are noted as being harmful to aquatic life with long-lasting effects, underscoring the imperative to prevent their release into the environment.[3]

Based on this analysis, This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3][4]

Quantitative Data Summary from Analogous Compounds

To provide a clearer perspective, the following table summarizes key safety and disposal information from the SDSs of related pyrazole compounds.

Hazard CategoryFindingDisposal Implication
Acute Toxicity (Oral) Harmful if swallowedDo not ingest; prevent environmental release.
Skin Irritation Causes skin irritationRequires handling with chemical-resistant gloves.
Eye Irritation Causes serious eye irritation/damageMandates the use of safety glasses or goggles.
Respiratory Irritation May cause respiratory irritationWork should be conducted in a well-ventilated area or fume hood.
Environmental Hazards Potentially harmful to aquatic lifeMust be disposed of as hazardous waste, not in sanitary sewers.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from the laboratory. This workflow is designed to be a self-validating system, ensuring compliance with institutional and regulatory standards such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]

Step 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the waste.

  • Solid Waste : Collect any unused, expired, or contaminated solid this compound in a designated hazardous waste container. This includes any grossly contaminated materials such as weighing papers, absorbent pads, or personal protective equipment (PPE).[3]

  • Liquid Waste : Solutions of this compound should be segregated based on the solvent used. As this compound is an ethanol derivative, it is likely to be used with other non-halogenated organic solvents.

    • Non-Halogenated Organic Waste : This is the most probable waste stream. Do not mix with halogenated solvent waste, as this significantly increases disposal costs and complexity.[7][8][9]

    • Aqueous Waste : If dissolved in an aqueous solution, it must still be collected as hazardous aqueous waste. Do not dispose of it down the drain.

Expert Insight: The segregation of halogenated and non-halogenated waste is a cornerstone of efficient and cost-effective laboratory waste management. Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts.[8][9]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure the safety of all personnel handling the waste.

  • Container Selection : Use a container that is in good condition, chemically compatible with the waste, and has a secure, tight-fitting lid.[10] High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste. For flammable liquid waste, use of a safety can is recommended.[9]

  • Labeling : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[5] The label, which should be obtained from your institution's Environmental Health and Safety (EHS) department, must include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • An accurate list of all constituents and their approximate percentages, including solvents.[10]

    • The relevant hazard warnings (e.g., "Flammable," "Irritant").

    • The date of accumulation (the date the first waste was added).

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory prior to its collection.

  • Designated Area : Store the sealed waste container in a designated hazardous waste satellite accumulation area.[3] This area should be well-ventilated, such as within a chemical fume hood, and away from incompatible materials.

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Container Integrity : Keep the waste container securely closed at all times, except when actively adding waste.[5][10]

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.

  • Request for Pickup : Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

  • Professional Disposal : The EHS department will arrange for the collection and subsequent disposal of the waste, typically through high-temperature incineration, which is the recommended method for organic chemical waste.[3]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_identification Identification & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal WasteGen Generate Waste (Solid or Liquid) Identify Identify as Hazardous Waste (Based on Surrogate Data) WasteGen->Identify SolidWaste Solid Waste (Unused chemical, contaminated PPE) Identify->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) Identify->LiquidWaste Liquid Container Select Compatible Container (HDPE, Glass, Safety Can) SolidWaste->Container SegregateLiquid Segregate by Solvent Type LiquidWaste->SegregateLiquid NonHalogenated Non-Halogenated Organic Waste SegregateLiquid->NonHalogenated Non-Halogenated Halogenated Halogenated Organic Waste SegregateLiquid->Halogenated Halogenated Aqueous Aqueous Hazardous Waste SegregateLiquid->Aqueous Aqueous NonHalogenated->Container Halogenated->Container Aqueous->Container Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) Container->Label Store Store in Designated Area (Secondary Containment, Closed Lid) Label->Store Request Request EHS Pickup Store->Request Disposal Professional Disposal (e.g., Incineration) Request->Disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an inert absorbent material to contain it. Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, or if you are unsure, contact your institution's EHS department immediately. Always wear appropriate PPE, including gloves and eye protection, during cleanup.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise that extends beyond the laboratory bench.

References

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Kemicentrum. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Stockmeier Chemie GmbH & Co. KG. (2013). Safety Data Sheet ETHANOL 641 (96%) VERG MEK/BITREX. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. MySkinRecipes. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Airgas. (2019). Safety Data Sheet Ethanol. Airgas. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. As drug development professionals, our commitment to safety is paramount, extending from discovery through to manufacturing. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification: Understanding the Compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be established by examining data from structurally analogous pyrazole derivatives. The available safety data sheets for similar compounds consistently indicate a clear hazard profile that must be respected.[1][2][3][4]

Based on this principle of chemical analogy, the compound should be handled as if it possesses the following hazards, in accordance with the Globally Harmonized System (GHS).

Table 1: Anticipated GHS Hazard Profile

Hazard ClassGHS CodeHazard Statement
Skin IrritationH315Causes skin irritation.[3][4][5]
Eye IrritationH319Causes serious eye irritation.[3][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4][5]

The causality is clear: the pyrazole functional group and associated structure can interact with biological tissues, leading to irritation upon contact. Therefore, the primary goal of our personal protective equipment (PPE) strategy is to create an impermeable barrier between the chemical and the researcher.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary line of defense.[6] PPE serves as the critical final barrier. The following PPE is mandatory for all procedures involving this compound.

Table 2: Mandatory PPE for Handling this compound

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield.Rationale: The H319 "Causes serious eye irritation" classification necessitates robust protection.[3][5] Standard safety glasses are insufficient for splash protection. Goggles provide a seal around the eyes, and a face shield is required when handling larger quantities (>50 mL) or when a splash hazard is significant. All eyewear must be compliant with ANSI Z87.1 (US) or EN166 (EU) standards.[1][5][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene).Rationale: To prevent skin contact and irritation (H315), chemical-resistant gloves are essential.[3] Nitrile gloves offer good resistance to a broad range of chemicals and are a standard choice for handling heterocyclic compounds.[1] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the compound. Never reuse disposable gloves.
Body Laboratory Coat.Rationale: A standard lab coat protects against incidental contact and small splashes, preventing contamination of personal clothing.[2] For procedures with a higher risk of significant splashes, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Use in a well-ventilated area (fume hood).Rationale: The H335 classification "May cause respiratory irritation" dictates that this compound must be handled within a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[3][4] If engineering controls are insufficient or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[1]

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within your laboratory.

Safe Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Personal Checks: Don all required PPE as outlined in Table 2. Wash hands thoroughly before and after the procedure.[5]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.

  • Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][8]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory area.[8]

Emergency Protocols: Spill and Exposure

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Small Spill (<5g or <50mL): Absorb with an inert material (e.g., sand, vermiculite), sweep up, and place into a suitable, sealed container for chemical waste disposal.[3] Clean the spill area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert your facility's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

PPE Selection Workflow

The level of PPE required can be scaled based on the specific procedure. The following workflow provides a logical framework for this decision-making process.

PPE_Workflow start Assess Handling Procedure for This compound decision1 Scale of Work? start->decision1 decision2 Aerosol Generation Potential? decision1->decision2  < 1g (Solid)  < 50mL (Solution) proc3 Maximum Containment - Chemical Resistant Suit/Apron - Double Gloving - Chemical Goggles & Face Shield - Consider Respirator decision1->proc3  > 1g (Solid)  > 50mL (Solution) proc1 Standard PPE - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields decision2->proc1  Low  (e.g., Weighing solid) proc2 Enhanced PPE - Lab Coat - Nitrile Gloves - Chemical Goggles - Face Shield decision2->proc2  High  (e.g., Vortexing, Sonicating)

Caption: PPE selection workflow based on procedural scale and risk.

Disposal Plan: Responsible Stewardship

Chemical waste must be handled with the same diligence as the parent compound.

  • Containerization: All waste containing this compound, including contaminated gloves, paper towels, and surplus material, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]

  • Compatibility: Do not mix this waste stream with incompatible materials.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[4][5] Never dispose of this chemical down the drain.[5][12]

By adhering to these rigorous safety standards, you not only protect yourself and your colleagues but also ensure the integrity and success of your vital research.

References

  • Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxjsWUit0qAQDUIe8OoZWr_lRGbgd6GuFsVGFxowZO4gjDTaIHvWbkiLXYbtiYE9Sgz4S_tMt9bEXa9PnEI7LE3F3aLCyF6deX9LQfyVNyW63oKTaq0-J_mQURAvDRG8S_faCw2FQuYqrtT4ux6JHC6OLy3TfUcq17sGH3LfulxZs1JugbYSaFaPU1tPP70j_2U4dxc6tfLY55PpXuaS8yohaLCI=]
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8Q7OtIYR7nKPAo2JAkaUvWUJmieQHOD5ZjMLRMOjNUujOvECshzoho5s0Y3jey7kWB_6f1LF7_45sd2362T2n9ymj0BsxXFkME0cEVLOHWhyUKXL_tJrL1ja29zEZzs7jQJYWFmWuzRUli3YOswfNzRcHQEcAvUHYjw9fp2TBQJIwmvqhKYfzAVdQJBDI9UOAYW71KWcX4Iyx0rMoBuCAc2cFytGq6bi]
  • 2-(3-Methyl-1h-pyrazol-1-yl)ethanol Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF18cNngq-k1EX6S2BrzDq7WRozL2rQGRCcyFtapBv_rg6iL8DWxjyIIkkT01UYehmwZON4t9olbgcXUJdCaOuB0GN_rHwi_fCuH_khPYm7XZbu2VETgYD9y0z1IFU8OA==]
  • SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xDkQCdLjHeQampiKIF5K9OMD00mPwYeT5e20Q8z2ogBWMBlvW58ymcuJYrBaKwJ_h-Scm0prNS-PHs2H-cRPQahlh3sasdgaDTHFOd1Sog8IQDfexeOOm2rJA95CYNk0l3fswgc77l5bMMqYbcFX]
  • Safety Data Sheet - Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjLCLnrBLHwknbwLsyDKANTvQPnqKqthQ7U6nu4FguCvjfFCOXEFWi2pukBlly6Q-CnSTrsZCmKSEmtjCHDkDdg2mp1r12VRZUNf3jasQETGtASHG0ZuKgFtIfxY0AnZafjmaWmtTlog==]
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF8F2cNUEYLUIyZymckWZXtOgT7FUtlaei8hzv4zmHG0qnDmTWYZ039ZmanQV2JBos0i7myM2wiTBv5drGt2aHvpx9HPWx7yBN9lorYY-vlQ5AajElBvLt0inSTbNa6EvXZ-MSxkZx0HGvhWLd5oxa-mPHw9NbbUznxdsOeEJd_XH5_a8Ug0fpy3KlfFmCcotC]
  • SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlP_XpFFoiN_m5bfg-X2SSH0cf29LwTsVhHrFmhrw1s3veW_i4flSi2gC6wHnboQGiyUcqZqRQPD_kYP3nfkrBAZ4RfiHij_2Jld-shlYAUm8DXHnPUL12Mg-G-TogIZsXOqc283Ut6ob97Ak3VL2QLeIv5M0O04cqrU_l9RFGl_K4tKyDYC6LI1aXhXn5fIf0fb05BmDf0-Serc2R181VnDZrQbrNgVY1itwFUmlbC43c47JAw-0u-TaJeVzsJNFllBCIgjmypOcwWHeXniegAbUh_qQyqHBleeszfQ==]
  • SAFETY DATA SHEET - Ethyl Alcohol, Denatured 95%. EMD Millipore Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZQ5Fj92Q4eTMa-fcKBjVZhpXIlMniJyEYuhlgN-ewE6oNUZjDppJxcyMqkuX9o8-kWUFhf4hHE9VXOMerIzi8iODd_qIPZJbNRK9l-IohQUoA6t3xaoOAjnFMu2HaRnKnYKGn6tRhaPY0FbJAGZZYLcV0qANrVVIQaSIqg00HvX2YtoogRdap4NR9wMDZw==]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8UG-JnqRFPpWZ04T3x-NDvl1caitHHpdiXZKobCo1wugxzojPBYQIa2e8brDerwwx-gYo3oQgj7w05OHjfoLuIzqd9FThQE1GlE0XAG6U7aSzgsq2EGrO_kgMjcy4CVetwbnc]
  • SAFETY DATA SHEET - 1.5-Dimethyl-1H-pyrazol-3-amine. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELrEgmfuEAJ5MQxJOx5azhBPFTWx-JozNQReY25uWChjneb2bmMBwCpBgbD9_F7xvfbib6_ZzCP8uPlpqYh_wQgT_bb-40PbFUeyAvKsX1ogZoHSK0Rfm93F1UOvmL2f3xtYaPCvq3z6BQtq7ICK3Dqm83l79NLCCS8lE=]
  • Safety Data Sheet - 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5etq8SKjTdRyd9eNwuk53vJbkdLRwOgJoj59EOh2Xh9PoH6kT1YYx1OTy6OqWuxH3kRquJ-k3_LndBeMy24WqxKxGjgFv9iHpmx5mnz3r5bg0-1XANN42Q0vnpoeGGAeMFtdpJsMX5EJ_WoNE]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCsV8lAAAE9vV4OOXDrg4yY3NDKGTZyhwHDmtzZtUihDWxn6jkLjLaCjLbTMmJm__mR38xZR-rxZL6mjWSmtL6EHcUWnR3Joz4jNvBck1Rbi07_f3FVHdy6yE_fYe-P3s8szfmt4qZ9H_UBoMKDCXgf8umejHtt0o0QmxqOtAQ0HtDWCXSQ1lAmy-oQunxviHN5osdBZNtJsCw7niRwdO6ORwLy-TNSBuLc53GjGkprex4Ix1x6pXgihAlQFMwyGKCoQ2KZw1pNHWzf3C2QjIGbD5u6nXv5Mi5q-Ai2maqFDhDWCV3mwa1XqIsnNBj]
  • Hazardous Materials Disposal Guide. Nipissing University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCIEnKcHRXqgTIud0d4QH5GrRd1puTYGH6hLeGNd1IUu0pHISJBdA0syIYjBQZHsMhyfjYbyrBEneJsOG0Cg4JSjrUNe2tuU3Hr7I4I3WFuk1fw1M_H_GfVHfQZz11KvXC7SIYWF8Sl-B-qTu64n-6-j_6cWuQbBdipD04pN80aXuQN3xi-swP-_-MGlQdBKwQXTtwhziU8j8vRyjwZIgcFac=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.